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Foundational

A Comprehensive Technical Guide to the Structure Elucidation of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. This guide provides an in-depth, multi-technique methodology for the complete structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. This guide provides an in-depth, multi-technique methodology for the complete structure elucidation of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, a derivative of the amino alcohol L-phenylalaninol. We will navigate the logical workflow, beginning with foundational mass spectrometry and infrared spectroscopy to establish molecular formula and functional groups, and culminating in a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to definitively map atomic connectivity and address stereochemistry. This document is intended for researchers and professionals who require a practical and scientifically rigorous framework for small molecule characterization, emphasizing the causality behind experimental choices and the synergy between analytical techniques.

Introduction: Defining the Molecule and the Mission

The Target Compound: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

The molecule at the center of this investigation is methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. Derived from the reduction of the amino acid L-phenylalanine, its core structure is L-phenylalaninol, which is then functionalized with a methyl carbamate group on the nitrogen atom. The structure contains a phenyl ring, a hydroxyl group, and a carbamate moiety, making it a molecule of interest in medicinal chemistry and organic synthesis. Critically, the structure possesses two chiral centers at positions 1 and 2 of the propane backbone, necessitating analytical methods capable of probing its three-dimensional arrangement.

The Analytical Imperative: A Multi-faceted Approach
The Elucidation Workflow

Our strategy follows a logical progression from broad characterization to fine-detail mapping. We will first determine the molecule's elemental composition and identify its constituent functional groups. Subsequently, we will employ a powerful array of NMR techniques to piece together the atomic framework, bond by bond.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Connectivity cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Fragments Stereochem Stereochemical Analysis (NOESY) NMR_2D->Stereochem Establishes Connectivity Final_Structure Final Confirmed Structure Stereochem->Final_Structure Defines 3D Arrangement

Caption: High-level workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before assembling the structure, we must identify the constituent parts. Mass spectrometry provides the molecular formula, while infrared spectroscopy reveals the functional groups present.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Rationale: The first step in identifying an unknown compound is to determine its exact mass and, from that, its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in complex sample analysis.[1]

  • Experimental Protocol: ESI-HRMS

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization Mode: Acquire data in positive ion mode to favor the formation of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

    • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

    • Data Processing: Compare the measured exact mass against a chemical formula database to find the best fit for the molecular formula C₁₁H₁₅NO₃.

  • Data Interpretation & Validation: The expected HRMS data provides a tight constraint on the molecule's identity. The results are summarized below.

Ion AdductMolecular FormulaCalculated m/zObserved m/z (example)Mass Error (ppm)
[M+H]⁺C₁₁H₁₆NO₃⁺210.1125210.1123-0.95
[M+Na]⁺C₁₁H₁₅NNaO₃⁺232.0944232.0941-1.29
Table 1: Expected HRMS data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The low ppm error between calculated and observed values provides high confidence in the assigned molecular formula. Data derived from PubChem entry for the compound.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint. For our target, we expect to see clear signatures for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups. The presence and position of these bands provide immediate validation of the major structural components.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹) and co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation & Validation: The FTIR spectrum should display several key absorption bands that align with the proposed structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group.
~3300 (sharp)N-H stretchCarbamateConfirms the N-H bond of the carbamate.
3100-3000C-H stretchAromaticIndicates the phenyl ring.
2950-2850C-H stretchAliphaticCorresponds to the sp³ C-H bonds in the propane chain.
~1690C=O stretchCarbamateStrong, sharp peak confirming the carbamate carbonyl.[4]
~1520N-H bendCarbamateSupports the presence of the carbamate group.
~1250 & ~1050C-O stretchCarbamate & AlcoholCorresponds to the ester-like and alcohol C-O bonds.
Table 2: Characteristic FTIR absorption bands for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to determine the precise atomic connectivity. It is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[5][6]

¹H NMR Spectroscopy: Mapping the Proton Skeleton
  • Expertise & Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration (area under the peak) is proportional to the number of protons it represents. Finally, spin-spin coupling (splitting pattern) reveals the number of neighboring protons, allowing us to piece together molecular fragments.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

    • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

  • Data Interpretation & Validation: The ¹H NMR spectrum provides a wealth of structural data. The expected signals are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.35 - 7.20m5HPhenyl HTypical region for monosubstituted benzene ring protons.
~5.10d1HNH Carbamate proton, often exchanges with D₂O. Coupling to H-2.
~4.10m1HH-2Methine proton deshielded by adjacent nitrogen.
~3.65s3HOCH₃ Singlet, characteristic of a methyl ester or carbamate.
~3.60m2HH-1 (CH₂OH)Methylene protons adjacent to the hydroxyl group. Diastereotopic.
~2.80m2HH-3 (CH₂Ph)Methylene protons adjacent to the phenyl group.
~2.50br s1HOH Hydroxyl proton, often broad and exchanges with D₂O.
Table 3: Predicted ¹H NMR data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in CDCl₃. Chemical shifts are estimates and can vary with solvent and concentration.
¹³C NMR and DEPT Spectroscopy: Identifying the Carbon Framework
  • Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in a molecule.[7] While ¹H NMR shows the proton framework, ¹³C NMR reveals the carbon backbone. The experiment is typically run with proton decoupling, so each unique carbon appears as a singlet. To determine the type of each carbon (CH₃, CH₂, CH, or quaternary C), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is performed. DEPT-135 shows CH₃ and CH signals as positive and CH₂ signals as negative, while DEPT-90 shows only CH signals.

  • Experimental Protocol: ¹³C NMR & DEPT

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

  • Data Interpretation & Validation: The combination of these spectra allows for the unambiguous assignment of every carbon atom.

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
~157.0No SignalNo SignalC=O (Carbamate)
~138.0No SignalNo SignalPhenyl C (quaternary)
~129.5PositivePositivePhenyl CH
~128.8PositivePositivePhenyl CH
~126.5PositivePositivePhenyl CH
~65.0NegativeNo SignalC-1 (CH₂OH)
~55.0PositivePositiveC-2 (CH-NH)
~52.5PositiveNo SignalOCH₃
~38.0NegativeNo SignalC-3 (CH₂Ph)
Table 4: Predicted ¹³C NMR and DEPT data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The data confirms the presence of 8 unique carbon environments.
2D NMR: Assembling the Molecular Puzzle
  • Expertise & Rationale: While 1D NMR identifies molecular fragments, 2D NMR experiments reveal how they are connected.[8][9]

    • COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹J_CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds, ²J_CH and ³J_CH). This is the key experiment for linking fragments together.

Caption: Key 2D NMR correlations for structure assembly.

  • Data Interpretation & Validation: The 2D NMR data provides definitive proof of the structure.

ExperimentKey CorrelationStructural Information Confirmed
COSY H-1 ↔ H-2 ↔ H-3Confirms the -CH₂ -CH -CH₂ - spin system of the propane backbone.
H-2 ↔ NH Confirms the carbamate is attached at the C-2 position.
HSQC δ_H 2.80 ↔ δ_C 38.0Assigns C-3 to the CH₂Ph group.
δ_H 4.10 ↔ δ_C 55.0Assigns C-2 to the CH-NH group.
δ_H 3.60 ↔ δ_C 65.0Assigns C-1 to the CH₂OH group.
δ_H 3.65 ↔ δ_C 52.5Assigns the OCH₃ group.
HMBC OCH₃ (H) → C =O (C)Crucial link: Unambiguously connects the methyl group to the carbonyl, confirming the methyl carbamate structure.
NH (H) → C =O (C)Confirms the N-C=O linkage.
H -2 (H) → C =O (C)Confirms the attachment of the propane backbone to the carbamate nitrogen.
H -3 (H) → Phenyl C sConfirms the attachment of the benzyl group at the C-3 position.
Table 5: Summary of key 2D NMR correlations that lock in the final structure.
Addressing Stereochemistry
  • Expertise & Rationale: As the molecule has two chiral centers, it can exist as different diastereomers, which are non-superimposable non-mirror images. Diastereomers have different physical properties and distinct NMR spectra.[10][11] If the synthesis starts from enantiopure L-phenylalaninol ((2S)-2-amino-3-phenyl-1-propanol), the stereocenter at C-2 is fixed. However, the stereochemistry at C-1 is not specified in the name. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by measuring through-space proximity of protons. Alternatively, derivatization with a chiral agent, such as Mosher's ester, can be used to determine the absolute configuration by creating diastereomers with readily distinguishable NMR signals.[12]

Integrated Data Synthesis: From Spectra to Structure

  • HRMS established the molecular formula: C₁₁H₁₅NO₃ .

  • FTIR confirmed the presence of key functional groups: -OH, -NH, C=O, and a phenyl ring .

  • ¹H and ¹³C NMR provided the inventory of all proton and carbon environments, suggesting a methyl carbamate attached to a 1-hydroxy-3-phenylpropan-2-yl backbone.

  • COSY confirmed the connectivity of the propane backbone .

  • HMBC was the final linchpin, connecting the methyl group to the carbonyl , the backbone to the carbamate nitrogen , and the phenyl group to the C-3 position .

This systematic process, where each step validates and builds upon the last, leads to the unambiguous structural assignment of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

cluster_conclusion Integration & Confirmation HRMS HRMS Exact Mass: 209.10465 Formula: C₁₁H₁₅NO₃ Conclusion1 Identified Fragments: - Phenyl - CH₂ - CH-NH - CH₂-OH - Methyl Carbamate HRMS->Conclusion1 FTIR FTIR Bands at: ~3350 (OH) ~3300 (NH) ~1690 (C=O) FTIR->Conclusion1 NMR1D 1D NMR ¹H: Phenyl, OCH₃, CH, CH₂ signals ¹³C: Carbonyl, Aromatic, Aliphatic signals NMR1D->Conclusion1 NMR2D 2D NMR COSY: H1-H2-H3 linkage HMBC: OCH₃→C=O linkage Final_Structure Final Structure Confirmed: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate NMR2D->Final_Structure Conclusion1->Final_Structure Connectivity established by 2D NMR

Caption: Integrated workflow from raw data to final structure.

Conclusion

The structure of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate has been unequivocally determined through the systematic application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have constructed a self-validating case for the molecule's constitution and connectivity. This guide demonstrates that while each technique is powerful in its own right, their true potential is realized when they are used in a synergistic and logical workflow. This comprehensive approach ensures the highest degree of confidence in structural assignments, a non-negotiable requirement for advancing research in chemistry and drug discovery.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. [Link]

  • Kim, S., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. [Link]

  • Pisoschi, A. M., et al. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Slideshare. (2016). Analysis of diastereomers by ir spectroscopy. [Link]

  • Rojas-Montes, J. C., et al. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Patterson, D., & Schnell, M. (2014). Assessing the performance of rotational spectroscopy in chiral analysis. Physical Chemistry Chemical Physics. [Link]

  • GSRS. METHYL N-((2-HYDROXY-1-PHENYLETHYLIDENE)AMINO)CARBAMATE. [Link]

  • Butts, C. P., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate. [Link]

  • Roy, I., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B. [Link]

  • Lachenmeier, D. W., & Sohnius, E. M. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytica Chimica Acta. [Link]

  • Schönberger, F., et al. (2022). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Polymer-Plastics Technology and Materials. [Link]

  • Hou, J. L., et al. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

  • CORE. BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. [Link]

  • PubChem. Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • ResearchGate. Mass spectra and propsed fragmentation patterns of ephedrine (A), phenylpropanolamine (B).... [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. [Link]

  • ResearchGate. The determination of phenylpropanolamine hydrochloride. [Link]

  • Scilit. Mass spectra of derivatives of phenylalkylamines. [Link]

  • Antonov, L., & Deneva, V. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry. [Link]

  • Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products and Neuroprotection. [Link]

  • Hughes, D. L. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. [Link]

  • SpectraBase. Methylcarbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Journal of Food and Drug Analysis. (2002). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

  • Google Patents.

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Exploratory

Whitepaper: Chemical Profiling and Synthetic Utility of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in Peptidomimetic Drug Design

Executive Summary Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. By protecting the primary amine of phenylalaninol with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. By protecting the primary amine of phenylalaninol with a methoxycarbonyl (methyl carbamate) moiety, chemists unlock a versatile intermediate that serves as the foundation for synthesizing transition-state isosteres. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols, specifically tailored for drug development professionals engineering aspartyl protease inhibitors.

Physicochemical Profiling & Structural Analysis

The structural architecture of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate features a chiral center (typically the S-enantiomer derived from L-phenylalanine), a primary alcohol, an aromatic benzyl group, and a methyl carbamate protecting group.

Unlike the bulky tert-butyloxycarbonyl (Boc) or the base-labile fluorenylmethyloxycarbonyl (Fmoc) groups, the methoxycarbonyl group offers a minimal steric footprint. In peptidomimetic drug design, this group is frequently retained in the final active pharmaceutical ingredient (API), where it functions as a critical hydrogen bond network participant within the S2 subsite of target proteases.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Chemical Name Methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[1]
CAS Registry Number 10289-05-1[2]
Molecular Formula C11H15NO3[3]
Molecular Weight 209.24 g/mol [2]
Monoisotopic Mass 209.1052 Da[4]
H-Bond Donors 2 (N-H, O-H)Structural Derivation
H-Bond Acceptors 3 (C=O, O-CH3, O-H)Structural Derivation
InChIKey CDNYZDRBTKSWPO-JTQLQIEISA-N[4]

Chemical Reactivity & Mechanistic Causality

The synthetic value of this compound is dictated by the orthogonal reactivity of its functional groups:

  • Carbamate Stability: The methyl carbamate is highly resistant to mild acids and bases. Deprotection requires aggressive conditions (e.g., concentrated HBr/AcOH or prolonged reflux in strong aqueous base). This robust stability ensures the amine remains completely unreactive during subsequent electrophilic or nucleophilic transformations of the primary alcohol.

  • Alcohol Oxidation & Racemization Causality: The primary alcohol is the focal point for functionalization, typically requiring oxidation to the corresponding α -amino aldehyde. Mechanistic Warning: α -amino aldehydes are notoriously prone to racemization via enolization at the α -carbon. If the reaction environment becomes too basic or thermally energetic, the α -proton is abstracted, destroying the chiral center. Therefore, oxidations must be performed under strictly controlled, cryogenic, non-basic conditions to preserve stereochemical integrity.

Step-by-Step Synthetic Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility in drug development workflows, the following protocols incorporate built-in validation mechanisms.

Protocol A: Synthesis via Mixed Anhydride Reduction

This protocol converts N-methoxycarbonyl-L-phenylalanine to the title compound without compromising the chiral center.

  • Activation: Dissolve N-methoxycarbonyl-L-phenylalanine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to -15°C. Add 1.1 equivalents of N-methylmorpholine (NMM) followed dropwise by 1.05 equivalents of isobutyl chloroformate.

    • Causality: The formation of a mixed anhydride activates the carboxylic acid for reduction at low temperatures, avoiding the harsh thermal conditions required for direct ester reduction.

  • Reduction: Filter off the precipitated NMM-HCl salt. Add the activated filtrate dropwise to a vigorously stirred suspension of sodium borohydride (NaBH4) in water/THF at 0°C.

    • Causality: NaBH4 selectively and rapidly reduces the highly electrophilic mixed anhydride to the primary alcohol while leaving the less reactive methyl carbamate completely intact.

  • Self-Validation Check: Before quenching, perform Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM). The complete disappearance of the mixed anhydride spot and the appearance of a lower Rf​ spot validates the reduction. Stain with Phosphomolybdic Acid (PMA) to visualize the alcohol.

  • Workup: Quench with 1M HCl to destroy excess hydride, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Controlled Swern Oxidation to Chiral Aldehyde

This protocol oxidizes the title compound to the critical α -amino aldehyde intermediate.

  • Reagent Preparation: Add oxalyl chloride to anhydrous DCM at -78°C. Slowly add anhydrous Dimethyl Sulfoxide (DMSO) dropwise to generate the active alkoxysulfonium ion.

  • Oxidation: Add methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (dissolved in DCM) dropwise. Stir for 30 minutes at -78°C. Add triethylamine (TEA) and allow the mixture to warm to 0°C.

    • Causality: Maintaining the reaction strictly at -78°C prior to the addition of the TEA base prevents the base-catalyzed abstraction of the α -proton, thereby avoiding enolization and subsequent racemization of the aldehyde.

  • Self-Validation Check: Immediately following aqueous workup, analyze the crude product via chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column. An enantiomeric excess (ee) of >98% validates that the cryogenic temperature control successfully preserved the stereocenter.

Application Workflow in Peptidomimetic Drug Design

The primary utility of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is its role as a precursor to hydroxyethylamine isosteres. These isosteres mimic the tetrahedral transition state of peptide bond hydrolysis, making them exceptionally potent inhibitors of aspartyl proteases (such as HIV-1 protease).

The workflow below illustrates the logical progression from the amino acid starting material to the final transition-state inhibitor.

SyntheticWorkflow Phe L-Phenylalanine (Starting Material) MocPhe N-Moc-L-Phenylalanine (Protected) Phe->MocPhe Methyl Chloroformate Base Alcohol Methyl N-(1-hydroxy-3- phenylpropan-2-yl)carbamate MocPhe->Alcohol 1. Mixed Anhydride 2. NaBH4 Reduction Aldehyde N-Moc-Amino Aldehyde (Chiral Intermediate) Alcohol->Aldehyde Swern Oxidation (-78°C) Epoxide Chiral Epoxide (Isostere Precursor) Aldehyde->Epoxide Corey-Chaykovsky Reaction PI Hydroxyethylamine Protease Inhibitor Epoxide->PI Amine Nucleophile Ring Opening

Synthetic workflow from L-Phe to a transition-state isostere PI.

References

  • NextSDS Substance Database. "methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate - Chemical Substance Information." NextSDS. Available at: [Link]

  • ChemBK Chemical Database. "CAS 10289-05-1." ChemBK. Available at: [Link]

  • PubChemLite. "Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate (C11H15NO3)." Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link]

Sources

Foundational

Unlocking the Biological Activity of N-Methylcarbamate Derivatives: Mechanisms, SAR, and Therapeutic Applications

As the landscape of neuropharmacology and agrochemistry evolves, N-methylcarbamate derivatives remain a cornerstone class of bioactive molecules. Originally developed as broad-spectrum insecticides, these compounds have...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology and agrochemistry evolves, N-methylcarbamate derivatives remain a cornerstone class of bioactive molecules. Originally developed as broad-spectrum insecticides, these compounds have successfully transitioned into the pharmaceutical sector, most notably as therapeutics for neurodegenerative disorders like Alzheimer's disease (AD)[1].

This technical guide provides an in-depth analysis of the biological activity of N-methylcarbamates. By dissecting their molecular mechanism of action, exploring Structure-Activity Relationships (SAR), and detailing the kinetic assays used for their validation, this document serves as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Reversible Carbamylation

The primary biological target of N-methylcarbamate derivatives is Acetylcholinesterase (AChE) , a critical enzyme responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid[2].

N-methylcarbamates act as competitive, pseudo-irreversible inhibitors. Due to their structural homology to acetylcholine, they readily enter the active site gorge of AChE. The defining mechanistic event is carbamylation : the transfer of the carbamoyl group from the inhibitor to the hydroxyl group of the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site[2].

Unlike organophosphate inhibitors, which cause a nearly irreversible phosphorylation of this serine residue, the carbamylated enzyme formed by N-methylcarbamates is transient. It undergoes spontaneous, albeit slow, hydrolysis to cleave the carbamoyl group, thereby regenerating functional AChE[2]. This reversibility is the fundamental pharmacokinetic property that differentiates carbamates from more toxic irreversible inhibitors, allowing for controlled therapeutic dosing in humans and transient environmental persistence in agriculture.

Mechanism AChE Acetylcholinesterase (AChE) Active Serine Hydroxyl Complex Reversible Enzyme-Inhibitor Complex AChE->Complex Competitive Binding Inhibitor N-Methylcarbamate Derivative Inhibitor->Complex Carbamylated Carbamylated AChE (Inactive State) Complex->Carbamylated Carbamylation (Leaving group exits) Hydrolysis Spontaneous Hydrolysis (Slow Reactivation) Carbamylated->Hydrolysis Hydrolysis->AChE Cleavage of carbamoyl group (Enzyme Regenerated)

Mechanism of reversible acetylcholinesterase inhibition by N-methylcarbamates.

Rational Drug Design and Structure-Activity Relationship (SAR)

The architecture of the AChE active site is uniquely bipartite, consisting of a Catalytic Active Site (CAS) located at the bottom of a ~2.0 nm deep narrow gorge, and a Peripheral Anionic Site (PAS) located near the entrance of the gorge.

Modern drug development relies on designing dual-binding site inhibitors that interact with both the CAS and the PAS simultaneously.

The Causality of Spatial Engineering

In the rational design of novel N-methylcarbamates, the spatial distance between the carbamate moiety (which targets the CAS) and the substituted aromatic moiety (which targets the PAS) is critical. X-ray crystallography and molecular docking reveal that the distance between the esteratic (CAS) and anionic (PAS) sites is approximately 0.5 nm [3]. Therefore, engineering a molecular linker of exactly ~0.5 nm ensures optimal bivalent binding.

Binding to the PAS is causally linked to two major benefits:

  • Steric Blockade: It physically occludes the gorge entrance, preventing the endogenous substrate (ACh) from entering.

  • Anti-Aggregation: In Alzheimer's disease models, the PAS of AChE accelerates the aggregation of amyloid-beta (Aβ) plaques. PAS-binding carbamates thus exhibit a dual therapeutic mechanism: enhancing cholinergic signaling while simultaneously modulating Aβ aggregation[1].

Quantitative SAR Data

Recent QSAR-guided developments have yielded highly potent derivatives. For instance, the experimental agrochemical Compound 6q utilizes a 3-nitrophenoxy moiety to achieve 62-fold greater AChE inhibitory activity than its parent phenyl N-methylcarbamate[3],[4]. In pharmaceutical applications, azaxanthone derivatives like Xanthostigmine demonstrate extreme selectivity for AChE over Butyrylcholinesterase (BuChE), showing 190-fold higher inhibition than the classic carbamate physostigmine[5].

Table 1: Comparative AChE Inhibitory Activity of Selected Carbamates

Compound / DerivativePrimary ApplicationAChE Inhibitory PotencyKey Structural Feature
Propoxur Agrochemical (Insecticide)High (Reversible)2-isopropoxyphenyl group
Metolcarb (MT) Agrochemical (Insecticide)Moderate3-methylphenyl group
Compound 6q Agrochemical (Experimental)IC50 = 12 µM (12x > MT)3-nitrophenoxy moiety (Dual-binding)
Rivastigmine Pharmaceutical (Anti-AD)High (FDA Approved)Ethyl-methylamino moiety
Xanthostigmine Pharmaceutical (Anti-AD)190-fold > PhysostigmineAzaxanthone backbone (High selectivity)

Workflow for Validating Novel Derivatives

The transition from in silico QSAR modeling to in vivo efficacy requires a rigorous, multi-stage validation pipeline[6]. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is first used to filter out compounds with poor blood-brain barrier permeability (for AD drugs) or high environmental persistence (for agrochemicals). Surviving candidates are synthesized and subjected to kinetic enzyme assays before advancing to in vivo models.

Workflow Design Rational Drug Design (QSAR & Molecular Docking) Synthesis Chemical Synthesis of N-Methylcarbamates Design->Synthesis Ellman In Vitro Ellman Assay (AChE Inhibition Kinetics) Synthesis->Ellman SAR Structure-Activity Relationship (SAR) Analysis Ellman->SAR IC50 & Kinetic Data SAR->Design Optimization Loop InVivo In Vivo Bioassays (Efficacy & Toxicity) SAR->InVivo Lead Candidates

Workflow for designing and validating novel N-methylcarbamate derivatives.

Experimental Methodologies: The Self-Validating Ellman Assay

To quantify the inhibitory potency (IC50) of newly synthesized N-methylcarbamates, the Ellman Assay remains the gold standard. As an Application Scientist, it is critical to understand that an assay is only as reliable as its internal controls. The following protocol is designed as a self-validating system.

The Causality of Assay Chemistry
  • Substrate Selection: Acetylthiocholine iodide (ATCh) is used instead of physiological acetylcholine. When AChE hydrolyzes ATCh, it releases thiocholine. The sulfhydryl group of thiocholine rapidly reacts with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate (TNB⁻), a yellow chromophore.

  • Buffer Optimization: The assay is strictly buffered at pH 8.0. AChE operates at peak catalytic efficiency near this pH, and the TNB⁻ anion exhibits maximum molar absorptivity at 412 nm at pH 8.0, ensuring the highest possible signal-to-noise ratio.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

  • Prepare 15 mM ATCh in deionized water.

  • Prepare AChE enzyme solution (e.g., 0.2 U/mL) in buffer containing 0.1% BSA to stabilize the enzyme.

2. System Validation Setup (Microplate Format): To ensure the assay is self-validating, configure the following wells:

  • Test Wells: Buffer + Enzyme + Inhibitor (varying concentrations).

  • Positive Control: Buffer + Enzyme + Known Inhibitor (e.g., Donepezil or Propoxur). Validates assay sensitivity.

  • Negative Control (Vehicle): Buffer + Enzyme + Solvent (e.g., 1% DMSO). Validates that the solvent does not denature the enzyme.

  • Blank Control: Buffer + ATCh + DTNB (No Enzyme). Validates that the absorbance is not driven by spontaneous, non-enzymatic hydrolysis of the substrate.

3. Incubation and Carbamylation:

  • Add 140 µL of Buffer, 20 µL of Enzyme, and 20 µL of the Inhibitor (or control solvent) to the respective wells.

  • Incubate at 25°C for 15 minutes. Causality: This pre-incubation is mandatory for N-methylcarbamates to allow the time-dependent covalent carbamylation of the active site serine to reach equilibrium.

4. Kinetic Measurement:

  • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCh to all wells.

  • Immediately transfer to a microplate reader. Measure absorbance continuously at 412 nm every 30 seconds for 5 minutes.

5. Data Analysis:

  • Subtract the rate of the Blank Control from all other wells.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve.

  • Plot % Inhibition against the log of the inhibitor concentration and apply non-linear regression to determine the IC50 value.

References

  • Propoxur mechanism of action on acetylcholinesterase - Benchchem.
  • 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - National Institutes of Health (NIH).
  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones - PubMed.
  • Carbamate as a potential anti‐Alzheimer's pharmacophore: A review - ResearchGate.
  • Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors - ACS Publications.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Introduction Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate derivative with a structure suggestive of significant biological activity. The carbamate functional group is a cornerstone in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate derivative with a structure suggestive of significant biological activity. The carbamate functional group is a cornerstone in modern medicinal chemistry, recognized for its chemical stability, ability to penetrate cell membranes, and its role as a peptide bond isostere.[1][2][3] Carbamates are integral to a wide array of approved therapeutic agents, acting as key pharmacophoric elements or as prodrug moieties to enhance pharmacokinetic profiles.[1][2][3][4][5] This guide will provide a detailed exploration of the putative mechanism of action of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, drawing upon the well-established pharmacology of the carbamate class of compounds. We will propose a primary mechanism of action, detail experimental protocols for its validation, and present a framework for understanding its potential therapeutic applications.

Proposed Primary Mechanism of Action: Acetylcholinesterase Inhibition

The most prominent and well-documented mechanism of action for a vast number of carbamates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[6][7][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

The proposed mechanism of AChE inhibition by methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate involves the carbamylation of a serine residue within the active site of the enzyme. This process is analogous to the mechanism of well-known carbamate insecticides and drugs.[6][7] The reaction proceeds via a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate which then collapses, releasing the alcohol portion of the carbamate (in this case, 1-hydroxy-3-phenylpropan-2-ol) and leaving a carbamoylated, and thus inactive, enzyme. The subsequent hydrolysis of the carbamoyl-enzyme complex is significantly slower than the hydrolysis of the acetyl-enzyme complex formed during normal catalysis, leading to a prolonged inhibition of AChE activity.

AChE_Inhibition cluster_0 Synaptic Cleft AChE Acetylcholinesterase (AChE) (Active) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamylation of Serine Residue Compound Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate Compound->AChE Binds to Active Site Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Regeneration Hydrolysis->AChE Restores Activity

Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Validation of the Proposed Mechanism

A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action. The following protocols outline the key experiments to be performed.

Experimental Workflow

experimental_workflow cluster_workflow Experimental Validation Workflow AChE_Assay In Vitro AChE Inhibition Assay Enzyme_Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) AChE_Assay->Enzyme_Kinetics Determine Ki and Inhibition Type Cell_Based_Assay Cell-Based Cholinergic Activity Assay Enzyme_Kinetics->Cell_Based_Assay Confirm Cellular Efficacy Binding_Studies Direct Binding Studies (e.g., SPR or ITC) Cell_Based_Assay->Binding_Studies Characterize Binding Affinity and Thermodynamics In_Vivo_Studies In Vivo Animal Models of Cholinergic Dysfunction Binding_Studies->In_Vivo_Studies Evaluate In Vivo Efficacy and Safety

Caption: A stepwise experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential and potency (IC50) of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate against AChE.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions, AChE solution, and DTNB solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Methodology:

  • Assay Setup:

    • Perform the AChE inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.

Hypothetical Pharmacokinetic and Pharmacodynamic Data

The following table presents a hypothetical data set that could be generated from initial in vitro and in vivo studies.

ParameterHypothetical ValueMethod of Determination
IC50 (AChE) 50 nMIn vitro enzyme inhibition assay
Ki 25 nMEnzyme kinetic studies
Mode of Inhibition CompetitiveLineweaver-Burk plot analysis
Cellular EC50 200 nMCell-based cholinergic activity assay
Bioavailability (Oral) 40%In vivo pharmacokinetic study
Half-life (t1/2) 4 hoursIn vivo pharmacokinetic study
Brain Penetration ModerateIn vivo biodistribution study

Alternative and Complementary Mechanisms

While AChE inhibition is the most probable primary mechanism of action, other possibilities should be considered:

  • Prodrug Activity: The carbamate linkage can be susceptible to enzymatic or chemical hydrolysis in vivo, potentially releasing the parent amine (2-amino-3-phenyl-1-propanol) and methanol.[2] The biological activity of these metabolites would need to be independently assessed.

  • Interaction with Other Receptors: The phenylpropanolamine scaffold is present in various pharmacologically active compounds. Therefore, screening against a panel of other relevant receptors and enzymes would be a prudent step in a comprehensive mechanism-of-action study. For instance, some carbamates have been shown to interact with melatonin receptors.[9]

Conclusion

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate possesses the key structural features of a potent acetylcholinesterase inhibitor. The proposed mechanism of action, centered on the carbamylation of the enzyme's active site serine, is well-precedented within the carbamate class of compounds. The outlined experimental workflow provides a robust framework for the validation of this hypothesis. Further investigation into its pharmacokinetic properties, selectivity profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential, particularly in the context of neurological disorders characterized by cholinergic deficits.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Thermo Scientific Alfa Aesar. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online. [Link]

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]

  • ACS Publications. (2012, October 19). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. [Link]

  • EPA. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • ResearchGate. (2008, October 10). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. [Link]

  • Scilit. (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. [Link]

  • Thieme. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

  • PubChem. (n.d.). Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • Google Patents. (n.d.).
  • NextSDS. (n.d.). (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. [Link]

  • Markgraf, C. G., et al. (2020). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. The Journal of pharmacology and experimental therapeutics, 374(2), 294–304. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Reiner, E. (1971). Mechanism of action of organophosphorus and carbamate insecticides. Bulletin of the World Health Organization, 44(1-3), 245–254. [Link]

  • Acta Crystallographica Section E. (n.d.). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. [Link]

  • Nature Environment and Pollution Technology. (2023, March 21). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. [Link]2-(21)-NEPT-2138-2.pdf)

Sources

Foundational

Comprehensive Technical Guide on Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (CAS: 10289-05-1)

Executive Summary Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, commonly referred to as Moc-L-phenylalaninol, is a highly versatile chiral building block utilized extensively in modern organic synthesis and medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, commonly referred to as Moc-L-phenylalaninol, is a highly versatile chiral building block utilized extensively in modern organic synthesis and medicinal chemistry. Uniquely identified by the CAS registry number 10289-05-1, this compound features a methoxycarbonyl (Moc) protected amine and a primary alcohol. Derived from the natural amino acid L-phenylalanine, it serves as a critical intermediate in the synthesis of peptidomimetics, particularly in the development of protease inhibitors where precise stereocontrol and specific hydrogen-bonding networks are required.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of Moc-L-phenylalaninol is essential for predicting its behavior in various solvent systems and purification workflows. The compound possesses a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol [1].

Table 1: Physicochemical Properties of CAS 10289-05-1

PropertyValueMechanistic Significance
Chemical Name Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamateStandard IUPAC nomenclature.
CAS Registry Number 10289-05-1Unique identifier for the (S)-enantiomer.
Molecular Formula C11H15NO3Indicates a high degree of atom economy[1].
Molecular Weight 209.24 g/mol Low molecular weight, ideal for fragment-based design.
Stereochemistry (S)-configurationRetains the natural chirality of L-phenylalanine.
Functional Groups Primary alcohol, Carbamate, Phenyl ringEnables orthogonal reactivity (oxidation vs. deprotection).

Mechanistic Role in Peptidomimetic Design

Amino alcohols derived from natural amino acids are critical C-terminal protecting groups and chiral auxiliaries in complex peptide synthesis[2]. The choice to protect L-phenylalaninol with a methoxycarbonyl (Moc) group, as opposed to bulkier alternatives like Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-Butyloxycarbonyl), is driven by both steric and electronic causality:

  • Atom Economy & Steric Profile: The Moc group is significantly smaller than Boc or Fmoc. In the synthesis of complex HIV or HCV protease inhibitors, minimizing steric bulk at the nitrogen terminus allows for tighter binding within the enzyme's active site.

  • Hydrogen-Bonding Dynamics: Unlike transient protecting groups that are cleaved during final synthesis stages, the Moc group is often retained in the final Active Pharmaceutical Ingredient (API). The carbamate carbonyl acts as a potent hydrogen-bond acceptor, interacting directly with catalytic aspartate residues in target proteases.

  • Orthogonal Stability: The Moc group is highly stable under mild acidic and basic conditions, allowing the primary alcohol to undergo selective transformations (e.g., Swern oxidation to an aldehyde) without risking N-deprotection.

G L_Phe L-Phenylalanine (Chiral Pool) L_Phe_ol L-Phenylalaninol (Amino Alcohol) L_Phe->L_Phe_ol Reduction (NaBH4/I2) Moc_Phe_ol Moc-L-Phenylalaninol CAS: 10289-05-1 L_Phe_ol->Moc_Phe_ol N-Acylation (ClCO2Me) Oxidation Moc-Phenylalaninal (Electrophilic Hub) Moc_Phe_ol->Oxidation Swern/Dess-Martin Peptidomimetic Protease Inhibitors (e.g., HIV targets) Oxidation->Peptidomimetic Reductive Amination

Synthetic pathway from L-Phenylalanine to peptidomimetics via CAS 10289-05-1.

Self-Validating Synthesis Protocol

The synthesis of Moc-L-phenylalaninol from L-phenylalaninol requires strict chemoselectivity. Because the starting material contains both a primary amine and a primary alcohol, the protocol must kinetically favor N-acylation over O-acylation to prevent the formation of undesired carbonate byproducts.

Step-by-Step Methodology
  • Reaction Setup (Solvent Causality): Dissolve L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM is an aprotic solvent that readily solubilizes the starting materials without participating in nucleophilic attack, while the N2 atmosphere prevents moisture-induced hydrolysis of the electrophile.

  • Base Addition (Acid Scavenging): Add triethylamine (Et3N, 1.2 eq) to the solution. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Et3N acts as an acid scavenger, preventing the protonation of the unreacted L-phenylalaninol amine, which would otherwise halt the reaction.

  • Electrophile Addition (Kinetic Control): Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroformate (1.05 eq) dropwise over 15 minutes. Causality: The primary amine is inherently more nucleophilic than the primary alcohol. Lowering the temperature to 0 °C maximizes this kinetic difference, ensuring exclusive N-acylation.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete conversion.

  • Quenching & Extraction (Phase Separation): Quench the reaction with 1N HCl, then transfer to a separatory funnel. Causality: The acidic wash protonates any residual Et3N and unreacted starting material, driving them into the aqueous layer. Wash the organic layer subsequently with saturated NaHCO3 (to neutralize residual acid) and brine (to pre-dry the organic phase by osmotic extraction of bulk water).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography using a Hexane/Ethyl Acetate (7:3 v/v) gradient.

Workflow Step1 Reaction Setup L-Phe-ol + ClCO2Me Et3N / DCM Step2 Incubation 0°C to RT 4 Hours Step1->Step2 Step3 Extraction 1N HCl Brine Wash Step2->Step3 Step4 Purification Silica Column Hex/EtOAc Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the synthesis of Moc-L-phenylalaninol.

Analytical Validation Framework

A protocol is only as reliable as its validation metrics. To confirm the success of the synthesis and ensure the integrity of CAS 10289-05-1, the following self-validating analytical checks must be performed:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To verify that no racemization occurred at the alpha-carbon during the basic conditions of the N-acylation step.

    • Success Metric: Enantiomeric excess (ee) > 98% using a chiral stationary phase (e.g., Chiralpak AD-H).

  • Proton Nuclear Magnetic Resonance (1H-NMR, CDCl3):

    • Purpose: To confirm chemoselective N-acylation over O-acylation.

    • Success Metric: The appearance of a sharp, characteristic singlet at ~3.6 ppm integrating to 3 protons confirms the presence of the methoxycarbonyl (-OCH3) group. The absence of a downfield shift for the protons adjacent to the alcohol confirms the alcohol remains unprotected.

Sources

Exploratory

Spectroscopic Data of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate derivative of phenylalaninol, a chiral amino alcohol. Carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate derivative of phenylalaninol, a chiral amino alcohol. Carbamate-containing molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their role as key structural motifs in various pharmaceuticals. The precise structural elucidation and confirmation of such compounds are paramount for ensuring their quality, understanding their mechanism of action, and meeting regulatory standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of these molecules.

This technical guide provides a detailed overview of the expected spectroscopic data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. Due to the current unavailability of experimentally derived spectra in peer-reviewed literature and major chemical databases, this guide will focus on predicted data and the interpretation of spectral features based on the known characteristics of its constituent functional groups. This document is intended to serve as a reference for researchers in the synthesis, purification, and analysis of this compound and its analogues.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate contains several key functional groups that will give rise to characteristic signals in its NMR, IR, and MS spectra.

Figure 1: Molecular structure of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data and their interpretations.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.40Multiplet5H
NH~5.0Broad Singlet1H
CH (on Cα)~4.0Multiplet1H
OCH₃3.67Singlet3H
CH₂ (on Cγ)~3.6Multiplet2H
CH₂ (on Cβ)~2.8Multiplet2H
OHVariableBroad Singlet1H

Interpretation:

  • Phenyl Protons (7.20 - 7.40 ppm): The five protons on the phenyl ring are expected to resonate in this downfield region as a complex multiplet due to their aromatic character.

  • Carbamate NH (~5.0 ppm): The proton attached to the nitrogen of the carbamate group typically appears as a broad singlet. Its chemical shift can be influenced by solvent and concentration.

  • Methine CH (~4.0 ppm): The proton on the carbon bearing the carbamate group (Cα) is expected to be a multiplet due to coupling with the adjacent methylene and hydroxymethyl protons.

  • Methoxy OCH₃ (3.67 ppm): The three protons of the methyl ester group will appear as a sharp singlet as they have no adjacent protons to couple with.

  • Hydroxymethyl CH₂ (~3.6 ppm): The two protons of the CH₂OH group will likely appear as a multiplet due to coupling with the adjacent methine proton.

  • Benzylic CH₂ (~2.8 ppm): The two protons of the methylene group attached to the phenyl ring will resonate as a multiplet, coupled to the adjacent methine proton.

  • Hydroxyl OH (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (Carbamate)~157
Aromatic C (quaternary)~138
Aromatic CH~129, ~128, ~126
CH-NH~55
OCH₃~52
CH₂-OH~64
CH₂-Ph~38

Interpretation:

  • Carbonyl Carbon (~157 ppm): The carbon of the carbamate carbonyl group is expected to have the most downfield chemical shift due to the deshielding effect of the two adjacent oxygen and nitrogen atoms.

  • Aromatic Carbons (~126-138 ppm): The six carbons of the phenyl ring will resonate in this region. The quaternary carbon (attached to the propyl chain) will have a distinct chemical shift from the five protonated aromatic carbons.

  • Methine Carbon (~55 ppm): The carbon atom bonded to the nitrogen of the carbamate group.

  • Methoxy Carbon (~52 ppm): The carbon of the methyl ester group.

  • Hydroxymethyl Carbon (~64 ppm): The carbon atom of the CH₂OH group, shifted downfield due to the attached oxygen.

  • Benzylic Carbon (~38 ppm): The carbon of the methylene group attached to the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3500 - 3200Strong, Broad
N-H Stretch (carbamate)3400 - 3200Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (carbamate)1720 - 1680Strong
C=C Stretch (aromatic)1600 - 1450Medium
C-O Stretch (ester)1250 - 1000Strong
C-N Stretch1250 - 1020Medium

Interpretation:

  • O-H and N-H Stretching (3500 - 3200 cm⁻¹): A broad and strong absorption band is expected in this region, corresponding to the stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. Hydrogen bonding can cause significant broadening of the O-H peak.

  • C=O Stretching (1720 - 1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl (C=O) group of the carbamate.

  • C-O and C-N Stretching (1250 - 1000 cm⁻¹): Strong bands in this fingerprint region will correspond to the C-O stretching of the ester and alcohol, and the C-N stretching of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • Predicted [M+H]⁺: 210.1125

Interpretation of Fragmentation:

Upon ionization (e.g., by Electrospray Ionization - ESI), the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 210. Further fragmentation could involve:

  • Loss of H₂O: A peak at m/z 192, corresponding to the loss of a water molecule from the hydroxyl group.

  • Loss of the methoxy group: Cleavage of the O-CH₃ bond.

  • Cleavage of the benzylic C-C bond: Leading to the formation of a tropylium ion at m/z 91.

  • Decarboxylation: Loss of CO₂ from the carbamate moiety.

G cluster_0 Spectroscopic Analysis Workflow Start Sample of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide and Data Summary Data_Analysis->Report

Figure 2: A generalized workflow for the spectroscopic characterization of the target compound.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the low natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.

  • Data Collection (ESI-MS): Infuse the sample solution into the electrospray ionization source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic characterization of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is essential for its unambiguous identification and quality control in research and development settings. While experimentally derived public data is currently lacking, the predicted NMR, IR, and MS data presented in this guide, based on established principles of spectroscopy and the compound's molecular structure, provide a robust framework for its analysis. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and related compounds. It is anticipated that as this molecule gains further research interest, experimental data will become available to validate and refine the predictions outlined herein.

Foundational

solubility of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in different solvents

Initiating Solubility Research I'm currently engaged in a comprehensive literature review. I'm focusing on finding existing data regarding the solubility of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in various so...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Solubility Research

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Expanding Literature Search

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Exploratory

discovery and history of N-aryl carbamate derivatives

An In-Depth Technical Guide to the Discovery and History of N-Aryl Carbamate Derivatives Abstract N-aryl carbamates, organic compounds characterized by the -NH-C(=O)-O- linkage attached to an aromatic ring, represent a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of N-Aryl Carbamate Derivatives

Abstract

N-aryl carbamates, organic compounds characterized by the -NH-C(=O)-O- linkage attached to an aromatic ring, represent a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of their journey from initial discovery to their current status as privileged scaffolds in drug development and agrochemicals. We will trace the evolution of their synthesis, beginning with classical rearrangement reactions reliant on hazardous intermediates, and progressing to the transformative era of transition-metal catalysis, which offered unprecedented efficiency and scope. Finally, we delve into contemporary metal-free and green methodologies that address the demands of sustainable chemistry. This guide synthesizes historical context with detailed mechanistic insights and practical experimental protocols, offering researchers and drug development professionals a thorough understanding of this vital class of molecules.

Introduction: The Enduring Significance of the N-Aryl Carbamate Scaffold

At its core, the N-aryl carbamate is an ester of a carbamic acid where the nitrogen atom is substituted with an aryl group. While the parent carbamic acid (NH₂COOH) is notoriously unstable, readily decomposing into ammonia and carbon dioxide, its ester derivatives exhibit remarkable stability and utility.[1][2] This stability, combined with the carbamate's ability to act as a bioisostere of the peptide bond, penetrate cell membranes, and engage in crucial hydrogen bonding interactions, has cemented its importance in therapeutic design.[3][4]

The applications of N-aryl carbamates are vast and impactful:

  • Pharmaceuticals: They are integral components of drugs for treating a wide range of diseases, including Alzheimer's disease, epilepsy, and cancer.[3][4]

  • Agrochemicals: The carbamate motif is found in numerous highly effective fungicides and insecticides, playing a critical role in global crop protection.[5][6]

  • Synthetic Chemistry: Carbamates, particularly tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) derivatives, are indispensable protecting groups for amines in multi-step organic synthesis.[3][7]

The history of N-aryl carbamates is a story of continuous innovation, driven by the need to overcome the limitations and hazards of early synthetic methods.

Foundational Discoveries and Classical Synthesis

The journey into carbamate chemistry began not in a flask, but in nature. The first recognition of the biological power of a carbamate came from the isolation of physostigmine, a methyl carbamate alkaloid, from the Calabar bean in 1864.[3][4] Initially used to treat glaucoma, its activity as a cholinesterase inhibitor sparked intense interest in the carbamate functional group and its therapeutic potential.

Early synthetic approaches were dominated by classical name reactions that generated a highly reactive isocyanate intermediate, which was then "trapped" by an alcohol or phenol to form the carbamate. These methods include:

  • Hofmann Rearrangement: The reaction of a primary amide with a halogen in the presence of a strong base.

  • Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide.[6][7]

  • Lossen Rearrangement: The decomposition of a hydroxamic acid derivative.[7]

  • Schmidt Rearrangement: The reaction of a carboxylic acid with hydrazoic acid.[7]

While foundational, these methods often require harsh conditions and involve the generation of potentially explosive (acyl azides) or toxic intermediates. A more direct, but equally hazardous, route involved the reaction of anilines with phosgene or chloroformates.[5] The toxicity and handling difficulties associated with these reagents created a strong impetus for the development of safer and more versatile synthetic strategies.

G cluster_0 Classical Isocyanate Generation Amide Amide Isocyanate Isocyanate Amide->Isocyanate Hofmann Rearrangement N-Aryl Carbamate N-Aryl Carbamate Isocyanate->N-Aryl Carbamate + R-OH (Alcohol) Trapping Step Acyl Azide Acyl Azide Acyl Azide->Isocyanate Curtius Rearrangement Carboxylic Acid Carboxylic Acid Carboxylic Acid->Isocyanate Schmidt Rearrangement Alcohol Alcohol G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X (Aryl Halide/Triflate) Ar-X->Ar-Pd(II)-X Ar-NCO Ar-NCO (Isocyanate) Ar-Pd(II)-X->Ar-NCO + NaOCN - NaX NaOCN NaOCN Ar-NCO->Pd(0)L2 Reductive Elimination Carbamate Ar-NHCOOR (Product) Ar-NCO->Carbamate Nucleophilic Attack ROH R-OH (Alcohol) ROH->Carbamate

Caption: Simplified Catalytic Cycle for Pd-Catalyzed Carbamate Synthesis.

Copper-Catalyzed Cross-Coupling

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium. The Chan-Lam coupling, for instance, enables the C-N bond formation between arylboronic acids and N-H containing compounds. A notable application for carbamate synthesis involves the copper-catalyzed reaction of aryl boronic acids with azidoformates, proceeding efficiently at room temperature. [8]Other copper-catalyzed systems facilitate the coupling of more readily available aryl iodides and bromides with potassium cyanate, again using an alcohol to trap the isocyanate intermediate. [9]These methods are particularly attractive due to the lower cost and toxicity of copper compared to palladium.

Modern Frontiers: Metal-Free and Green Syntheses

The most recent developments in N-aryl carbamate synthesis have focused on sustainability, avoiding transition metals altogether and utilizing environmentally benign reagents.

  • Hypervalent Iodine Reagents: A metal-free approach uses aryl(TMP)iodonium salts as powerful arylation reagents for cyclic carbamates. [10]This method exploits the metal-like reactivity of the iodine(III) center to achieve C-N coupling under mild conditions, demonstrating excellent yields across a broad range of substrates. [10]

  • Organocatalysis: The use of small organic molecules as catalysts offers a green alternative. For example, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to effectively catalyze the site-selective aminolysis of cyclic carbonates with aromatic amines at ambient temperatures, a transformation that is otherwise challenging due to the low nucleophilicity of anilines. [11]

  • Green Oxidative Rearrangements: Modern variations of classical reactions, such as the Hofmann rearrangement, have been developed using green oxidants like Oxone® in combination with a chloride source. [5]This approach avoids the use of elemental halogens and provides a more environmentally friendly route to the isocyanate precursor. [5]

  • Direct Use of CO₂: The ultimate green synthesis involves using carbon dioxide as a direct C1 building block. While challenging, methods are being developed for the direct reaction of CO₂ with amines to form carbamic acids or their salts, which can then be derivatized. [2][12]

Table 1: Evolution of Synthetic Methodologies for N-Aryl Carbamates
Era / MethodKey ReagentsAdvantagesDisadvantages
Classical Phosgene, Acyl Azides, Amides + HalogenFoundational, established feasibilityHazardous reagents, harsh conditions, limited scope
Palladium-Catalyzed Aryl Halides/Triflates, NaOCN, Pd catalystHigh efficiency, broad scope, functional group toleranceCost of catalyst, potential metal contamination
Copper-Catalyzed Aryl Boronic Acids/Halides, KOCN, Cu catalystCost-effective, mild conditionsSubstrate scope can be narrower than palladium
Metal-Free Aryl(TMP)iodonium Salts, OrganocatalystsAvoids residual metal, mild conditions, sustainableReagent availability and cost can be a factor
Green Chemistry CO₂, Oxone®, Cyclic CarbonatesEnvironmentally benign, high atom economyOften requires further optimization for broad applicability

A Representative Modern Protocol: Palladium-Catalyzed Synthesis of Methyl (4-methoxyphenyl)carbamate

This protocol is adapted from the general methodology developed by Buchwald and coworkers for the one-pot synthesis of N-aryl carbamates from aryl chlorides. [7][13] Disclaimer: This protocol must be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Sodium Cyanate (NaOCN) (1.5 mmol, 97.5 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) (0.04 mmol, 17.0 mg)

  • Anhydrous Methanol (5.0 mL)

  • Anhydrous Toluene (5.0 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (4.5 mg) and tBuXPhos (17.0 mg) to the Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. To the flask, add sodium cyanate (97.5 mg) and the magnetic stir bar.

  • Atmosphere Exchange: Seal the flask with a rubber septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL), followed by 4-chloroanisole (142.6 mg), and anhydrous methanol (5.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, methyl (4-methoxyphenyl)carbamate.

Conclusion

The history of N-aryl carbamate synthesis is a compelling narrative of chemical innovation. From the hazardous but necessary methods of the classical era to the elegant and efficient transition-metal-catalyzed reactions that defined the modern age, the field has continually evolved. Today, the focus on metal-free and green chemistry principles promises a future where these indispensable molecules can be produced sustainably. For researchers in drug discovery and materials science, a deep understanding of this historical and mechanistic evolution is not merely academic; it is fundamental to designing the next generation of therapeutics and advanced materials built upon the versatile and powerful N-aryl carbamate scaffold.

References

  • Title: An efficient route to N-(hetero)aryl carbamates has been developed through CuI/MNAO [2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid] catalyzed cross-coupling... Source: ResearchGate URL: [Link]

  • Title: Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives Source: MDPI URL: [Link]

  • Title: New Carbamates and Related Compounds Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling Source: NSF Public Access Repository (PAR) URL: [Link]

  • Title: A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature Source: ACS Publications URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Converting Carbon Dioxide into Carbamato Derivatives Source: ACS Publications URL: [Link]

  • Title: Carbamic acid Source: Grokipedia URL: [Link]

  • Title: Carbamic acid Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Synfacts URL: [Link]

  • Title: A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions Source: SciSpace URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed synthesis of N-aryl carbamates. Source: Semantic Scholar URL: [Link]

  • Title: Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices Source: PMC (PubMed Central) URL: [Link]

  • Title: Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: DSpace@MIT URL: [Link]

  • Title: Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents Source: MDPI URL: [Link]

Sources

Foundational

theoretical and computational studies on carbamate conformations

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Carbamate Conformations Authored by Gemini, Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Carbamate Conformations

Authored by Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, polymer science, and drug design, lauded for its unique structural and electronic properties that distinguish it from amides and esters.[1][2] The conformational preferences of carbamates, particularly the rotational dynamics around the central C–N bond, are critical determinants of molecular shape, intermolecular interactions, and, consequently, biological activity and material properties. This guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to elucidate the conformational landscape of carbamates. We will explore the underlying quantum mechanical principles, detail robust computational workflows, and discuss the interpretation of results, offering field-proven insights for researchers and drug development professionals.

The Fundamental Principles of Carbamate Conformation

The carbamate moiety (R-O-C(=O)-N(R')R'') exhibits a fascinating conformational behavior stemming from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance imparts a partial double-bond character to the C–N bond, leading to a significant barrier to rotation and the existence of distinct syn and anti (or cis and trans) rotamers.[3][4] Unlike peptides, where the trans configuration is overwhelmingly favored, carbamates can exhibit a more balanced equilibrium between the two, with energy differences that can be subtle and highly dependent on the chemical environment.[3][5]

The planarity of the carbamate backbone is a key feature, with the atoms O-C-O-N often lying in a single plane.[3] This rigidity, coupled with the potential for multiple stable conformations, makes carbamates valuable as conformational switches in molecular design.[1] The rotational barrier for an N-alkylcarbamate C(carbonyl)-N bond is typically around 16 kcal/mol.[6][7] However, this barrier is sensitive to electronic and steric effects of the substituents on both the nitrogen and oxygen atoms. For instance, electron-withdrawing groups on the nitrogen can lower the rotational barrier by increasing the single bond character of the C-N bond.[6][7]

Computational Methodologies for Carbamate Conformational Analysis

A variety of computational methods can be employed to study carbamate conformations, ranging from rapid force-field based approaches to highly accurate but computationally expensive ab initio methods. The choice of methodology is a trade-off between accuracy and computational cost, and the optimal choice depends on the specific research question.

Conformational Searching with Molecular Mechanics

For larger, more flexible molecules containing a carbamate group, an initial exploration of the potential energy surface (PES) is often necessary to identify low-energy conformers. Molecular mechanics force fields, such as OPLS-2005, are well-suited for this task.[3]

Protocol for Conformational Search:

  • Initial Structure Generation: Build the 3D structure of the carbamate-containing molecule.

  • Force Field Selection: Choose an appropriate force field (e.g., OPLS-2005).

  • Solvation Model: If applicable, incorporate an implicit solvation model like the Generalized-Born/Surface-Area (GB/SA) model to approximate the effect of a solvent.[3]

  • Sampling Method: Employ a mixed torsional/low-mode sampling method to efficiently explore the conformational space.[3]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using an algorithm like the Polak-Ribière Conjugate Gradient (PRCG) method.[3]

  • Filtering: Filter the resulting conformers based on an energy window (e.g., within 10 kcal/mol of the global minimum) to select a manageable number of structures for further, more accurate calculations.[3]

Quantum Mechanical Calculations: Delving into Electronic Structure

To obtain a more accurate description of the electronic structure and energetics of carbamate conformations, quantum mechanical (QM) methods are indispensable. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational efficiency.[3][8] For higher accuracy, especially for calculating rotational barriers, Møller-Plesset perturbation theory (e.g., MP2) can be employed.[8][9]

Protocol for QM Geometry Optimization and Energy Calculation:

  • Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, PBE0) and a Pople-style basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)).[3][10] Empirical dispersion corrections (e.g., D3) are often recommended to accurately capture non-covalent interactions.[3]

  • Input Structure: Use the low-energy conformers identified from the conformational search as starting geometries.

  • Geometry Optimization: Perform a full geometry optimization to locate the stationary points on the PES corresponding to energy minima.

  • Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Solvent Effects: To model the influence of the solvent, a polarizable continuum model (PCM) can be used.[3][11]

Protocol for Calculating the Rotational Barrier:

  • Identify Ground States: The optimized geometries of the syn and anti conformers represent the ground states.

  • Locate the Transition State (TS): The transition state for rotation around the C–N bond can be located using a variety of methods, such as a relaxed potential energy surface scan where the dihedral angle of interest is systematically varied, followed by a full TS optimization using an algorithm like the Berny algorithm.

  • Verify the Transition State: A frequency calculation on the optimized TS geometry should yield exactly one imaginary frequency corresponding to the rotation around the C–N bond.

  • Calculate the Barrier Height: The rotational barrier is the difference in energy (including ZPVE correction) between the transition state and the most stable ground state conformer.

G Computational Workflow for Carbamate Conformational Analysis cluster_0 Initial Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Rotational Barrier Calculation start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search min_conf Low-Energy Conformers conf_search->min_conf dft_opt DFT Geometry Optimization min_conf->dft_opt Input Geometries freq_calc Frequency Analysis dft_opt->freq_calc ground_states Stable Conformers (syn/anti) freq_calc->ground_states pes_scan PES Scan (Dihedral Angle) ground_states->pes_scan Starting Points ts_opt Transition State Optimization pes_scan->ts_opt ts_freq TS Frequency Analysis ts_opt->ts_freq barrier_calc Barrier Height Calculation ts_freq->barrier_calc

Caption: A generalized workflow for the computational analysis of carbamate conformations.

Molecular Dynamics Simulations: Capturing Dynamic Behavior

While QM calculations provide a static picture of carbamate conformations, molecular dynamics (MD) simulations can reveal their dynamic behavior in a condensed phase.[12][13][14] MD simulations are particularly useful for studying the influence of explicit solvent molecules and for exploring conformational transitions over time.

Protocol for MD Simulation:

  • System Setup: Place the carbamate molecule in a simulation box filled with explicit solvent molecules (e.g., water).

  • Force Field Parametrization: Ensure that the force field accurately describes the carbamate moiety. It may be necessary to derive partial charges and other parameters from QM calculations.[13][14]

  • Equilibration: Gradually heat the system to the desired temperature and run a short simulation to allow the system to equilibrate.

  • Production Run: Run a longer simulation to collect data on the conformational dynamics of the carbamate.

  • Analysis: Analyze the trajectory to determine the populations of different conformers, the lifetime of hydrogen bonds, and the free energy profile of conformational changes.

Analysis and Interpretation of Results

The output of computational studies on carbamate conformations provides a wealth of information. Key parameters to analyze include:

  • Relative Energies: The relative energies of the syn and anti conformers determine their equilibrium populations.

  • Rotational Barriers: The height of the rotational barrier determines the rate of interconversion between conformers.

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles provide insight into the structure of the carbamate group. The C-N bond length, for example, is indicative of the degree of double-bond character.[6]

  • Spectroscopic Properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computed conformations.[3][5]

Table 1: Representative Computational Data for Methyl N-methylcarbamate

Propertysyn Conformeranti ConformerTransition State
Relative Energy (kcal/mol)0.00+2.5+15.8
C-N Bond Length (Å)1.361.371.45
O=C-N-C Dihedral Angle (°)0180~90

Note: These are illustrative values and can vary depending on the level of theory and basis set used.

Factors Influencing Carbamate Conformation

The conformational preferences of carbamates are not solely determined by their intrinsic electronic structure but are also heavily influenced by their chemical environment.

Substituent Effects

The nature of the substituents on the nitrogen and oxygen atoms can have a profound impact on the syn/anti equilibrium and the rotational barrier.

  • Steric Effects: Bulky substituents can destabilize one conformer relative to the other due to steric clashes.

  • Electronic Effects: Electron-donating groups on the nitrogen tend to increase the C-N double bond character and thus increase the rotational barrier, while electron-withdrawing groups have the opposite effect.[8]

Intramolecular Interactions

Intramolecular hydrogen bonds can significantly stabilize a particular conformation. For example, a hydrogen bond between a substituent and the carbonyl oxygen can lock the carbamate into a specific rotameric state.[3]

Solvent Effects

The surrounding solvent can influence carbamate conformation through both non-specific and specific interactions.

  • Polarity: The rotational barrier of carbamates is generally less sensitive to solvent polarity compared to amides.[10][11][15] This is attributed to the smaller molecular dipole moment of carbamates.[11][15]

  • Hydrogen Bonding: Hydrogen-bond-donating solvents can interact with the carbonyl oxygen, potentially affecting the rotational barrier. However, carbamates are generally weaker hydrogen bond acceptors than amides.[11]

G Factors Influencing Carbamate Conformation cluster_0 Intrinsic Factors cluster_1 Environmental Factors Conformation Carbamate Conformation (syn/anti Equilibrium) Resonance Resonance Stabilization Resonance->Conformation Sterics Steric Hindrance Sterics->Conformation Electronics Substituent Electronic Effects Electronics->Conformation Solvent Solvent Effects (Polarity, H-bonding) Solvent->Conformation IntraHB Intramolecular H-Bonding IntraHB->Conformation

Sources

Exploratory

An In-Depth Technical Guide to Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate: A Phenylalanine-Derived Carbamate

Abstract This technical guide provides a comprehensive overview of methyl N-((2S)-1-hydroxy-3-phenylpropan-2-yl)carbamate, a key derivative of the amino acid L-phenylalanine. This document delves into the compound's stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of methyl N-((2S)-1-hydroxy-3-phenylpropan-2-yl)carbamate, a key derivative of the amino acid L-phenylalanine. This document delves into the compound's structural significance, synthetic pathways, physicochemical properties, and its potential applications in drug discovery and development. By synthesizing information from established chemical principles and analogous structures, this guide serves as a vital resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. We will explore the rationale behind synthetic strategies, detail robust experimental protocols, and discuss the potential biological relevance of this molecule, positioning it as a valuable scaffold in modern medicinal chemistry.

Introduction: The Significance of Phenylalanine Derivatives and the Carbamate Moiety

L-phenylalanine, an essential aromatic amino acid, serves as a fundamental building block in nature and a privileged scaffold in medicinal chemistry. Its unique combination of a chiral center, an aromatic ring, and reactive functional groups makes it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[1] By modifying the core structure of phenylalanine, medicinal chemists can fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

The carbamate group (or urethane) is a critical functional group in numerous approved therapeutic agents.[2] It is often employed as a bioisosteric replacement for amide bonds in peptidomimetics, offering enhanced metabolic stability and improved cell permeability.[2] The hydrogen bonding capabilities of the carbamate NH and carbonyl oxygen, along with its conformational rigidity, allow for specific and high-affinity interactions with biological targets.[2] The fusion of the phenylalanine scaffold with a methyl carbamate moiety in methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate results in a molecule with significant potential for biological activity.

Molecular Structure and Physicochemical Properties

Methyl N-((2S)-1-hydroxy-3-phenylpropan-2-yl)carbamate is a chiral molecule derived from the reduction of L-phenylalanine to L-phenylalaninol, followed by N-carbomethoxylation.

Structural Features

Synthesis_Workflow cluster_0 Step 1: Reduction of L-Phenylalanine cluster_1 Step 2: N-Carbomethoxylation L-Phe L-Phenylalanine L-Phe-ol L-Phenylalaninol L-Phe->L-Phe-ol  Reduction (e.g., LiAlH4 or NaBH4/I2) Target_Molecule Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate L-Phe-ol->Target_Molecule  Methyl Chloroformate, Base

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol)

The initial step involves the reduction of the carboxylic acid moiety of L-phenylalanine to a primary alcohol.

Rationale for Reagent Selection:

  • N-Protection (Optional but Recommended): To avoid side reactions, the amine group of L-phenylalanine is often first protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc)2O.

  • Reduction: The protected L-phenylalanine can then be reduced. A common and effective method is the use of sodium borohydride in the presence of an activating agent like iodine or in conjunction with lithium chloride in an alcoholic solvent. [3]Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH4) can be used, though this requires anhydrous conditions and careful handling.

  • Deprotection: If an N-protecting group was used, it must be removed. For a Boc group, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Step 2: Synthesis of Methyl N-((S)-1-hydroxy-3-phenylpropan-2-yl)carbamate

The final step is the formation of the methyl carbamate at the primary amine of L-phenylalaninol.

Rationale for Reagent Selection:

  • Carbomethoxylating Agent: Methyl chloroformate is a common and reactive reagent for this transformation. It reacts readily with the primary amine to form the desired carbamate.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid generated during the reaction. The presence of a base is crucial to drive the reaction to completion and prevent the formation of the hydrochloride salt of the starting material.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of L-Phenylalaninol

  • Suspend L-phenylalanine in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with methanol, followed by acidification with HCl.

  • Basify the aqueous layer and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude L-phenylalaninol.

Step 2: Synthesis of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

  • Dissolve L-phenylalaninol and triethylamine in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.

  • Add methyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic phase, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the pure target compound.

Analytical Characterization

While specific experimental spectra are not available in public databases, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A multiplet corresponding to the five protons of the phenyl group, typically in the range of 7.2-7.4 ppm.

    • Carbamate NH: A broad singlet or doublet (due to coupling with the adjacent CH) for the N-H proton, likely around 5.0-6.0 ppm.

    • CH and CH2 Protons: Multiplets for the protons of the propyl chain. The CH proton adjacent to the nitrogen will be in the 3.8-4.2 ppm region. The CH2 protons adjacent to the phenyl group will appear around 2.7-3.0 ppm, and the CH2 protons of the hydroxymethyl group will be in the 3.5-3.8 ppm range.

    • Methyl Protons: A sharp singlet for the three protons of the methyl ester group at approximately 3.6-3.7 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak for the carbamate carbonyl carbon around 156-158 ppm.

    • Aromatic Carbons: Peaks in the 126-138 ppm region.

    • Aliphatic Carbons: Peaks for the CH and CH2 carbons of the propyl chain between 38-65 ppm.

    • Methyl Carbon: A peak for the methyl ester carbon around 52 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the carbamate N-H.

  • C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group, typically around 1690-1720 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Bending: Peaks in the 690-900 cm⁻¹ range characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.11. [4]

Applications in Drug Discovery and Development

Phenylalaninol carbamate derivatives have garnered interest for their potential therapeutic applications, particularly in the central nervous system (CNS). [5]The structural features of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate make it a compelling candidate for several areas of drug discovery.

Biological_Applications cluster_Applications Potential Therapeutic Areas Target_Molecule Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate CNS_Disorders CNS Disorders (e.g., anticonvulsant, antidepressant) Target_Molecule->CNS_Disorders Structural similarity to known CNS agents Enzyme_Inhibition Enzyme Inhibition (e.g., proteases, kinases) Target_Molecule->Enzyme_Inhibition Peptidomimetic nature Prodrug_Design Prodrug Strategies Target_Molecule->Prodrug_Design Hydroxyl group for esterification

Sources

Foundational

A Technical Guide to the Stereochemistry of 1-hydroxy-3-phenylpropan-2-yl Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 1-hydroxy-3-phenylpropan-2-yl moiety is a privileged structural motif found in a multitude of biologically active compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-hydroxy-3-phenylpropan-2-yl moiety is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. The precise three-dimensional arrangement of its constituent atoms—its stereochemistry—is a critical determinant of pharmacological activity, efficacy, and safety. This technical guide provides an in-depth exploration of the stereochemical landscape of these compounds. It details robust strategies for their asymmetric synthesis, outlines high-fidelity analytical techniques for stereochemical characterization, and examines the profound impact of stereoisomerism on biological function, grounded in established pharmacological principles. This document is intended to serve as a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of chiral drugs containing this vital scaffold.

Chapter 1: The Stereochemical Landscape

The 1-hydroxy-3-phenylpropan-2-yl core structure contains two adjacent stereogenic centers, at the C1 and C2 positions. This gives rise to a maximum of four possible stereoisomers: two pairs of enantiomers.

  • Nomenclature: The absolute configuration at each stereocenter is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers are therefore (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

  • Enantiomers and Diastereomers:

    • The (1R,2R) and (1S,2S) isomers are a pair of enantiomers.

    • The (1R,2S) and (1S,2R) isomers are another pair of enantiomers.

    • The relationship between any other pairing, such as (1R,2R) and (1R,2S), is diastereomeric.

These stereoisomers are often grouped into two diastereomeric families based on the relative orientation of the hydroxyl and amino groups:

  • syn (or erythro) Diastereomers: The hydroxyl and amino groups are on the same side in a Fischer projection. This corresponds to the (1R,2S) and (1S,2R) configurations, commonly found in ephedrine and pseudoephedrine.

  • anti (or threo) Diastereomers: The hydroxyl and amino groups are on opposite sides in a Fischer projection. This corresponds to the (1R,2R) and (1S,2S) configurations.

stereoisomers cluster_anti anti (threo) Diastereomers cluster_syn syn (erythro) Diastereomers 1R,2R 1R,2R 1S,2S 1S,2S 1R,2R->1S,2S Enantiomers 1R,2S 1R,2S 1R,2R->1R,2S Diastereomers 1S,2R 1S,2R 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers synthesis_workflow cluster_synthesis Asymmetric Hydrogenation Workflow start Prochiral α-Amino Ketone reaction Hydrogenation Reaction start->reaction catalyst Chiral Ru(II) Catalyst ((S,S)- or (R,R)-diamine/diphosphine) catalyst->reaction conditions H₂ Gas or H-Source (e.g., i-PrOH) Base (e.g., t-BuOK) Solvent (e.g., 2-Propanol) conditions->reaction workup Reaction Quench & Workup reaction->workup product Enantioenriched 1-Hydroxy-3-phenylpropan-2-yl Compound workup->product

Caption: General workflow for catalyst-controlled asymmetric synthesis.

Field-Proven Protocol: Asymmetric Hydrogenation of 3-(Dimethylamino)-1-phenylpropan-1-one

This protocol is adapted from the highly efficient synthesis of an antidepressant precursor as described by Noyori et al. [1] 1. Catalyst Preparation (in-situ):

  • In an inert atmosphere (glovebox or Schlenk line), add RuCl₂[(S)-xylbinap][(S)-daipen] (or the corresponding (R,R) catalyst for the other enantiomer) and potassium tert-butoxide (t-BuOK) to anhydrous 2-propanol.

  • The ratio should be approximately S/C = 2000 to 10,000.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst activation.

2. Hydrogenation:

  • Add a solution of the α-amino ketone hydrochloride and an equimolar amount of t-BuOK in 2-propanol to the activated catalyst solution. The use of the free base of the amine is also common.

  • Pressurize the reaction vessel with hydrogen gas (typically 4-8 atm).

  • Stir vigorously at room temperature (25 °C) for the specified time (e.g., 5-24 hours), monitoring the reaction by TLC or HPLC.

3. Workup and Isolation:

  • Carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or crystallization to yield the enantioenriched β-amino alcohol.

Self-Validation: The success of the protocol is validated by the stereochemical analysis in the next chapter, which should confirm a high enantiomeric excess (>95% ee).

Chapter 3: High-Fidelity Stereochemical Analysis

Determining the stereochemical purity (enantiomeric excess, ee) and absolute configuration of the synthesized compound is a non-negotiable step in drug development. Several robust techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for quantifying the enantiomeric composition of a sample. [2] Principle of Operation: The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. [3]This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability. [3] Experimental Protocol: Chiral HPLC Analysis

1. Column and Mobile Phase Selection:

  • Column: A polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is a common starting point.

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane/isopropanol. [3] 2. Method Execution:

  • Flow Rate: Set to a standard rate, typically 0.5-1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the column and record the chromatogram.

3. Data Interpretation:

  • The two enantiomers will appear as two separate peaks.

  • The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100%

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

While HPLC is excellent for determining enantiomeric purity, NMR spectroscopy using a chiral derivatizing agent (CDA) can be used to determine the absolute configuration. The Mosher's acid method is a classic and reliable technique. [4][5] Principle of Operation: The enantiomeric mixture of the alcohol is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a mixture of diastereomeric esters. [6]These diastereomers are no longer mirror images and will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. [4][7]By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced based on Mosher's conformational model. [5]

analysis_flowchart start Synthesized Compound q1 Need to determine enantiomeric ratio (% ee)? start->q1 hplc Perform Chiral HPLC Analysis q1->hplc Yes q2 Need to determine absolute configuration? q1->q2 No hplc->q2 mosher Perform Mosher's Acid (MTPA) Ester Analysis (NMR) q2->mosher Yes end Stereochemistry Confirmed q2->end No xray Perform Single Crystal X-ray Crystallography (if suitable crystals form) mosher->xray Confirmation Needed / Ambiguous? mosher->end Unambiguous xray->end

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven protocol for the synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, a valuable ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, a valuable chiral building block in organic synthesis and medicinal chemistry. The described methodology emphasizes a straightforward and efficient approach starting from the commercially available amino alcohol, L-phenylalaninol. This application note delves into the causality behind the experimental choices, ensuring scientific integrity and reproducibility. All procedural steps are detailed to facilitate successful execution by researchers in drug development and related fields.

Introduction and Scientific Background

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a chiral carbamate that serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. The presence of both a hydroxyl and a carbamate functional group, along with a chiral center, makes it a versatile synthon for introducing specific stereochemistry and functionality into a target molecule.

The synthetic strategy outlined herein focuses on the direct carbamoylation of the primary amine in L-phenylalaninol. This approach is favored for its efficiency and atom economy. The selection of methyl chloroformate as the carbamoylating agent is based on its high reactivity and commercial availability, which allows for a clean and high-yielding transformation under controlled conditions.[1][2]

Synthetic Strategy and Rationale

The synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is achieved through a one-step process involving the reaction of L-phenylalaninol with methyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of L-phenylalaninol attacks the electrophilic carbonyl carbon of methyl chloroformate. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[1]

The choice of solvent and base is critical for optimizing the reaction conditions. A non-protic solvent such as dichloromethane (DCM) is utilized to ensure the solubility of the starting materials and to prevent side reactions with the reactive methyl chloroformate. An organic base, triethylamine (TEA), is selected for its ability to efficiently scavenge the generated HCl without interfering with the desired reaction.

Synthesis_Workflow L_Phenylalaninol L-Phenylalaninol Reaction Carbamoylation L_Phenylalaninol->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Target_Molecule Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate Reaction->Target_Molecule Byproduct Triethylamine Hydrochloride Reaction->Byproduct Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction

Caption: Overall synthetic workflow for the synthesis of the target molecule.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
L-Phenylalaninol≥98%Sigma-Aldrich3182-95-4
Methyl Chloroformate≥99%Sigma-Aldrich79-22-1
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Round-bottom flask (100 mL)-VWR-
Magnetic stirrer and stir bar-VWR-
Dropping funnel-VWR-
Ice bath---
Separatory funnel-VWR-
Rotary evaporator-Buchi-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-phenylalaninol (5.0 g, 33.0 mmol).

  • Dissolution: Dissolve the L-phenylalaninol in 40 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.[3]

  • Addition of Base: Add triethylamine (5.5 mL, 39.6 mmol, 1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methyl Chloroformate: While stirring vigorously, add methyl chloroformate (2.8 mL, 36.3 mmol, 1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of a saturated aqueous solution of sodium bicarbonate and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield the pure methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate as a white solid.

Caption: Reaction scheme for the synthesis of the target molecule.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Melting Point 92-94 °C[3]
¹H NMR Consistent with the structure of the target compound.
¹³C NMR Consistent with the structure of the target compound.
Mass Spec (ESI) [M+H]⁺ expected at m/z = 210.1

Safety and Handling Precautions

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and lachrymatory. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The causality-driven explanations for the experimental choices aim to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research applications.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed March 11, 2026. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Accessed March 11, 2026. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed March 11, 2026. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Accessed March 11, 2026. [Link]

  • Li, H., et al.
  • Reddy, L. M., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 17(38), 8829-8833.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed March 11, 2026. [Link]

  • Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. Accessed March 11, 2026.
  • Li, H., et al.
  • Liskon Biological. Synthesis of L-Phenylalaninol. Accessed March 11, 2026. [Link]

  • Wikipedia. Chloroformate. Accessed March 11, 2026. [Link]

  • ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 2004, 8(6), 943-945.
  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2018, 22(6), 758-763.
  • NIH. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega, 2020, 5(49), 31835-31842.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 2024, 89(9), 5665-5674.
  • Google Patents.
  • ResearchGate. Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Accessed March 11, 2026. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 51(3), 571-578.
  • J&K Scientific LLC. Boc-L-phenylalaninol. Accessed March 11, 2026. [Link]

  • ACS Publications. Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration Is Substituent-Dependent. Organic Letters, 2004, 6(17), 2965-2968.
  • ResearchGate. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Accessed March 11, 2026. [Link]

  • ACS Publications. Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry, 1975, 40(25), 3649-3653.
  • PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Accessed March 11, 2026. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Abstract This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The compound, a significant carbamate derivative, necessitates a precise analytical method for quality control in research and development settings. This document provides a comprehensive protocol, including system parameters, mobile phase preparation, and sample handling. The causality behind the selection of specific chromatographic conditions is explained to provide a deeper understanding of the method's robustness. This guide is intended for researchers, scientists, and drug development professionals requiring a validated analytical procedure for this compound.

Introduction

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate compound with a structure that presents unique analytical challenges. Carbamates are a class of organic compounds derived from carbamic acid and are found in various applications, including pharmaceuticals and agrochemicals.[1] The presence of a hydroxyl group and a carbamate linkage in the target molecule influences its polarity and thermal stability, making HPLC a more suitable analytical technique than gas chromatography.[2] Accurate quantification and impurity profiling are critical for ensuring the quality and consistency of this compound in any application.

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution and peak shape for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The method is designed to be both robust and transferable for routine use in a quality control environment.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The system should be capable of delivering a stable and reproducible gradient.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this analysis. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte while allowing for efficient separation from potential impurities.

  • Solvents: HPLC grade acetonitrile and water are necessary.

  • Reagents: Phosphoric acid (reagent grade) is used for mobile phase pH adjustment.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample preparation.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the analysis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 217 nm
Injection Volume 10 µL

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the analyte, which possesses both polar (hydroxyl and carbamate groups) and non-polar (phenyl group) characteristics. This allows for good separation from more polar or less polar impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase serves to protonate any free silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing. It also ensures consistent ionization of the analyte, leading to reproducible retention times.

  • Gradient Elution: A gradient of acetonitrile is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe, while providing a sharp, symmetrical peak for the main analyte.

  • UV Detection at 217 nm: The phenyl group in the molecule provides a chromophore that absorbs UV light. A detection wavelength of 217 nm was chosen to maximize sensitivity for the analyte and its potential aromatic impurities.[3]

Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of phosphoric acid. Mix thoroughly and degas before use.

  • Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of phosphoric acid. Mix thoroughly and degas before use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix well. This yields a stock solution of approximately 100 µg/mL.

  • Prepare working standards by further diluting the stock solution with the diluent to the desired concentrations for calibration.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection sequence, a wash step with a high percentage of organic solvent is recommended to ensure the column is free of any strongly retained compounds.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections)

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[4] The developed HPLC method should be able to resolve the parent peak from all significant degradation products.

  • Acid Degradation: 0.1 M HCl at 60 °C for 24 hours.

  • Base Degradation: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: High-level workflow for the HPLC analysis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

Conclusion

The HPLC method described in this application note is a robust and reliable procedure for the analysis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and explanation of the rationale behind the experimental choices provide a solid foundation for successful implementation in any analytical laboratory.

References

  • SIELC Technologies. (2018, February 16). Separation of Phenylpropanolamine hydrochloride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • GlaxoSmithKline Medicines Research Centre. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 797-800. DOI: 10.1055/s-0028-1087943
  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • Maddela, R., Pabba, S. K., & Pothu, R. (2022). A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure. PLOS ONE, 17(12), e0279287. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. Retrieved from [Link]

  • Pickering Laboratories. (n.d.). Expanded HPLC Method for N-Methyl Carbamates. Retrieved from [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • PubChem. (n.d.). Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Dwivedi, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689536. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 735–753. [Link]

  • Krutošíková, A., & Kováč, J. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Molecules, 7(2), 200-207. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Scilit. (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 312-329.
  • PrepChem.com. (n.d.). Synthesis of methyl N-phenylcarbamate. Retrieved from [Link]

  • Wang, Y., et al. (2011). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148. [Link]

  • Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved from [Link]

  • Onto-sight AI. (n.d.). Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate. Retrieved from [Link]

Sources

Method

Advanced LC-MS/MS Quantification of Carbamate Pesticides in Environmental and Drinking Water

Executive Summary Carbamate compounds (e.g., carbofuran, aldicarb, methomyl) are reversible acetylcholinesterase inhibitors widely utilized as broad-spectrum agricultural pesticides. Due to their high aqueous solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamate compounds (e.g., carbofuran, aldicarb, methomyl) are reversible acetylcholinesterase inhibitors widely utilized as broad-spectrum agricultural pesticides. Due to their high aqueous solubility and environmental mobility, they frequently contaminate surface and groundwater, posing severe neurotoxic risks to human health. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the direct quantification of carbamates in water, superseding legacy derivatization-based methods.

Mechanistic Rationale & The Shift to LC-MS/MS

Historically, environmental laboratories relied on EPA Method 531.2, which utilizes High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD)[1]. Because carbamates lack strong natural chromophores or fluorophores, this legacy method requires complex post-column derivatization involving high temperatures (80°C) and hazardous reagents like o-phthalaldehyde (OPA) and 2-mercaptoethanol[2].

Modern analytical frameworks have shifted toward LC-MS/MS, standardized in methods such as ASTM D7645[3]. LC-MS/MS eliminates the need for derivatization, offering direct, highly sensitive detection (Limits of Detection < 0.01 µg/L) and definitive structural confirmation through Multiple Reaction Monitoring (MRM)[3][4].

Analytical Strategy & Workflow

The workflow for carbamate analysis by LC-MS/MS is designed to minimize sample handling while maximizing analyte stability. Carbamates are highly labile; they undergo rapid base-catalyzed hydrolysis and oxidative degradation in the presence of residual chlorine[5]. Therefore, immediate chemical preservation at the point of collection is the most critical step in the analytical chain.

Workflow N1 1. Water Sample Collection (Dechlorination & pH < 4) N2 2. Internal Standard Addition (e.g., Carbofuran-d3) N1->N2 N3 3. Sample Preparation (Direct Injection or SPE) N2->N3 N4 4. UHPLC Separation (C18 Column, Gradient Elution) N3->N4 N5 5. ESI-MS/MS Detection (Positive MRM Mode) N4->N5 N6 6. Data Processing (Quantitation & Confirmation) N5->N6

End-to-end experimental workflow for carbamate quantification in water.

Self-Validating Experimental Protocol

Sample Collection and Preservation

Causality Insight: Aldicarb and methomyl will rapidly oxidize to their sulfoxide and sulfone degradants if free chlorine is present[5]. Furthermore, carbamates hydrolyze rapidly at pH > 7.

  • Collect 40 mL of the water sample in an amber glass vial to prevent photodegradation.

  • Immediately add 10 mg of ascorbic acid or sodium thiosulfate to neutralize residual chlorine[2].

  • Adjust the sample pH to 3.0–3.8 using a potassium dihydrogen citrate buffer (9.35 g/L) or 0.1 M acetic acid[2][5].

  • Cap with a PTFE-lined septum and store at 4°C. Analyze within 14 days.

Sample Preparation (Direct Aqueous Injection)

Causality Insight: Modern triple quadrupole mass spectrometers possess sufficient sensitivity to bypass Solid Phase Extraction (SPE) for water samples, reducing analyte loss, contamination risks, and procedural errors[3].

  • Aliquot 1.0 mL of the preserved water sample into an autosampler vial.

  • Spike with 10 µL of an isotopically labeled internal standard (e.g., Carbofuran-d3 at 1.0 µg/mL) to correct for matrix-induced ion suppression[3].

  • Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter directly into the vial[4].

UHPLC Separation Parameters

Causality Insight: Carbamates can form sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adducts in the ESI source, which splits the ion current and reduces sensitivity. Adding ammonium formate to the mobile phase forces the formation of the protonated ( [M+H]+ ) or ammonium ( [M+NH4​]+ ) adducts, consolidating the signal for better Limits of Quantitation (LOQ)[6].

  • Column: C18 or dedicated Carbamate column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Column Temperature: 40°C (reduces backpressure and improves peak shape)[4].

  • Injection Volume: 10–25 µL[3][5].

  • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol containing 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear gradient to 90% B

    • 6.0 - 8.0 min: Hold at 90% B (Column wash)

    • 8.0 - 8.1 min: Return to 10% B

    • 8.1 - 11.0 min: Re-equilibration at 10% B

ESI-MS/MS Optimization

Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

MRM_Logic Q1 Q1: Precursor Ion Selection [M+H]+ (e.g., m/z 222.1) Q2 Q2: Collision Cell (CID with Argon Gas) Q1->Q2 Isolation & Transfer Q3_Quant Q3: Quantifier Ion (e.g., m/z 165.1) Q2->Q3_Quant High Abundance Fragment Q3_Qual Q3: Qualifier Ion (e.g., m/z 122.1) Q2->Q3_Qual Structural Confirmation

Multiple Reaction Monitoring (MRM) logic for carbamate detection.

Quantitative Data & MRM Parameters

To ensure method trustworthiness, two MRM transitions (Quantifier and Qualifier) must be monitored for each analyte. The ratio of these product ions provides self-validating structural confirmation, eliminating false positives from matrix interferences[4].

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Aldicarb 191.189.1116.115 / 10
Aldicarb Sulfone 223.186.1148.115 / 20
Carbofuran 222.1165.1122.115 / 25
Methomyl 163.188.0106.010 / 15
Oxamyl 237.172.190.115 / 10
Carbaryl 202.1145.1117.115 / 25
Carbofuran-d3 (IS) 225.1168.1-15

(Note: Exact collision energies are instrument-dependent and must be tuned via direct infusion of a 100 µg/L standard solution prior to batch analysis[4].)

Quality Control & Method Validation

A self-validating protocol requires rigorous QC checks embedded within the analytical sequence to guarantee data integrity[1]:

  • Calibration Curve: Generate a 6-point calibration curve ranging from 0.05 µg/L to 10.0 µg/L. The coefficient of determination ( R2 ) must be ≥0.99 [1].

  • Method Blank: Analyze a preserved reagent water blank before any samples to ensure no carryover or background contamination exists in the LC-MS/MS system[7].

  • Continuing Calibration Check (CCC): Inject a mid-level standard every 10 samples. The recovery of the spiked analytes must fall within ±30% of the true value[1].

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Spike a known concentration into a real water sample to evaluate matrix effects. Acceptable recovery is 70–130% with a Relative Standard Deviation (RSD) < 20%[4][6].

References

  • Shimadzu Corporation. "Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045." Shimadzu Application Notes. URL:[Link]

  • U.S. Environmental Protection Agency. "Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." Regulations.gov. URL:[Link]

  • Waters Corporation. "Measurement of n-Methylcarbamoyloxime and n-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." Waters Application Notes. URL:[Link]

  • ASTM International. "ASTM D7645-16: Standard Test Method for Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." Scribd. URL:[Link]

  • U.S. Environmental Protection Agency. "Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry." EPA.gov. URL:[Link]

  • Huang, D.F., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." PubMed Central (PMC). URL:[Link]

  • Nguyen, T. "The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products." ResearchGate. URL:[Link]

Sources

Application

Application Note: Complete ¹H and ¹³C NMR Assignment of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. Due to the absence of a complete, published reference spectrum for this specific molecule, this guide employs a predictive approach grounded in fundamental NMR principles and spectral data from analogous structures. We present detailed, predicted chemical shifts (δ), multiplicities, and coupling constants (J), and provide a thorough rationale for each assignment based on the electronic environment of each nucleus. Furthermore, a rigorous, step-by-step protocol for sample preparation and acquisition of high-quality 1D and 2D NMR data is provided to enable researchers to experimentally verify these assignments. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a definitive method for characterizing this and structurally related compounds.

Introduction and Molecular Structure

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a carbamate-protected derivative of phenylalaninol. Phenylalaninol itself is a chiral amino alcohol derived from the amino acid phenylalanine[1]. Carbamate protection is a common strategy in peptide synthesis and medicinal chemistry to mask the reactivity of the amine group. Accurate structural confirmation via NMR is a critical step in the synthesis and quality control of such compounds.

The structure contains several key features that influence its NMR spectra: a phenyl ring, a chiral backbone with two stereocenters, a primary alcohol, a secondary carbamate, and diastereotopic protons. Understanding these features is key to an accurate spectral assignment.

Molecular Structure:

Figure 1: Molecular structure of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate with key protons and carbons labeled for assignment.

Predicted ¹H and ¹³C NMR Spectral Assignments

The following tables summarize the predicted NMR assignments for the target molecule, assuming a standard deuterated solvent such as Chloroform-d (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Assignments (500 MHz, CDCl₃)
LabelProton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale / Notes
a Ar-H 7.20 - 7.40Multiplet (m)-Protons on the phenyl ring.
b Ph-CH2.85 - 3.05Multiplet (m) or 2x ddJbc ≈ 13-14 (gem), Jbd ≈ 6-8 (vic)Benzylic protons, diastereotopic due to adjacent chiral center (d). Deshielded by the phenyl group[2].
c CH -OH3.65 - 3.80Multiplet (m) or 2x ddJcd ≈ 11-12 (gem), Jce ≈ 3-5 (vic)Diastereotopic protons adjacent to a chiral center and deshielded by the hydroxyl group.
d CH -NH3.90 - 4.10Multiplet (m)-Methine proton deshielded by the adjacent nitrogen of the carbamate and oxygen of the hydroxyl group.
e NH 5.0 - 5.5Broad singlet (br s) or Doublet (d)J(NH,d) ≈ 7-9Chemical shift is concentration and solvent dependent. May show coupling to proton 'd'. Broadening due to quadrupolar coupling and exchange[3].
f O-CH3.65 - 3.75Singlet (s)-Carbamate methyl group, appears as a sharp singlet.
g OH 2.0 - 3.0Broad singlet (br s) or Triplet (t)J(OH,c) ≈ 5-7Highly variable chemical shift. Broad signal due to chemical exchange. Can be confirmed by D₂O shake experiment[3].
Table 2: Predicted ¹³C NMR Assignments (125 MHz, CDCl₃)
LabelCarbon(s)Predicted Chemical Shift (δ, ppm)Rationale / Notes
a C -aromatic126.0 - 129.5Aromatic carbons (CH).
a' C -aromatic (ipso)137.0 - 138.0Quaternary aromatic carbon attached to the propyl chain.
b Ph-C H₂38.0 - 42.0Benzylic carbon, typical range[4].
c C H₂-OH64.0 - 67.0Carbon attached to electronegative oxygen[5].
d C H-NH54.0 - 58.0Carbon attached to electronegative nitrogen.
f O-C H₃52.0 - 53.0Carbamate methyl carbon.
- C =O156.5 - 158.0Carbonyl carbon of the carbamate group[5].

Scientific Rationale for Spectral Assignments

The predicted assignments are based on established principles of NMR spectroscopy, including inductive effects, magnetic anisotropy, and spin-spin coupling.

  • Aromatic Region (a): The protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the typical aromatic region of 7.20-7.40 ppm[6]. The corresponding carbons will resonate between 126.0 and 138.0 ppm[4].

  • Benzylic Protons (b): The two protons of the benzylic methylene group are chemically non-equivalent because they are adjacent to a stereocenter (d). This phenomenon, known as diastereotopicity, means they will have different chemical shifts and will couple to each other (geminal coupling) and to the adjacent methine proton (d) (vicinal coupling). This will result in complex splitting patterns, likely two separate doublets of doublets (dd).

  • Chiral Backbone (c, d): The methine proton (d) is flanked by two electronegative atoms (N and O), leading to significant deshielding and a downfield shift to ~3.90-4.10 ppm. The methylene protons of the hydroxymethyl group (c) are also diastereotopic and will exhibit complex splitting. Their chemical shift is dictated by the strong deshielding effect of the attached hydroxyl group.

  • Carbamate Group (e, f): The methyl protons (f) of the carbamate ester are in a stable electronic environment and will appear as a sharp, uncoupled singlet around 3.70 ppm. The carbamate NH proton (e) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature[3]. In a non-protic solvent like CDCl₃, it may appear as a doublet due to coupling with the methine proton (d). The carbonyl carbon (C=O) is significantly deshielded and appears far downfield (~157 ppm), which is characteristic for carbamates[5].

  • Exchangeable Protons (g, e): The hydroxyl (g) and amine (e) protons are acidic and can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange often leads to signal broadening and can average out spin-spin coupling. A "D₂O shake" experiment—adding a drop of deuterium oxide to the NMR sample—will cause these signals to disappear as the protons are replaced by deuterium, providing a definitive method for their identification.

Experimental Verification Protocol

This section provides a detailed, self-validating workflow for acquiring high-quality NMR data to confirm the predicted assignments.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Material: Weigh 10-20 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[7][8].

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. For enhanced resolution of NH and OH proton signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Use approximately 0.6-0.7 mL of solvent[7][9].

  • Dissolution: Add the solvent to the vial and gently swirl to dissolve the sample completely.

  • Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube[9][10].

  • Capping: Cap the NMR tube securely and label it clearly[9]. Do not use paper labels or tape on the body of the tube[8].

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from basic 1D spectra to advanced 2D correlations for unambiguous assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Verification) cluster_final Final Assignment Prep Prepare Sample (10-20 mg in 0.6 mL CDCl₃) H1 ¹H NMR (Proton Count & Splitting) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (CH/CH₃ vs CH₂) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Complete Spectral Assignment HSQC->Assign

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Method

Application Note: Purification of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate by Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol Introduction & Chemical Context Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol

Introduction & Chemical Context

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (commonly referred to as N-Moc-phenylalaninol) is a highly versatile chiral building block used extensively in the synthesis of peptidomimetics and antiretroviral protease inhibitors. Isolating this intermediate from crude reaction mixtures presents unique chromatographic challenges due to its polyfunctional nature.

This application note details a causality-driven, self-validating protocol for the isolation of N-Moc-phenylalaninol using normal-phase silica gel chromatography. Instead of relying on trial-and-error, this guide establishes the physicochemical rationale behind every solvent, loading, and visualization choice.

Chemical Properties & Chromatographic Behavior

N-Moc-phenylalaninol ( MW=209.24 g/mol ) contains three distinct functional domains that dictate its behavior on a bare silica stationary phase:

  • Phenyl Ring: Provides lipophilicity and allows for non-destructive UV detection at 254 nm.

  • Primary Alcohol (-OH): Acts as a strong hydrogen-bond donor and acceptor, interacting heavily with free silanol groups on the silica surface.

  • Methyl Carbamate (-NHCOOCH₃): The carbamate NH is a secondary hydrogen-bond donor, while the carbonyl oxygen is a strong acceptor.

The Causality of Tailing: If eluted with a purely non-polar solvent or a weak H-bond acceptor, the synergistic hydrogen bonding from the -OH and -NH groups causes severe peak tailing. To disrupt these analyte-silica interactions, Ethyl Acetate (EtOAc)—a strong hydrogen-bond acceptor—must be used as the polar modifier in a Hexanes-based mobile phase.

Experimental Design & Causality (E-E-A-T Principles)

As a self-validating system, this protocol ensures that every step has an internal quality check to prevent downstream failure.

  • Self-Validating Metric (Column Volumes): According to the foundational principles of flash chromatography[1], a compound with a Thin Layer Chromatography (TLC) retention factor ( Rf​ ) of 0.30 will elute in approximately 1/Rf​≈3.3 Column Volumes (CV). By tracking the CV during elution, the scientist can immediately diagnose issues: if the compound elutes at 1.5 CV, the column has channeled or the solvent has demixed.

  • Sample Loading Strategy (Dry Loading): N-Moc-phenylalaninol exhibits poor solubility in pure hexanes but high solubility in EtOAc. Wet-loading the sample in EtOAc will cause the initial band to artificially broaden, as the polar solvent drags the compound down the column before the gradient even begins. Therefore, dry loading onto Celite 545 or silica gel is mandatory to ensure a narrow initial injection band and maximum theoretical plates.

  • Detection Strategy (PMA Staining): While the phenyl group is UV-active, relying solely on UV 254 nm is dangerous, as non-aromatic impurities will be missed. Phosphomolybdic Acid (PMA) is required as a secondary visualization method. PMA is a universal oxidative stain; the Mo(VI) complex is reduced by the primary alcohol of the analyte to form intensely colored molybdenum blue (Mo(V)/Mo(IV)).

Step-by-Step Purification Protocol

Step 1: 2D TLC Validation (Stability Check)

Before committing the bulk crude to silica, validate that the compound does not degrade on the stationary phase.

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Elute in 70:30 Hexanes:EtOAc. Dry the plate completely.

  • Rotate the plate 90 degrees and elute again in the same solvent system.

  • Validation: If N-Moc-phenylalaninol appears off the diagonal axis, it is decomposing on the acidic silica. If it remains perfectly on the diagonal, proceed to Step 2.

Step 2: Column Packing
  • Select a column diameter based on sample mass (e.g., 2-inch diameter for 5-10 g of crude).

  • Prepare a slurry of silica gel (40-63 µm) in 100% Hexanes.

  • Pour the slurry into the column and apply positive pressure (using compressed air or nitrogen) to pack the bed tightly, ensuring no cracks or bubbles form.

Step 3: Dry Loading
  • Dissolve the crude N-Moc-phenylalaninol in a minimum amount of Dichloromethane (DCM) or EtOAc.

  • Add Celite 545 (approximately 2-3 times the mass of the crude oil).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sand on top.

Step 4: Gradient Elution & CV Tracking
  • Begin elution with 100% Hexanes (1 CV) to wash out non-polar impurities (e.g., biphenyls or unreacted lipophilic starting materials).

  • Step the gradient to 80:20 Hexanes:EtOAc (2 CV).

  • Step the gradient to 70:30 Hexanes:EtOAc (4 CV). N-Moc-phenylalaninol will elute in this window.

  • Collect fractions corresponding to ~0.1 CV each.

Step 5: Fraction Analysis & Isolation
  • Spot every third fraction on a TLC plate.

  • Visualize first under UV 254 nm, lightly circle the spots with a pencil.

  • Dip the plate in PMA stain solution and heat vigorously with a heat gun until dark blue/green spots appear on a yellow-green background.

  • Pool the fractions containing pure N-Moc-phenylalaninol, concentrate in vacuo, and dry under high vacuum to yield the product as a highly viscous oil or white solid.

Data Presentation

Table 1: TLC Retention Factors ( Rf​ ) for N-Moc-phenylalaninol
Solvent System (Hexanes : EtOAc) Rf​ ValueSpot Appearance (UV 254 nm)Spot Appearance (PMA Stain)
90:100.05Faint dark spotDark blue/green
70:300.28Dark spotDark blue/green
50:500.55Dark spotDark blue/green
100% EtOAc0.95Dark spotDark blue/green
Table 2: Optimized Gradient Elution Profile
Column Volume (CV)% Hexanes% EtOAcChromatographic Purpose
0.0 – 1.01000Wash non-polar impurities
1.0 – 3.08020Elute slightly polar byproducts
3.0 – 7.07030Target compound elution ( Rf​≈0.3 )
7.0 – 8.00100Column flush for highly polar material

Visualizations

Workflow Diagram

G TLC 1. TLC Optimization (Target Rf 0.25-0.35) Prep 2. Column Preparation (Slurry Pack in Hexanes) TLC->Prep Load 3. Sample Loading (Dry Loading via Celite) Prep->Load Elute 4. Gradient Elution (10% → 50% EtOAc/Hex) Load->Elute Analyze 5. Fraction Analysis (UV 254 nm & PMA Stain) Elute->Analyze Isolate 6. Concentration (Pure N-Moc-phenylalaninol) Analyze->Isolate

Caption: Workflow for the chromatographic purification of N-Moc-phenylalaninol.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Resolution or Tailing CheckRf Check TLC Rf in 30% EtOAc/Hex Start->CheckRf RfHigh Rf > 0.4 (Eluting too fast) CheckRf->RfHigh RfLow Rf < 0.15 (Retained too strongly) CheckRf->RfLow Tailing Severe Tailing (H-bond interactions) CheckRf->Tailing ActionHigh Decrease EtOAc (Start at 10%) RfHigh->ActionHigh ActionLow Increase EtOAc (Start at 30%) RfLow->ActionLow ActionTail Switch to DCM/MeOH or add 1% AcOH Tailing->ActionTail

Caption: Troubleshooting logic tree for resolving poor chromatographic separation.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Note: Advanced Recrystallization Strategies for Purifying Methyl Carbamate Derivatives

Introduction & Mechanistic Rationale Methyl carbamate derivatives are vital structural motifs in modern drug discovery, agricultural chemistry, and materials science. Structurally, the carbamate functionality is a hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl carbamate derivatives are vital structural motifs in modern drug discovery, agricultural chemistry, and materials science. Structurally, the carbamate functionality is a hybrid between an ester and an amide, imparting excellent chemical and proteolytic stability while allowing it to act as a highly effective peptide bond surrogate[1].

The synthesis of these derivatives often yields closely related homologous impurities (such as ethyl carbamates) or unreacted starting materials. While chromatography is useful for small-scale isolation, recrystallization remains the gold standard for scalable, high-purity isolation. The success of carbamate recrystallization relies heavily on the unique hydrogen-bonding capabilities of the carbamate backbone—specifically the –NH donor and the –C=O acceptor—which dictate how the molecule self-associates into a crystal lattice versus how it interacts with the surrounding solvent[1].

Thermodynamic Principles of Solvent Selection

The core principle of a successful recrystallization is establishing a steep solubility gradient: the target methyl carbamate must be highly soluble at elevated temperatures but practically insoluble at reduced temperatures, while impurities remain dissolved in the mother liquor.

Choosing the correct solvent requires balancing polarity and boiling point to prevent thermal degradation of the carbamate, which can be thermally labile[2]. For instance, toluene provides excellent separation of ethyl carbamate impurities because its aromatic ring interacts favorably with the hydrophobic portions of the derivative at moderate heat, while its lack of hydrogen-bonding capability forces the carbamate to self-associate and crystallize upon cooling[3].

Table 1: Thermodynamic and Solvent Parameters for Carbamate Recrystallization

Solvent SystemPolarity IndexBoiling Point (°C)Mechanistic Rationale & Application
Toluene 2.4110.6Aromatic interactions disrupt intermolecular H-bonds of the crude solid; ideal for separating ethyl carbamate impurities without excessive heating[3].
Chloroform 4.161.2High solubilizing power at mild temperatures (50 °C); prevents thermal degradation of labile derivatives during extraction and crystallization[4].
Hexane / EtOAc ~0.1 / 4.4~68–77Tunable binary system. Ethyl acetate dissolves the polar carbamate motif, while hexane acts as an anti-solvent to force crystallization[5].
Water 10.0100.0Promotes spontaneous carbamate formation in certain amine derivatives via aerial carbonation; useful for highly polar or zwitterionic structures[6].

Experimental Workflow Visualization

RecrystallizationWorkflow Start Crude Methyl Carbamate Solvent Solvent Addition (e.g., Toluene) Start->Solvent Heat Heating to 50-56°C (Complete Dissolution) Solvent->Heat Filter Hot Filtration (Remove Insoluble Matter) Heat->Filter Cool1 Slow Cooling to 30°C (Initial Nucleation) Filter->Cool1 Cool2 Deep Cooling to 0-6°C (Maximal Yield) Cool1->Cool2 Isolate Vacuum Filtration & Solvent Wash Cool2->Isolate Dry Vacuum Drying (Remove Residual Solvent) Isolate->Dry End Purified Product (>99.9% Purity) Dry->End

Workflow for the purification of methyl carbamate derivatives by recrystallization.

Detailed Experimental Protocol: Toluene-Mediated Recrystallization

This protocol is specifically optimized for the rigorous purification of methyl carbamate derivatives, ensuring the exclusion of closely related alkyl carbamate impurities (e.g., ethyl carbamate) while protecting the compound from thermal degradation[3].

Step 1: Dissolution and Thermal Equilibration

  • Procedure: In a round-bottomed flask purged with nitrogen (to prevent moisture absorption, as many carbamates are hygroscopic), add 10 g of crude methyl carbamate and 100 mL of toluene (10 volumes) at 30 °C[3].

  • Heating: Gradually raise the temperature to 53 °C (permissible range: 50–56 °C)[3].

  • Causality: Heating beyond 60 °C risks thermal decomposition or sublimation of lower-molecular-weight carbamates. 53 °C provides enough kinetic energy to break the solute-solute hydrogen bonds without degrading the molecule.

  • Self-Validation: Visually inspect the flask. The process must yield a completely clear and homogeneous solution. If cloudiness persists, insoluble polymeric byproducts are present.

Step 2: Hot Filtration

  • Procedure: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.

  • Causality: Pre-warming the funnel prevents premature crystallization on the filter matrix, which would drastically reduce the overall yield.

Step 3: Controlled Nucleation and Crystal Growth

  • Procedure: Slowly cool the filtrate to 30 °C. Stir the mass at this temperature for 15–30 minutes to allow initial crystal formation (typically observed between 35–40 °C)[3]. Subsequently, lower the temperature to 3 °C (range: 0–6 °C) and stir for an additional 1 hour[3].

  • Causality: Rapid cooling (crashing out) causes supersaturation, leading to rapid lattice formation that physically traps solvent and homologous impurities (occlusion). A two-stage cooling process ensures the thermodynamically favored pure crystal lattice forms first, rejecting impurities into the mother liquor.

Step 4: Isolation and Washing

  • Procedure: Isolate the crystals via vacuum filtration. Wash the wet cake with a minimal volume (e.g., 10 mL) of ice-cold toluene, followed by a non-polar anti-solvent like cold hexane if necessary.

  • Self-Validation: Spot the mother liquor and a dissolved sample of the crystals on a TLC plate. The crystal sample should show a single, distinct spot, confirming the exclusion of impurities.

Step 5: Vacuum Drying

  • Procedure: Transfer the crystals to a vacuum oven and dry at 45 °C to constant weight[4].

  • Causality: Vacuum drying lowers the boiling point of the residual solvent, allowing for complete removal without subjecting the purified carbamate to excessive thermal stress.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the methyl carbamate separates as an oil rather than a crystal, the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. Solution: Reheat the mixture until homogeneous, add 10-20% more solvent, and cool at a much slower rate. Alternatively, seed the solution with a pure crystal of the derivative at the cloud point.

  • Poor Yield After Cooling: If crystallization does not occur at 0 °C, the solution is too dilute. Solution: Distill off 20-30% of the solvent under reduced pressure (to avoid thermal degradation)[2], and repeat the cooling cycle.

  • Persistent Coloration: If the crystals retain a yellowish tint (often due to oxidized amine precursors), add 1-2% (w/w) activated charcoal during the initial dissolution step (Step 1), boil for 5 minutes, and perform the hot filtration (Step 2) over a pad of Celite.

References

  • Methyl carbamate refining method Source: Eureka | Patsnap URL:3

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:1

  • Methyl carbamate purification by extraction and recrystallization Source: ResearchGate URL:4

  • METHYL N-(p-METHOXYPHENYL)CARBAMATE Source: Organic Syntheses Procedure URL:5

  • Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids Source: Crystal Growth & Design - ACS Publications URL:6

  • Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate Source: Benchchem URL:2

Sources

Method

Application Notes &amp; Protocols: N-Methyl Carbamates as Acetylcholinesterase Inhibitors

Executive Summary The targeted inhibition of acetylcholinesterase (AChE) remains a cornerstone in the pharmacological management of neurodegenerative disorders (such as Alzheimer's disease) and neuromuscular conditions (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of acetylcholinesterase (AChE) remains a cornerstone in the pharmacological management of neurodegenerative disorders (such as Alzheimer's disease) and neuromuscular conditions (such as myasthenia gravis)[1],[2]. N-methyl carbamates represent a highly tunable class of pseudo-irreversible AChE inhibitors. Unlike organophosphates, which permanently phosphorylate the enzyme, carbamates offer a reversible mechanism of action with a predictable duration of toxicity and therapeutic efficacy[3],[4].

This application note provides a comprehensive mechanistic overview of N-methyl carbamates, outlines the structure-activity relationships (SAR) governing their kinetic profiles, and details a self-validating, high-throughput protocol for quantifying their inhibitory potency using the Ellman's assay.

Mechanistic Grounding: The Cholinergic Synapse and Carbamylation

Acetylcholinesterase terminates signal transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine[5]. N-methyl carbamates act as pseudo-substrates for AChE. The inhibition process is a time-dependent, bimolecular reaction that proceeds through two distinct phases[1],[2]:

  • Reversible Complex Formation: The carbamate first binds to the active site gorge of AChE, forming a reversible Michaelis-Menten-like complex ( KD​ )[1].

  • Covalent Carbamylation: The hydroxyl moiety of the catalytic Serine-200 residue executes a nucleophilic attack on the carbamate carbonyl. This expels the leaving group and forms a covalent carbamylated-enzyme intermediate ( kuni​ )[1],[2].

Because the carbamylated enzyme is inactive, acetylcholine accumulates in the synapse[3]. However, the inhibition is pseudo-irreversible; the enzyme spontaneously reactivates via water-mediated decarbamylation ( kr​ ), a process that is significantly faster than the dephosphorylation seen in organophosphate exposure, typically restoring function within minutes to hours[1],[4].

Mechanism E Free AChE (Active Ser200) EI Reversible Complex (Michaelis-Menten-like) E->EI + I (k_1) I N-Methyl Carbamate (Inhibitor) I->EI EI->E (k_-1) EC Carbamylated AChE (Inactive) EI->EC Carbamylation (k_uni) LG Leaving Group EI->LG Cleavage EC->E Decarbamylation (k_r) + H2O

Fig 1. Pseudo-irreversible inhibition mechanism of AChE by N-methyl carbamates.

Structure-Activity Relationship (SAR) & Enzyme Kinetics

The therapeutic index of a carbamate is dictated by its affinity for AChE versus Butyrylcholinesterase (BChE), as well as its specific rates of carbamylation ( ki​ ) and decarbamylation ( kr​ )[1]. The size and flexibility of the N-alkyl substituent, alongside the electron-withdrawing properties of the leaving group, are the primary drivers of these kinetic parameters[1],[2].

Table 1: Structural Modifications and Kinetic Impact on Cholinesterases

Carbamate Class / ModificationTarget SelectivityKinetic Impact & Causality
N-Methyl Carbamates Minimal AChE/BChE selectivityHigh carbamylation rate ( ki​ ). The small methyl group easily enters the narrow AChE active site gorge[1],[6].
N-Ethyl Carbamates Moderate BChE preferenceLower ki​ . The ethyl group creates steric constraints in the acyl pocket of AChE, stabilizing the inhibited enzyme[1],[6].
N-2'-Methylphenyl Carbamates High AChE selectivityAromatic substituents enhance binding affinity via π−π stacking with aromatic residues in the AChE gorge[1],[6].
N-Hexyl / Cyclohexyl Moderate AChE, Good BChEIncreased ki​ driven by favorable hydrophobic interactions, though limited by the degree of rotational freedom[1],[2].

Experimental Protocol: High-Throughput Ellman's Assay

To evaluate the inhibitory potency ( IC50​ ) and binding affinity ( Ki​ ) of novel N-methyl carbamates, the spectrophotometric method developed by Ellman is the industry standard[7],[5].

Assay Principle

The assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE hydrolyzes ATCh into acetate and thiocholine. The free sulfhydryl group of thiocholine immediately reacts with Ellman's reagent (DTNB) to yield the highly chromogenic 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[7],[5],[8].

EllmanWorkflow Prep 1. Reagent Prep (Buffer, DTNB, ATCh, AChE, Inhibitor) Incubate 2. Pre-Incubation (AChE + Inhibitor + DTNB for 10-15 min) Prep->Incubate Ensures steady-state Reaction 3. Reaction Initiation (Add ATCh Substrate) Incubate->Reaction Substrate competition Read 4. Kinetic Readout (Absorbance at 412 nm for 10-15 min) Reaction->Read TNB anion formation Analyze 5. Data Analysis (Calculate IC50, Ki, Vmax) Read->Analyze Non-linear regression

Fig 2. Optimized Ellman's assay workflow for evaluating AChE inhibition kinetics.

Reagent Preparation & Causality

Table 2: Standardized Reagent Concentrations for 96-Well Ellman's Assay

ReagentStockFinal Assay Conc.Causality / Purpose
Sodium Phosphate Buffer 0.1 M, pH 8.0~0.1 MDTNB requires slightly alkaline conditions to efficiently yield the TNB anion[7].
AChE Enzyme 5.0 U/mL0.1 U/mLConcentration is strictly tuned to ensure the reaction rate remains linear over the 15-minute read window[5],[8].
DTNB (Ellman's Reagent) 10 mM0.3 mMActs as the chromogenic thiol-reactive probe[5].
Acetylthiocholine (ATCh) 10 mM0.5 - 1.0 mMSynthetic substrate; must be prepared fresh daily to prevent spontaneous hydrolysis[5].
N-Methyl Carbamate 10 mM in DMSO10 pM - 100 μMTest compound. Final DMSO must be kept <1% to prevent solvent-induced enzyme denaturation[5],[8].
Step-by-Step Methodology (Self-Validating System)

Note: This protocol is optimized for a 96-well microplate format.

  • Plate Setup & Control Validation:

    • Blank Wells: Add 50 µL Buffer + 50 µL DTNB + 25 µL ATCh. (Validates that ATCh is not spontaneously hydrolyzing and establishes background absorbance).

    • 100% Activity Wells (Positive Control): Add 25 µL Buffer (containing equivalent DMSO %) + 25 µL AChE + 50 µL DTNB. (Establishes the uninhibited Vmax​ baseline).

    • Inhibitor Wells: Add 25 µL Inhibitor dilution + 25 µL AChE + 50 µL DTNB.

  • Pre-Incubation Phase:

    • Incubate the plate at room temperature (or 37°C) for 10–15 minutes[5],[8].

    • Causality: Carbamates are time-dependent covalent inhibitors. Pre-incubation allows the kuni​ carbamylation phase to reach equilibrium before the substrate is introduced to compete for the active site[1],[5].

  • Reaction Initiation:

    • Rapidly add 25 µL of ATCh Substrate Solution to all wells using a multichannel pipette[5].

  • Kinetic Readout:

    • Immediately place the plate in a microplate reader.

    • Measure absorbance at 412 nm kinetically (e.g., every 1 minute for 15 minutes)[7],[5].

    • Causality: 412 nm is the specific peak absorbance for the TNB anion (molar extinction coefficient of 14.15 mM⁻¹cm⁻¹)[7]. Kinetic reads are vastly superior to endpoint reads as they allow for the verification of reaction linearity and the calculation of initial velocity ( V0​ ).

Data Analysis & Kinetic Parameter Determination

  • Calculate Initial Velocity ( V0​ ): Extract the slope ( ΔOD/min ) from the linear portion of the kinetic curve for each well.

  • Calculate % Inhibition: % Inhibition=(1−V0(Control)​V0(Inhibitor)​​)×100

  • Determine IC50​ : Plot % Inhibition against the log10​ of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50​ value[8].

  • Determine Mechanism ( Ki​ ): To confirm pseudo-irreversible competitive inhibition, perform the assay at multiple substrate concentrations. Generate a Lineweaver-Burk plot (1/ V0​ vs 1/[S]) to calculate the inhibition constant ( Ki​ )[8].

Sources

Application

use of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate as an intermediate in organic synthesis

Application Note: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate as a Strategic Intermediate in Asymmetric Synthesis and Drug Development Executive Summary Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate—commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate as a Strategic Intermediate in Asymmetric Synthesis and Drug Development

Executive Summary

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate—commonly referred to as N-methoxycarbonyl-L-phenylalaninol or Moc-Phe-ol —is a highly versatile, chiral amino alcohol derivative. Featuring a protected primary amine, a reactive primary hydroxyl group, and a stable benzyl-substituted stereocenter, this compound serves as a critical branching point in advanced organic synthesis.

As a Senior Application Scientist, I have structured this guide to detail the two most significant applications of Moc-Phe-ol:

  • Precursor to Peptidomimetic APIs: Oxidation of the primary alcohol yields an α -chiral aldehyde, a foundational building block for hydroxyethylamine-based HIV protease inhibitors[1].

  • Synthesis of Evans Chiral Auxiliaries: Base-catalyzed intramolecular cyclization of the carbamate yields (S)-4-benzyl-2-oxazolidinone, a cornerstone reagent for asymmetric aldol additions and alkylations[2].

Mechanistic Rationale & Strategic Advantages (E-E-A-T)

The choice of the methoxycarbonyl (Moc) protecting group over bulkier alternatives like Boc or Fmoc[3] is not arbitrary; it is driven by strict mechanistic and structural causality:

  • Atom Economy & API Retention: The Moc group is highly atom-economical. In the synthesis of retroviral protease inhibitors, the Moc group is frequently retained in the final Active Pharmaceutical Ingredient (API) because its low steric profile fits perfectly into the tight S1/S2 binding pockets of viral proteases without causing steric clashes[1],[4].

  • Stereocenter Stabilization: During the oxidation of the adjacent hydroxyl group, the electron-withdrawing nature of the carbamate reduces the basicity of the nitrogen, significantly suppressing base-catalyzed enolization and subsequent racemization of the resulting α -chiral aldehyde.

  • Built-In Leaving Group: For oxazolidinone synthesis, the methoxy group (-OCH₃) acts as a superior internal leaving group compared to a tert-butoxy group (-OtBu), allowing intramolecular transesterification to proceed under milder basic conditions.

Workflow 1: Synthesis of HIV Protease Inhibitor Intermediates

The oxidation of Moc-Phe-ol to Moc-L-phenylalaninal is a critical step in synthesizing the chiral epoxide cores of protease inhibitors. The primary challenge here is preventing the racemization of the highly sensitive α -chiral aldehyde.

Quantitative Data: Oxidation Methodologies Comparison

To ensure high enantiomeric excess (ee), the choice of oxidant is critical. Below is a comparative analysis of standard oxidation protocols for Moc-Phe-ol:

Oxidation MethodReagentsYield (%)Enantiomeric Excess (ee %)Causality / Mechanistic Notes
Biphasic TEMPO TEMPO, NaOCl, NaHCO₃, CH₂Cl₂/H₂O92 - 95>99Buffered pH strictly prevents enolization; highly scalable.
Dess-Martin DMP, NaHCO₃, CH₂Cl₂88 - 92>98Mild conditions; however, iodine byproduct removal can be tedious.
Swern DMSO, (COCl)₂, Et₃N, CH₂Cl₂80 - 8590 - 95Et₃N base can cause partial racemization if local temp exceeds -60 °C.
Protocol 1: Buffered TEMPO Oxidation to Moc-L-phenylalaninal

This protocol utilizes a biphasic system to isolate the sensitive aldehyde from the aqueous oxidant, preventing over-oxidation to the carboxylic acid.

  • Preparation: Dissolve 10.0 mmol of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in 50 mL of dichloromethane (CH₂Cl₂).

  • Catalyst & Buffer: Add 0.1 mmol (1 mol%) of TEMPO radical and 10 mL of 0.5 M aqueous NaHCO₃. The bicarbonate buffer is strictly required to maintain a pH of ~8.5, preventing acid-catalyzed deprotection and base-catalyzed racemization. Cool the biphasic mixture to 0 °C.

  • Oxidant Addition: Dropwise add 11.0 mmol of aqueous NaOCl (commercial bleach, titrated) over 30 minutes under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area.

  • Quenching & Workup: Once TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material (typically 1-2 hours), quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess hypochlorite. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo at a temperature not exceeding 25 °C to prevent thermal degradation.

  • Self-Validation Check: Analyze the crude reaction mixture via FTIR prior to the next step. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, distinct aldehyde C=O stretch (~1730 cm⁻¹) confirms successful oxidation. If the O-H stretch persists, re-subject the mixture to 0.1 eq of NaOCl.

G MocPheOl Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (Moc-Phe-ol) Oxidation Oxidation (TEMPO/NaOCl or DMP) MocPheOl->Oxidation MocPheAl Moc-L-phenylalaninal (Chiral Aldehyde) Oxidation->MocPheAl Avoid Racemization Epoxidation Corey-Chaykovsky Reaction (Dimethylsulfoxonium methylide) MocPheAl->Epoxidation Epoxide Chiral Epoxide Isostere (HIV Protease Inhibitor Core) Epoxidation->Epoxide Diastereoselective

Caption: Synthetic workflow from Moc-Phe-ol to chiral epoxide cores for HIV protease inhibitors.

Workflow 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

Moc-Phe-ol undergoes a highly efficient intramolecular transesterification to form the Evans chiral auxiliary[2]. The thermodynamics of this reaction are driven by the formation of the stable 5-membered oxazolidinone ring and the continuous removal of methanol from the equilibrium.

Protocol 2: Base-Catalyzed Intramolecular Cyclization
  • Preparation: Dissolve 10.0 mmol of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in 30 mL of anhydrous methanol.

  • Base Addition: Add 0.5 mmol (5 mol%) of sodium methoxide (NaOMe) as a 25% solution in methanol. Mechanistic Note: The methoxide base deprotonates the primary alcohol, generating a highly nucleophilic alkoxide that attacks the carbamate carbonyl.

  • Equilibrium Shifting: Attach a short-path distillation apparatus. Heat the reaction mixture to 70 °C to slowly distill off the methanol solvent and the methanol generated as a leaving group. This Le Chatelier shift is critical for driving the reaction to >98% conversion.

  • Workup: After 4-6 hours, cool the vessel to room temperature. Neutralize the catalytic base with 1 M HCl (0.5 mL) to prevent ring-opening hydrolysis, and concentrate the residue. Partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.

  • Purification & Self-Validation Check: Recrystallize the crude solid from hot hexanes/ethyl acetate. The melting point of the recrystallized (S)-4-benzyl-2-oxazolidinone must strictly fall within the 87–89 °C range[2]. A depressed melting point (< 85 °C) indicates incomplete transesterification or trapped acyclic starting material, necessitating re-dissolution and further base treatment.

G MocPheOl Moc-Phe-ol Base Base Addition (NaOMe or NaH) MocPheOl->Base Alkoxide Alkoxide Intermediate (Nucleophile) Base->Alkoxide Cyclization Intramolecular Attack (Transesterification) Alkoxide->Cyclization Oxazolidinone (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Cyclization->Oxazolidinone Methanol Methanol (Leaving Group) Cyclization->Methanol

Caption: Base-catalyzed intramolecular cyclization of Moc-Phe-ol to (S)-4-benzyl-2-oxazolidinone.

References

  • Title: Retroviral protease inhibiting compounds (US5354866A)
  • Title: [1-((R)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-1-methyl-2-phenyl-ethyl]-carbamic acid tert-butyl ester | C24H31N3O4 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: (R)-4-Benzyl-2-oxazolidinone, High-Purity Chiral Auxiliary at Best Price Source: Jigs Pharma URL: [Link]

  • Title: (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Method

experimental procedure for zinc-mediated reduction of nitroarenes to form carbamates

Executive Summary & Scope The conversion of nitroarenes to carbamates (urethanes) is a foundational transformation in medicinal chemistry and drug development. Carbamates serve as robust orthogonal protecting groups, pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The conversion of nitroarenes to carbamates (urethanes) is a foundational transformation in medicinal chemistry and drug development. Carbamates serve as robust orthogonal protecting groups, peptide isosteres, and critical pharmacophores in targeted therapeutics. Traditionally, this transformation requires a two-step sequence: harsh catalytic hydrogenation or metal-mediated reduction to the aniline, followed by isolation and subsequent acylation. This classical approach often suffers from intermediate instability (e.g., rapid oxidation or dimerization of anilines) and poor chemoselectivity when reducible functional groups like halogens, alkynes, or benzyl ethers are present.

This application note details a highly chemoselective, one-pot Zinc-mediated reductive carbamoylation . By conducting the reduction in an aqueous-organic biphasic system in the presence of an acylating agent (Boc₂O or alkyl chloroformates), reactive nitrogen intermediates are intercepted in situ. This methodology provides divergent access to either standard N-aryl carbamates or synthetically versatile N-aryl-N-hydroxy carbamates.

Mechanistic Causality: The Case for Zinc

As an application scientist, selecting the correct reductant is a matter of balancing thermodynamic driving force with kinetic control. Zinc dust is uniquely suited for this transformation due to its behavior as a mild, single-electron transfer (SET) agent.

  • Chemoselectivity via SET : Unlike Palladium-catalyzed hydrogenation, which readily undergoes oxidative addition into aryl-halogen bonds, Zinc operates via proton-coupled electron transfer (PCET) at the nitro group. This ensures that aryl chlorides, bromides, and even iodides remain completely intact during the reduction ().

  • The Biphasic Advantage : The reaction utilizes a THF/Water mixture. THF solubilizes the highly lipophilic nitroarene and the electrophilic trapping agent (Boc₂O or chloroformate). Water acts as the essential proton source for the PCET process and dissolves the NH₄Cl buffer. This biphasic nature acts as a kinetic buffer, suppressing the aqueous hydrolysis of the acylating agent long enough for the transient nitrogen nucleophiles to react.

  • Divergent Trapping : The reduction of a nitroarene proceeds sequentially: Nitroarene → Nitrosoarene → N-Aryl Hydroxylamine → Arylamine.

    • By using excess Zn/NH₄Cl at room temperature with Boc₂O, the reaction is driven entirely to the arylamine, which is immediately trapped to form the N-Boc carbamate .

    • By conducting the reaction at 0 °C with chloroformates, the reduction is kinetically halted at the hydroxylamine stage. The chloroformate traps the hydroxylamine to form an N,O-bisprotected intermediate, which upon mild solvolysis yields the N-aryl-N-hydroxy carbamate ().

Reaction Pathways & Visualization

G Nitro Nitroarene (Ar-NO2) Hydroxylamine N-Aryl Hydroxylamine (Ar-NHOH) Nitro->Hydroxylamine Zn, H2O/THF 2e- reduction Aniline Arylamine (Ar-NH2) Hydroxylamine->Aniline Zn, NH4Cl 2e- reduction BisProtect N,O-Bisprotected Hydroxylamine Hydroxylamine->BisProtect ClCO2R (In situ trap) BocCarb N-Aryl Carbamate (e.g., N-Boc) Aniline->BocCarb Boc2O (One-pot) HydroxyCarb N-Aryl-N-hydroxy Carbamate BisProtect->HydroxyCarb NaOMe Solvolysis

Fig 1: Reaction pathways for the zinc-mediated reductive carbamoylation of nitroarenes.

Experimental Methodologies

Protocol A: One-Pot Synthesis of N-Boc Aryl Carbamates

This protocol is designed for the direct conversion of functionalized nitroarenes to their corresponding N-Boc protected anilines, bypassing the need to isolate the free amine.

Reagents & Materials:

  • Nitroarene (1.0 mmol)

  • Zinc dust, particle size <10 μm (5.0 mmol, 5.0 eq)

  • Ammonium chloride (5.0 mmol, 5.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 eq)

  • THF / Deionized Water (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene and Boc₂O in 5 mL of THF.

  • Buffer Addition : Add 5 mL of an aqueous solution containing the dissolved NH₄Cl. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the biphasic layers.

  • Reduction : Cool the mixture to 15 °C using a water bath. Slowly add the Zinc dust in three portions over 10 minutes to prevent a sudden exothermic spike.

  • Maturation : Remove the water bath and allow the reaction to stir at room temperature (25 °C) for 2–4 hours.

  • Workup : Filter the crude heterogeneous mixture through a short pad of Celite to remove unreacted Zinc and insoluble zinc oxides. Wash the Celite pad with Ethyl Acetate (2 x 10 mL).

  • Isolation : Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

In-Process Controls & Self-Validation:

  • Zinc Activation Check: Zinc dust must be grey and free-flowing. Clumping indicates severe oxidation (ZnO), which will stall the SET process.

  • TLC Monitoring: Partition a 50 μL aliquot in EtOAc/H₂O. Spot the organic layer on silica (Hexanes/EtOAc 4:1). The UV-active nitroarene should disappear.

  • Product Confirmation: Stain the TLC plate with Ninhydrin. The target N-Boc carbamate will not stain readily at room temperature, differentiating it from any trace unreacted free aniline (which stains brown/red immediately).

Protocol B: Divergent Synthesis of N-Aryl-N-hydroxy Carbamates

Adapted from the methodology by Porzelle et al., this protocol intercepts the reduction at the hydroxylamine stage.

Reagents & Materials:

  • Nitroarene (1.0 mmol)

  • Zinc dust (3.0 mmol, 3.0 eq)

  • Methyl chloroformate (2.5 mmol, 2.5 eq)

  • Sodium methoxide (0.5 M in MeOH, 3.0 mL)

  • THF / Deionized Water (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation : Dissolve the nitroarene and methyl chloroformate in 5 mL of THF in a 50 mL flask. Add 5 mL of water.

  • Temperature Control (Critical) : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Trapping Reduction : Add the Zinc dust portion-wise over 15 minutes. Maintain strict temperature control at 0 °C for 2 hours.

  • Intermediate Extraction : Filter through Celite, extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and evaporate the solvent to yield the crude N,O-bisprotected hydroxylamine.

  • Solvolysis : Dissolve the crude intermediate in 2 mL of dry Methanol. Add the NaOMe solution dropwise at room temperature. Stir for 30 minutes.

  • Quenching : Neutralize the mixture with 1M HCl (aq) to pH 5, extract with EtOAc, dry, and concentrate to yield the pure N-aryl-N-hydroxy carbamate.

In-Process Controls & Self-Validation:

  • Trapping Efficiency: TLC of the intermediate N,O-bisprotected hydroxylamine will show a spot significantly less polar than the starting nitroarene.

  • Product Confirmation: Perform a Ferric Chloride (FeCl₃) drop test on a TLC spot of the final product. A deep purple/red color validates the presence of the free N-OH group, confirming the solvolysis was successful and the reduction did not overshoot to the aniline.

Quantitative Data & Chemoselectivity Profiles

The table below summarizes the expected outcomes and chemoselectivity advantages of utilizing the Zinc-mediated protocols across various functionalized nitroarene scaffolds.

Substrate TypeTarget ProductProtocolReagentsTemp (°C)Typical Yield (%)Chemoselectivity Notes
Halogenated Nitroarenes (e.g., 4-Bromonitrobenzene)N-Boc CarbamateAZn, NH₄Cl, Boc₂O2585–95Complete retention of aryl halides; no dehalogenation observed (unlike Pd/C).
Carbonyl-containing Nitroarenes N-Boc CarbamateAZn, NH₄Cl, Boc₂O2580–90Ketones and aldehydes remain completely intact under PCET conditions.
Sterically Hindered Nitroarenes N-Aryl-N-hydroxy CarbamateBZn, ClCO₂Me, then NaOMe0, then 2565–80In situ trapping successfully prevents dimerization to azoxy/azo byproducts.
Electron-deficient Nitroarenes N-Aryl-N-hydroxy CarbamateBZn, ClCO₂Me, then NaOMe0, then 2575–90Fast reduction kinetics; requires strict adherence to 0 °C to prevent over-reduction.

References

  • Title : Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source : Organic Letters, 16(1), 98-101. URL :[Link]

Application

Application Note: Robust GC-MS/MS Analysis of Thermally Labile Carbamates via Silylation

Abstract Carbamate pesticides are a critical class of compounds monitored in environmental and food safety applications. However, their inherent thermal lability presents a significant challenge for direct analysis by ga...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbamate pesticides are a critical class of compounds monitored in environmental and food safety applications. However, their inherent thermal lability presents a significant challenge for direct analysis by gas chromatography (GC).[1][2] This application note details a robust and sensitive methodology for the quantitative analysis of thermally labile carbamates using gas chromatography-tandem mass spectrometry (GC-MS/MS) following a straightforward derivatization protocol. By converting the polar, thermally unstable N-H group to a stable trimethylsilyl (TMS) ether, this method overcomes analyte degradation in the hot GC inlet, enabling reproducible and accurate quantification at trace levels.[3][4] We present a complete workflow, from sample preparation and silylation to optimized GC-MS/MS parameters and data analysis, providing researchers with a reliable protocol for routine monitoring.

Introduction: The Challenge of Carbamate Analysis

Carbamates are widely used as insecticides, herbicides, and fungicides.[1] Their mode of action often involves the inhibition of acetylcholinesterase, making them effective but also posing potential risks to human and environmental health.[2] Consequently, regulatory bodies have set stringent maximum residue limits (MRLs) for these compounds in various matrices.

While GC-MS/MS is a powerful technique offering high sensitivity and selectivity, its application to many carbamates is hampered by their thermal instability.[2] During conventional GC analysis, the high temperatures of the injection port (typically >250°C) can cause carbamates to degrade, primarily through the cleavage of the carbamate bond. This degradation leads to several analytical problems:

  • Poor Sensitivity: The target analyte concentration is reduced, leading to inaccurate quantification or failure to detect residues at required limits.

  • Non-reproducible Results: The extent of degradation can vary between injections, causing poor precision.

  • Peak Tailing and Broadening: Degradation products can interact with the analytical column, leading to poor chromatographic peak shape.

  • Inaccurate Identification: The mass spectrum of the degradation product will be different from the parent compound, leading to false negatives.

Historically, liquid chromatography (LC) has been the preferred method for carbamate analysis to avoid these thermal issues.[2][5] However, GC-MS/MS offers orthogonal selectivity and is a common platform in many analytical laboratories. To harness the power of GC-MS/MS for this compound class, derivatization is an essential strategy to enhance thermal stability.[6]

The Solution: Silylation Derivatization

Derivatization is a chemical modification technique that converts an analyte into a product with properties more suitable for a given analytical method.[4] For carbamates, the primary goal is to increase thermal stability.[3][6] This is achieved by replacing the active hydrogen on the nitrogen atom of the carbamate functional group with a non-polar, thermally stable group.

Silylation is the most common and effective derivatization technique for this purpose.[4][7] It involves reacting the analyte with a silylating reagent to introduce a trimethylsilyl (TMS) group.

The Reagent of Choice: BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent ideal for carbamates.[3][8]

  • High Reactivity: BSTFA reacts efficiently with the N-H group of carbamates.[3]

  • Volatile Byproducts: The byproducts of the BSTFA reaction are highly volatile, minimizing interference in the resulting chromatogram.[3]

  • Catalyst Addition: For some sterically hindered or less reactive carbamates, the reaction can be accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied as a 1% component in the BSTFA reagent.[8]

The general reaction mechanism involves the replacement of the active hydrogen with a TMS group, creating a more volatile, less polar, and significantly more thermally stable derivative.[3][4]

cluster_reagents Reactants cluster_products Products Carbamate R-NH-C(=O)OR' (Carbamate) Derivatization Silylation Reaction (Heat, Catalyst) Carbamate->Derivatization BSTFA BSTFA BSTFA->Derivatization TMS_Carbamate R-N(TMS)-C(=O)OR' (TMS-Carbamate Derivative) Byproducts Volatile Byproducts Derivatization->TMS_Carbamate Increased Thermal Stability Increased Volatility Derivatization->Byproducts

Caption: Silylation reaction of a carbamate with BSTFA.

Comprehensive Experimental Protocol

This protocol provides a general framework for the derivatization and analysis of carbamates. It should be optimized for specific analytes and matrices.

Reagents and Materials
  • Solvents: Acetonitrile, Ethyl Acetate, Hexane (Pesticide residue grade or equivalent).

  • Standards: Certified reference standards of target carbamate pesticides.

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Store in a desiccator.[3]

  • Internal Standard (IS): A suitable deuterated carbamate or a compound of similar chemical properties not present in the samples (e.g., Isopropyl carbamate).[6][9]

  • Reagent Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Heating Block or Oven: Capable of maintaining a constant temperature (e.g., 70-80°C).

  • Nitrogen Evaporator: For solvent evaporation.

Workflow Overview

Caption: Overall workflow for carbamate analysis.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Extract carbamates from the sample matrix using a suitable method such as QuEChERS. After extraction, transfer a 1 mL aliquot of the acetonitrile extract into a clean vial.

  • Solvent Exchange & Evaporation: Add the internal standard. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[7][10]

  • Reconstitution & Reagent Addition: To the dry residue, add 100 µL of ethyl acetate, vortex to dissolve. Then, add 100 µL of BSTFA + 1% TMCS.[11]

  • Reaction: Tightly cap the vial immediately and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 30 minutes to ensure complete derivatization.[9]

  • Cooling & Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS/MS system. No further cleanup is required.

GC-MS/MS Instrumental Parameters

Optimization of instrumental parameters is key to achieving good chromatographic separation and sensitivity. The following table provides a validated starting point for the analysis of TMS-derivatized carbamates.

ParameterSettingRationale
GC System
Injection PortSplitlessMaximizes transfer of trace-level analytes to the column.
Inlet Temperature250°CSufficiently high for volatilization of TMS-derivatives but low enough to minimize potential degradation of any unreacted analytes or thermally labile matrix components.[5]
ColumnMid-polarity, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl-Methylpolysiloxane)Provides good separation for a wide range of pesticides.
Oven Program70°C (hold 1 min), ramp at 25°C/min to 180°C, ramp at 5°C/min to 230°C, ramp at 20°C/min to 300°C (hold 5 min)An optimized ramp allows for separation of analytes from matrix interferences and ensures sharp peaks.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
MS/MS System
Ion Source Temp.250-300°CStandard temperature for robust ionization.
Ionization ModeElectron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and MRM development.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.
Example MRM Transitions Analyte Specific (e.g., Carbofuran-TMS)Develop by infusing derivatized standard. Typically, a quantifier and a qualifier transition are used for confident identification.

Expected Results & Troubleshooting

Successful derivatization results in sharp, symmetrical chromatographic peaks with high signal-to-noise ratios, free from the tailing or multiple peaks characteristic of thermal degradation.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivative Peak 1. Incomplete derivatization. 2. Presence of moisture in the sample or reagents. 3. Reagent has degraded.1. Increase reaction time or temperature (e.g., 80°C for 45 min).[9] 2. Ensure sample extract is completely dry; use an anhydrous solvent.[10] 3. Use fresh, properly stored BSTFA.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization leaving polar N-H groups.1. Use a deactivated inlet liner; condition the column. 2. Re-optimize derivatization conditions (see above).
Variable Results (Poor RSD) 1. Inconsistent reaction conditions. 2. Derivative instability (hydrolysis).1. Ensure consistent heating and timing for all samples. 2. Analyze samples as soon as possible after derivatization; cap vials tightly to prevent moisture ingress. The TMS derivatives can be susceptible to hydrolysis.[8]
Interference Peaks 1. Contaminated solvents or reagents. 2. Matrix effects.1. Run a reagent blank to identify sources of contamination. 2. Optimize sample cleanup or use matrix-matched calibration standards.

Conclusion

The thermal lability of carbamates poses a significant obstacle to their direct analysis by GC-MS/MS. The silylation method presented here, using BSTFA + 1% TMCS, provides a simple, effective, and robust solution to this problem. By converting thermally unstable carbamates into stable TMS-derivatives, this protocol enables analysts to leverage the high sensitivity and selectivity of GC-MS/MS for reliable and accurate quantification. This method is suitable for routine monitoring in food safety and environmental laboratories, ensuring confident detection of these important compounds at low regulatory limits.

References

  • Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note: 10039.
  • BenchChem. (n.d.). Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols.
  • Phenomenex. (2021, March 4). GC Derivatizing Reagents Explained.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Note: Analysis of Carbamate Pesticides using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).
  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides.
  • Sigma-Aldrich. (1997). BSTFA Product Information Sheet.
  • Xu, X., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science, 35(9), 1115-1121. Available at: [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (Eds.). (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Smart, G. S., & Smart, R. B. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Chromatography and Its Applications. IntechOpen. Available at: [Link]

  • Smart, V. B., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available at: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to investigate the biological activity of Methyl N-(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to investigate the biological activity of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a carbamate group and a phenylpropanoid backbone—suggest several plausible biological activities. The carbamate moiety is a well-known pharmacophore, notably for its role in enzyme inhibition, particularly acetylcholinesterase (AChE)[1][2][3][4]. The phenylpropanoid core is a common feature in a multitude of bioactive natural products with diverse therapeutic properties, including anti-inflammatory and neuroprotective effects[5][6][7].

Herein, we present a series of detailed protocols for cell-based assays designed to explore these potential activities. This guide is structured to provide not only the step-by-step experimental procedures but also the scientific rationale behind the choice of assays, cell models, and experimental parameters. Our objective is to equip researchers with the necessary tools to thoroughly characterize the bioactivity of this and similar compounds.

Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a fascinating small molecule that merges two key structural features with significant precedent in medicinal chemistry. The carbamate functional group is a cornerstone of numerous approved therapeutic agents, prized for its chemical stability and ability to mimic a peptide bond, thereby facilitating interactions with biological targets[3][4]. Notably, N-methyl carbamates are recognized as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][2]. This mechanism is central to the therapeutic effects of drugs used in the management of Alzheimer's disease and myasthenia gravis[4][8].

The compound's backbone is derived from a phenylpropanoid, a class of natural products with a vast and well-documented history of medicinal applications[5]. Phenylpropanoids are known to exhibit a wide array of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities[5][6].

Given this structural context, we hypothesize that Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate may exhibit one or more of the following biological activities:

  • Acetylcholinesterase Inhibition: A primary and highly plausible mechanism of action.

  • Neuroprotection: Potential to shield neuronal cells from damage.

  • Anti-inflammatory Effects: Possible modulation of inflammatory pathways.

This guide provides a roadmap for testing these hypotheses through a series of robust cell-based assays.

Foundational Assays: Cytotoxicity and Target Engagement

Prior to investigating specific functional effects, it is crucial to establish the compound's cytotoxicity profile and confirm its engagement with the primary hypothesized target, AChE.

Cell Viability and Cytotoxicity Assessment

Rationale: Determining the concentration range at which the compound is non-toxic is a prerequisite for all subsequent cell-based functional assays. This ensures that any observed effects are due to specific biological activity rather than general toxicity.

Recommended Cell Lines:

Cell LineTypeRationale
SH-SY5Y Human neuroblastomaA widely used model for neurotoxicity and neuroprotection studies[9].
RAW 264.7 Mouse macrophageA standard model for investigating inflammatory responses.
HEK293 Human embryonic kidneyA common, easy-to-transfect cell line for general cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: While not a cell-based assay, confirming direct inhibition of AChE is a critical first step to validate the primary hypothesis before moving to more complex cellular models.

Protocol: Ellman's Assay

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Incubation: In a 96-well plate, add the buffer, AChE, and varying concentrations of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ for AChE inhibition.

Functional Cell-Based Assays: Exploring Neuroprotection and Anti-inflammatory Activity

With a non-toxic concentration range established, the following assays can be employed to investigate the functional effects of the compound.

Neuroprotection Assay in SH-SY5Y Cells

Rationale: To assess the potential of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (Post-treatment) cluster_3 Day 3 A Seed SH-SY5Y cells in 96-well plate B Pre-treat with Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate A->B 24h incubation C Induce oxidative stress (e.g., with H₂O₂ or 6-OHDA) B->C 2-4h pre-incubation D Assess cell viability (MTT assay) C->D 24h incubation

Caption: Workflow for the neuroprotection assay.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate for 2-4 hours.

  • Induction of Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells (excluding the negative control) to induce oxidative stress.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Perform an MTT assay as described in section 2.1 to quantify cell viability.

  • Data Interpretation: A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Rationale: To determine if the compound can suppress the inflammatory response in macrophages, a key cell type in innate immunity. The production of nitric oxide (NO) is a hallmark of macrophage activation.

Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Methyl N-(1-hydroxy-3- phenylpropan-2-yl)carbamate Compound->NFkB Hypothesized Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) (1 µg/mL) to stimulate an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to the supernatant. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve. A reduction in NO production in the compound-treated groups indicates anti-inflammatory activity.

Data Interpretation and Next Steps

The results from these assays will provide a foundational understanding of the biological activity of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.

AssayPositive ResultInterpretation and Next Steps
AChE Inhibition Low IC₅₀ valueConfirms direct target engagement. Proceed to more complex neuronal models to assess effects on cholinergic signaling.
Neuroprotection Increased cell viability in the presence of a neurotoxinSuggests a protective effect. Investigate the underlying mechanism (e.g., antioxidant properties, modulation of apoptotic pathways).
Anti-inflammatory Decreased NO productionIndicates potential to modulate inflammatory responses. Further studies could include measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. By systematically evaluating its cytotoxicity, target engagement, and functional effects in relevant cell-based models, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation and expansion to further elucidate the compound's mechanism of action and guide future drug development efforts.

References

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PMC (National Center for Biotechnology Information).[Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.[Link]

  • N-Methyl Carbamate Insecticides. ScienceDirect.[Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf.[Link]

  • Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. PubChem.[Link]

  • Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. PubMed.[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC (National Center for Biotechnology Information).[Link]

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.[Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research.[Link]

  • (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. NextSDS.[Link]

  • An Overview of Compounds Derived from the Shikimate and Phenylpropanoid Pathways and Their Medicinal Importance. Bentham Science.[Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate.[Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PMC (National Center for Biotechnology Information).[Link]

  • Methyl N-hydroxy-N-(2-methylphenyl)carbamate. PMC (National Center for Biotechnology Information).[Link]

  • Methyl carbamate – Knowledge and References. Taylor & Francis.[Link]

  • Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants. PMC (National Center for Biotechnology Information).[Link]

  • The Phenylpropanoid Case – It Is Transport That Matters. Frontiers.[Link]

  • 2-{amino}-N-(3-methylphenyl)acetamide. ResearchGate.[Link]

  • Synthesis and biological evaluation of 3-carbamate smilagenin derivatives as potential neuroprotective agents. PubMed.[Link]/)

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Application

synthesis of carbamates from alcohols via Curtius rearrangement

Application Note & Protocol Topic: Synthesis of Carbamates from Alcohols via Curtius Rearrangement: A Modern One-Pot Approach Audience: Researchers, scientists, and drug development professionals. Introduction: The Strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Carbamates from Alcohols via Curtius Rearrangement: A Modern One-Pot Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Curtius Rearrangement in Carbamate Synthesis

The carbamate functional group is a cornerstone in modern medicinal chemistry, appearing as a key structural motif in numerous FDA-approved drugs.[1][2] Its unique properties, including enhanced metabolic stability, the ability to act as a peptide bond isostere, and its capacity to modulate drug-target interactions, make it an invaluable tool for drug designers.[1][3] The Curtius rearrangement, a classic name reaction first reported by Theodor Curtius in 1885, provides a powerful and versatile pathway to access these critical moieties.[4][5]

This application note details the synthesis of carbamates from carboxylic acids and alcohols, leveraging a modern, one-pot Curtius rearrangement protocol. The process involves the in-situ formation of a reactive acyl azide intermediate, which undergoes a thermal rearrangement to an isocyanate. This highly electrophilic isocyanate is then immediately trapped by an alcohol to yield the desired carbamate.[6][7] This approach circumvents the need to isolate potentially hazardous acyl azide intermediates and offers high functional group tolerance, making it a preferred method in complex molecule synthesis, including the preparation of pharmacologically active compounds.[8][9]

The Reaction Mechanism: A Concerted Transformation

The conversion of a carboxylic acid to a carbamate via the Curtius rearrangement proceeds through several distinct, yet often seamlessly integrated, steps in a one-pot procedure.

  • Activation of the Carboxylic Acid: The process begins with the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group, forming a reactive intermediate like a mixed anhydride. Reagents such as diphenylphosphoryl azide (DPPA), ethyl chloroformate, or di-tert-butyl dicarbonate (Boc₂O) are commonly employed for this purpose.[8][10][11]

  • Formation of the Acyl Azide: An azide source, typically sodium azide (NaN₃), displaces the activated group to form the key acyl azide intermediate.[12][13]

  • The Curtius Rearrangement: Upon heating, the acyl azide undergoes the namesake rearrangement. Contemporary mechanistic studies indicate this is a concerted process where the R-group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the loss of dinitrogen gas (N₂).[4][14][15] This step proceeds with full retention of configuration at the migrating R-group and forms a highly reactive isocyanate.[5][6] The formation of a discrete, high-energy nitrene intermediate is generally avoided in the thermal reaction.[14][15]

  • Nucleophilic Trapping: The isocyanate does not accumulate in the reaction mixture. It is immediately trapped by the alcohol present, which acts as a nucleophile. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate, yielding the final, stable carbamate product.[4][16]

Curtius Rearrangement Mechanism Figure 1: Reaction mechanism for carbamate synthesis. CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Intermediate (e.g., Mixed Anhydride) CarboxylicAcid->ActivatedAcid + Activator AcylAzide Acyl Azide (R-CON₃) ActivatedAcid->AcylAzide + NaN₃ Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (Δ) - N₂ Carbamate Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + R'-OH N2 N₂ Alcohol Alcohol (R'-OH) Activator Activator (e.g., DPPA, ClCOOEt) Azide NaN₃

Caption: Key steps in the Curtius rearrangement for carbamate synthesis.

Experimental Protocols

Two common and effective one-pot protocols are presented below. Protocol A utilizes diphenylphosphoryl azide (DPPA), a versatile reagent for this transformation.[10] Protocol B employs an acid activator like ethyl chloroformate or di-tert-butyl dicarbonate, which is often cost-effective and highly efficient.[8][17]

Protocol A: DPPA-Mediated One-Pot Synthesis of Carbamates

This protocol is valued for its mild conditions and broad substrate scope.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • Anhydrous Alcohol (R'-OH, 1.2 - 2.0 eq.)

  • Diphenylphosphoryl azide (DPPA, 1.1 eq.)

  • Triethylamine (TEA, 1.1 eq.)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the carboxylic acid (1.0 eq.).

  • Reagent Addition: Dissolve the acid in anhydrous toluene (approx. 0.2-0.5 M). Add the desired alcohol (1.2 eq.) to the solution.

  • Basification: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq.) to the stirred solution. The base deprotonates the carboxylic acid, forming a carboxylate salt which is more nucleophilic.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Caution: DPPA is toxic and should be handled with care in a chemical fume hood. Stir the reaction at 0 °C for 30 minutes.

  • Rearrangement and Trapping: Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C). The heat provides the energy needed for the concerted rearrangement of the acyl azide to the isocyanate and the expulsion of N₂ gas. The isocyanate is then trapped in situ by the alcohol.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes residual TEA, while the bicarbonate wash removes unreacted DPPA byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure carbamate.

Protocol B: Chloroformate/Boc₂O-Activated One-Pot Synthesis

This method is an excellent alternative, particularly for generating Boc-protected amines using di-tert-butyl dicarbonate and tert-butanol.[8]

Materials:

  • Aromatic Carboxylic Acid (1.0 eq.)

  • Alcohol (R'-OH, 1.5 eq.)

  • Sodium Azide (NaN₃, 1.5 eq.)

  • Ethyl Chloroformate (1.1 eq.) OR Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.)

  • Triethylamine (TEA, 1.1 eq. - for chloroformate method)

  • Anhydrous THF or Dioxane

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add the alcohol (1.5 eq.) and carefully add sodium azide (1.5 eq.). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Activation (Choose one):

    • Using Ethyl Chloroformate: Cool the mixture to 0 °C. Slowly add triethylamine (1.1 eq.), followed by the dropwise addition of ethyl chloroformate (1.1 eq.). The chloroformate reacts with the carboxylate to form a mixed carbonic anhydride, which is a highly activated intermediate.

    • Using Di-tert-butyl Dicarbonate (for Boc-carbamates): Add di-tert-butyl dicarbonate (1.2 eq.). This method is particularly useful when tert-butanol is the alcohol for synthesizing Boc-protected amines.[17]

  • Rearrangement and Trapping: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C for Boc₂O, or reflux for chloroformate).

  • Monitoring: Monitor the reaction by TLC.

  • Quenching and Workup: Once the reaction is complete, cool to room temperature. Carefully and slowly quench the reaction with a saturated aqueous solution of NaHCO₃. Caution: Quenching azides can release toxic and explosive hydrazoic acid (HN₃). Perform this step slowly in a well-ventilated fume hood.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow Overview

The general laboratory workflow for the one-pot synthesis of carbamates via the Curtius rearrangement is summarized below.

Experimental Workflow Figure 2: General experimental workflow. Start 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂) Reagents 2. Reagent Addition - Carboxylic Acid, Alcohol - Base (if needed) - Activator & Azide Source Start->Reagents Reaction 3. Reaction - Heat to induce rearrangement - Monitor by TLC Reagents->Reaction Quench 4. Quenching - Cool to RT - Add aq. NaHCO₃ (Slowly!) Reaction->Quench Extraction 5. Extraction - Add Organic Solvent - Separate Layers Quench->Extraction Drying 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Concentrate in vacuo Extraction->Drying Purification 7. Purification - Column Chromatography Drying->Purification Product Pure Carbamate Product Purification->Product

Caption: A streamlined workflow for the one-pot Curtius rearrangement.

Data Summary: Reaction Parameters

The versatility of the Curtius rearrangement allows for the synthesis of a wide array of carbamates. The following table summarizes typical parameters and expected outcomes.

ParameterVariation / ExampleTypical YieldNotes & Rationale
Carboxylic Acid Aromatic (e.g., Benzoic acid)80-95%Generally high-yielding. Tolerates various electron-donating and withdrawing groups.[8]
Aliphatic (e.g., Hexanoic acid)75-90%Also effective for linear, branched, and cyclic aliphatic acids.[5]
Alcohol Primary (e.g., Benzyl alcohol)85-95%Excellent nucleophile for trapping the isocyanate, leading to Cbz-protected amines.[4]
Secondary (e.g., Isopropanol)70-85%Slightly lower yields due to increased steric hindrance during the trapping step.
Tertiary (e.g., tert-Butanol)80-95%Used to install the Boc protecting group, a crucial transformation in organic synthesis.[17]
Activating System DPPA / TEA80-95%Mild and reliable, but DPPA is a more expensive and toxic reagent.[10]
ClCOOEt / TEA / NaN₃85-95%Cost-effective and efficient; forms a mixed anhydride intermediate.[8]
Boc₂O / NaN₃80-95%Ideal for one-pot Boc protection of amines derived from carboxylic acids.[17]
Solvent Toluene, Dioxane, THFN/AAnhydrous, non-protic solvents are required to prevent unwanted side reactions with the isocyanate.
Temperature 40 - 110 °CN/ATemperature must be sufficient to induce rearrangement but low enough to prevent degradation.[6]

Conclusion and Future Outlook

The synthesis of carbamates from alcohols via a one-pot Curtius rearrangement is a robust, efficient, and highly adaptable method for academic and industrial laboratories. Its tolerance for a wide range of functional groups and the stereospecific nature of the rearrangement make it particularly valuable in the total synthesis of complex natural products and the development of new pharmaceutical agents.[4][5] As demonstrated in the synthesis of the antiviral drug oseltamivir, this reaction can be a key step in producing valuable therapeutics.[4] The continued development of milder and more efficient activating agents will further expand the utility of this classic transformation in the hands of drug development professionals.

References

  • Curtius rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Ikeda, K., et al. (2010). Direct Synthesis of Acyl Azides from Carboxylic Acids Using 2-Azido-1,3-dimethylimidazolinium Chloride. The Japan Institute of Heterocyclic Chemistry. Retrieved March 15, 2026, from [Link]

  • G.A. Olah, et al. (1986). One-Flask Synthesis of Acyl Azides from Carboxylic Acids; A Facile Route to Iminophosphoranes. Liebigs Annalen der Chemie. Retrieved March 15, 2026, from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Direct and facile synthesis of acyl azides from carboxylic acids using the trichloroisocyanuric acid–triphenylphosphine system. Canadian Journal of Chemistry. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved March 15, 2026, from [Link]

  • Kim, J.-G., & Jang, D. O. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Kim, J.-G., & Jang, D. O. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Synlett. Retrieved March 15, 2026, from [Link]

  • Tenti, G., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved March 15, 2026, from [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. Retrieved March 15, 2026, from [Link]

  • Mandić, L., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved March 15, 2026, from [Link]

  • Shapatov, F. (n.d.). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. Retrieved March 15, 2026, from [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Holland, J. T., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved March 15, 2026, from [Link]

  • JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. JoVE. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved March 15, 2026, from [Link]

  • Kumar, V., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Retrieved March 15, 2026, from [Link]

  • LS College. (2020). Curtius rearrangement. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved March 15, 2026, from [Link]

  • Kumar, V., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved March 15, 2026, from [Link]

  • Samanta, P. K., & Raha, K. (2005). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Schwetlick, K., et al. (1991). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carbamate Stability &amp; Troubleshooting

Welcome to the Bioanalytical & Environmental Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with an authoritative, mechanistic approach to troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical & Environmental Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with an authoritative, mechanistic approach to troubleshooting carbamate hydrolysis during sample storage, preparation, and LC-MS/MS analysis.

Mechanistic Causality: Why Do Carbamates Degrade?

Carbamates (R-NH-CO-O-R') are inherently labile molecules. The ester linkage is highly susceptible to nucleophilic attack by water, a reaction catalyzed by hydroxide ions (alkaline pH), hydronium ions (highly acidic pH), and esterase enzymes [1].

  • Base-Catalyzed Hydrolysis: At a pH > 7, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses into an amine, an alcohol/phenol, and carbon dioxide [1].

  • Enzymatic Cleavage: In biological matrices (e.g., plasma, whole blood, tissue), endogenous esterases mimic this nucleophilic attack, leading to rapid analyte depletion before the sample even reaches the instrument [1, 5].

  • Thermal Degradation: Elevated temperatures exponentially increase the kinetic energy of the system, accelerating hydrolysis. Furthermore, carbamates undergo rapid thermal elimination reactions in hot GC inlets, making Liquid Chromatography (LC) the mandatory analytical platform [2].

HydrolysisPathway Carbamate Carbamate Ester (R-NH-CO-O-R') Intermediate Tetrahedral Intermediate Carbamate->Intermediate OH- (pH > 7) or Esterases Products Amine + Alcohol + CO2 Intermediate->Products Rapid Decomposition

Caption: Mechanistic pathway of base-catalyzed and enzymatic carbamate hydrolysis.

Diagnostic Workflow: Troubleshooting Analyte Loss

When facing low or inconsistent carbamate recoveries, follow this logical progression to isolate the root cause of the degradation.

CarbamateTroubleshooting Start Issue: Low Carbamate Recovery in LC-MS/MS CheckPH Is sample pH controlled between 3.0 - 5.0? Start->CheckPH FixPH Add Citrate Buffer (Target pH ~3.8) CheckPH->FixPH No CheckTemp Are samples maintained at <4°C during prep? CheckPH->CheckTemp Yes FixPH->CheckTemp FixTemp Use pre-chilled solvents & cold centrifugation CheckTemp->FixTemp No CheckMatrix Is it a biological matrix (e.g., plasma)? CheckTemp->CheckMatrix Yes FixTemp->CheckMatrix FixMatrix Add esterase inhibitors or crash proteins immediately CheckMatrix->FixMatrix Yes Success Stable Carbamate Analysis CheckMatrix->Success No FixMatrix->Success

Caption: Troubleshooting logic tree for resolving carbamate instability during analysis.

Frequently Asked Questions (FAQs)

Q1: My carbamate recoveries are inconsistent across different batches. What is the most likely culprit? A: Inconsistent pH control is the primary cause of variable carbamate recovery [1]. Carbamates are highly sensitive to alkaline conditions. If your extraction solvents, glassware, or sample matrices fluctuate above pH 6, hydrolysis rates increase dramatically. Ensure all samples are buffered to a slightly acidic range (pH 3.0–5.0) immediately upon collection.

Q2: How do I differentiate between extraction loss and hydrolytic degradation? A: Implement a self-validating protocol using stable isotope-labeled (SIL) internal standards and pre-extraction surrogate spikes. Spike a structurally similar surrogate (e.g., a deuterated carbamate) into the sample at the exact point of collection, and add the SIL internal standard just before LC-MS/MS injection.

  • Low Surrogate + High SIL IS: Degradation occurred during storage or sample preparation.

  • Low Surrogate + Low SIL IS: Matrix suppression or instrument failure.

  • High Surrogate + Low Target: The target was already degraded in vivo or prior to collection.

Q3: Can I analyze carbamates using GC-MS? A: It is highly discouraged. Carbamates are thermally unstable and degrade quickly in the hot GC inlet. Liquid Chromatography (LC) coupled with MS/MS or UV/Fluorescence is the required standard for these semi-volatile, labile compounds [2].

Q4: Does the chemical structure of the carbamate affect its stability? A: Yes. N,N-disubstituted carbamates are generally more stable than N-monosubstituted variants due to steric hindrance and the lack of an acidic proton on the nitrogen. Additionally, aryl carbamates (derived from phenols) are typically more labile than alkyl carbamates (derived from alcohols) because the phenoxide ion is a superior leaving group [1, 4].

Quantitative Data: Stability Profiles

The following table summarizes the causal relationship between environmental conditions and carbamate stability to help you optimize your storage and analytical conditions.

ParameterConditionEffect on Carbamate StabilityMechanistic Rationale
pH < 3.0Moderate DegradationAcid-catalyzed cleavage of the ester bond.
pH 3.0 – 5.0Optimal Stability Minimizes both acid- and base-catalyzed hydrolysis pathways [1].
pH > 7.0Rapid DegradationHydroxide ions nucleophilically attack the carbonyl carbon [1].
Temperature 25°C (Room Temp)High RiskThermal energy overcomes the activation barrier for hydrolysis.
Temperature 4°CModerate StabilityKinetic energy is reduced; suitable for short-term processing (<48h) [1].
Temperature -80°COptimal Stability Molecular motion is arrested; required for long-term storage [1].
Matrix Plasma / SerumRapid DegradationEndogenous esterases actively cleave the carbamate linkage[5].

Self-Validating Experimental Protocols

Protocol A: Environmental Water Collection & Preservation (Based on EPA Method 531.2)

Objective: To arrest chemical hydrolysis in aqueous samples prior to LC-MS/MS analysis.

  • Vial Preparation: Pre-load 40 mL amber glass vials with 370 mg of Potassium Dihydrogen Citrate.

    • Causality: This specific buffer capacity locks the sample pH at ~3.8, optimizing the stability of labile oxamyl and carbaryl compounds [3].

  • Dechlorination (If applicable): Add 3.2 mg of Sodium Thiosulfate to the vial.

    • Causality: Free chlorine rapidly oxidizes carbamates. Thiosulfate neutralizes residual chlorine without altering the target pH [3].

  • Collection & Spiking: Fill the vial with the water sample. Immediately spike with a known concentration of a surrogate standard (e.g., BDMC - 4-bromo-3,5-dimethylphenyl N-methylcarbamate).

  • Storage: Invert to mix, immediately place on wet ice (<4°C), and transfer to a -20°C freezer within 24 hours.

Protocol B: Biological Matrix (Plasma) Preparation

Objective: To prevent enzymatic and chemical degradation during pharmacokinetic bioanalysis.

  • Inhibitor Addition: Draw blood into collection tubes pre-coated with an esterase inhibitor (e.g., Dichlorvos or PMSF) and immediately place on ice.

    • Causality: Esterases will cleave the drug within minutes at 37°C. Inhibitors covalently bind the active site of these enzymes, neutralizing their threat [1].

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes using a refrigerated centrifuge set to 4°C.

  • Protein Precipitation (Crash): Transfer 100 µL of plasma to a pre-chilled Eppendorf tube. Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the SIL Internal Standard.

    • Causality: The cold organic solvent instantly denatures remaining esterases, while the formic acid lowers the pH to the stable acidic range [5].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial maintained at 4°C in the LC-MS/MS system.

References

  • BenchChem. "Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation." BenchChem Technical Guides, 2025.
  • Separation Science. "Effective Analysis Carbamate Pesticides.
  • U.S. Environmental Protection Agency (EPA). "EPA Method 531.
  • Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Semantic Scholar (Aggregated). "Sample Preparation and Bioanalysis Validation for Natural Product Sample.
Optimization

Technical Support Center: Optimization of HPLC Separation for Carbamate Isomers

Welcome to the Technical Support Center dedicated to the nuanced challenge of separating carbamate isomers by High-Performance Liquid Chromatography (HPLC). Carbamates are a crucial functional group in many pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of separating carbamate isomers by High-Performance Liquid Chromatography (HPLC). Carbamates are a crucial functional group in many pharmaceuticals and agrochemicals, and their isomeric forms can exhibit vastly different biological activities, making their accurate separation and quantification paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of separating these closely related molecules.

The unique structural feature of the carbamate group—a planar amide-like linkage—can lead to the existence of various isomers, including enantiomers, diastereomers, positional isomers, and geometric isomers (rotamers). Due to the hindered rotation around the C–N amide bond, carbamates can exist as distinct cis and trans (or syn and anti) rotamers, which may interconvert and can sometimes be separated under specific chromatographic conditions, particularly at lower temperatures.[3][4]

This guide provides a structured approach to method development and troubleshooting, moving beyond generic advice to address the specific challenges posed by carbamate isomerism.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of isomerism, addressing the most common issues encountered in the laboratory.

Part 1: Enantiomeric Separations (Chiral Carbamates)

The separation of enantiomers is critical as they often have different pharmacological and toxicological profiles.[5] Chiral HPLC using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

FAQ 1: I have a new chiral carbamate drug. Where do I even begin with method development?

Answer: A systematic screening approach is the most efficient starting point. For carbamate enantiomers, polysaccharide-based CSPs are the undisputed workhorses due to their broad applicability and high success rates.[6][7]

Initial Screening Protocol:

  • Column Selection: Start with a small set of complementary polysaccharide-based CSPs. A good initial selection includes:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralpak® IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Lux® Cellulose-1)

    • Cellulose tris(3,5-dichlorophenylcarbamate) for halogenated carbamates.[8]

  • Mobile Phase Screening: Screen these columns with a set of standard mobile phases in normal phase mode, which is often the most successful for polysaccharide CSPs.[6]

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90/10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH) (90/10, v/v)

    • Mobile Phase C: 100% Methanol (MeOH) or Acetonitrile (ACN) for polar mode.

  • Additive Inclusion: For carbamates with acidic or basic moieties, include acidic (0.1% Trifluoroacetic Acid - TFA) or basic (0.1% Diethylamine - DEA) additives in the mobile phase to improve peak shape and selectivity.[6][9]

Troubleshooting Guide: Chiral Carbamate Separations

Issue 1: Poor or No Resolution (Rs < 1.5) Between Enantiomers

  • Causality: The chiral recognition mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP.[6] If these interactions are not sufficiently different for the two enantiomers, no separation will occur.

  • Troubleshooting Workflow:

    graph TD { rankdir=TB; A[Start: Poor Resolution] --> B{Tried Different Polysaccharide CSP?}; B -- No --> C[Screen Amylose & Cellulose Phases]; B -- Yes --> D{Optimized Mobile Phase?}; C --> D; D -- No --> E[Vary Alcohol Modifier (IPA vs. EtOH)]; E --> F[Adjust Hexane/Alcohol Ratio (e.g., 95/5 to 80/20)]; F --> G{Analyte Acidic/Basic?}; D -- Yes --> G; G -- Yes --> H[Add 0.1% TFA (acidic) or 0.1% DEA (basic)]; G -- No --> I{Optimized Temperature?}; H --> I; I -- No --> J[Decrease Temperature (e.g., to 10-15°C)]; I -- Yes --> K[Consider Alternative CSPs (e.g., Pirkle, Cyclodextrin)]; J --> L[Analyze Results]; K --> L; } Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing, Especially for Basic Carbamates

  • Causality: Peak tailing in chiral separations is often caused by secondary interactions between the analyte and residual silanol groups on the silica support of the CSP, or by overloading the column.[9][10]

  • Solutions:

    • Add a Basic Modifier: For basic carbamates, add 0.1% DEA or another suitable amine to the mobile phase. This competes with the analyte for active silanol sites, dramatically improving peak symmetry.[9]

    • Reduce Sample Load: Dilute the sample by a factor of 5-10 and reinject. If the peak shape improves, you were likely overloading the column.[11]

    • Check Column Health: A contaminated or degraded column can cause tailing. Flush the column according to the manufacturer's instructions. For many polysaccharide CSPs, flushing with a strong solvent like isopropanol can be effective.[9]

Part 2: Achiral Isomer Separations (Positional, Geometric)

Separating achiral isomers like positional (e.g., ortho-, meta-, para-) or geometric (cis/trans) isomers relies on exploiting subtle differences in their polarity, hydrophobicity, and shape.

FAQ 2: How do I separate positional isomers of an aromatic carbamate?

Answer: Reversed-phase HPLC is typically the first choice. The key is to select a stationary phase that offers alternative selectivity beyond simple hydrophobicity.

  • Column Selection is Key: While a standard C18 column is a good starting point, stationary phases with different selectivities are often more successful.

    • Phenyl Phases (e.g., Phenyl-Hexyl): These are excellent for aromatic positional isomers. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the carbamate isomers, providing selectivity based on electron density differences due to substituent positions.[12][13]

    • Polar-Embedded Phases: These phases have a polar group (like a carbamate or amide) embedded within the alkyl chain. This can alter selectivity for polar analytes and improve peak shape for basic compounds.[6]

    • C30 Phases: These columns are specifically designed to provide high "shape selectivity" for structurally related isomers, including geometric isomers.[14]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is a weaker hydrogen bond acceptor, while MeOH is a stronger hydrogen bond donor/acceptor. It is highly recommended to screen both.

    • pH Control: For ionizable carbamates, adjusting the mobile phase pH is a powerful tool to alter retention and selectivity.[15][16]

FAQ 3: My carbamate shows two peaks on a C18 column, but it should be a single achiral compound. What's happening?

Answer: You are likely observing the separation of rotational isomers (rotamers) . The carbamate C-N bond has a partial double-bond character, which restricts rotation. This can lead to stable syn and anti (or cis and trans) conformers that can be separated by HPLC, especially at or below room temperature.[3]

  • Confirmation: To confirm if you are seeing rotamers, perform a temperature study. Inject the sample at an elevated column temperature (e.g., 40°C, 50°C, 60°C). If the two peaks begin to coalesce into a single, broader peak, they are likely interconverting rotamers. At higher temperatures, the rate of interconversion increases, and the HPLC can no longer resolve the individual forms.[17]

  • Control: If you need to quantify the compound as a single peak, running the analysis at an elevated temperature is the solution. If you need to separate and quantify the individual rotamers, a lower temperature is required to slow the interconversion and improve resolution.[18]

Troubleshooting Guide: Achiral Carbamate Isomer Separations

Issue 3: Co-elution of cis and trans Geometric Isomers

  • Causality: Cis and trans isomers often have very similar hydrophobicities, making them difficult to resolve on standard C18 columns. The separation relies on recognizing their different molecular shapes. The trans isomer is typically more linear and planar, while the cis isomer is bulkier.[19]

  • Troubleshooting & Optimization Protocol:

    • Change Stationary Phase:

      • Action: Switch from a standard C18 to a C30 column or a Phenyl-Hexyl column .

      • Rationale: C30 phases are designed for shape selectivity and are highly effective for geometric isomers.[14] Phenyl phases can provide alternative selectivity through π-π interactions.[12]

    • Optimize Mobile Phase:

      • Action: Switch the organic modifier (e.g., from ACN to MeOH or vice-versa).

      • Rationale: Different organic modifiers alter the interactions between the analyte and the stationary phase, which can significantly impact the selectivity between shape-constrained isomers.

    • Optimize Temperature:

      • Action: Decrease the column temperature (e.g., to 15°C or 10°C).

      • Rationale: Lower temperatures often enhance the subtle interaction differences between isomers and can improve resolution.[18] In some cases, the conformation of the stationary phase itself changes at lower temperatures, leading to enhanced shape selectivity.[6]

Issue 4: Peak Splitting or Broadening

  • Causality: Besides the rotamer issue discussed in FAQ 3, peak splitting can be caused by column voids, a blocked frit, or an injection solvent that is too strong compared to the mobile phase.[20]

  • Systematic Check:

    graph TD { rankdir=TB; A[Start: Peak Splitting/Broadening] --> B{Is it a single peak or all peaks?}; B -- All Peaks --> C[Suspect System/Column Issue]; C --> D[Check for high backpressure (blocked frit)]; D --> E[Reverse-flush or replace column]; B -- Single Peak --> F{Is injection solvent stronger than mobile phase?}; F -- Yes --> G[Dissolve sample in mobile phase]; F -- No --> H{Could it be rotamers?}; H -- Yes --> I[Perform temperature study (increase T)]; H -- No --> J[Co-eluting impurity. Re-optimize method.]; G --> K[Analyze Results]; I --> K; J --> K; E --> K; } Caption: Diagnostic workflow for peak splitting issues.

Data & Protocols

Table 1: Recommended Starting HPLC Conditions for Carbamate Isomer Separations
Isomer TypeRecommended Column(s)Mobile Phase ModeTypical Starting Mobile PhaseKey Optimization Parameters
Enantiomers Polysaccharide CSPs (Amylose/Cellulose based)[6][7]Normal Phasen-Hexane/IPA (90:10, v/v)[6]Organic modifier type & ratio, Temperature, Acidic/Basic additives
Diastereomers C18, C8, Phenyl-Hexyl[2]Reversed-PhaseACN/Water or MeOH/Water (Gradient)Organic modifier type, pH, Temperature
Positional (Aromatic) Phenyl-Hexyl, Polar-Embedded C18[10][12]Reversed-PhaseACN/Water + 0.1% Formic AcidOrganic modifier type, pH
Geometric (cis/trans) / Rotamers C30, Phenyl-Hexyl[14][19]Reversed-PhaseACN/WaterTemperature , Organic modifier type
Experimental Protocol 1: Systematic Method Development for Chiral Carbamate Enantiomers

This protocol outlines a systematic approach to developing a robust method for separating carbamate enantiomers using polysaccharide-based CSPs.

  • Sample Preparation:

    • Dissolve the racemic carbamate standard in the initial mobile phase (e.g., Hexane/IPA) to a concentration of ~0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[12]

  • Initial Screening Conditions:

    • Columns: Chiralpak IA, Chiralcel OD-H (or equivalents).

    • Mobile Phases:

      • A: n-Hexane/IPA (90/10, v/v)

      • B: n-Hexane/EtOH (90/10, v/v)

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV, at λmax or a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 5 µL.

  • Screening Execution:

    • Run the sample on each column with each mobile phase.

    • If the analyte is basic or acidic, repeat the screen with the addition of 0.1% DEA or 0.1% TFA, respectively.

  • Optimization Phase (based on best screening result):

    • Selectivity (α) Tuning: If resolution is present but low (1.0 < Rs < 1.5), finely adjust the percentage of the alcohol modifier. Decrease the alcohol content in small steps (e.g., from 10% to 8% to 5%) to increase retention and often improve selectivity.

    • Efficiency (N) and Resolution (Rs) Tuning: If selectivity is good but peaks are broad, decrease the temperature. Lowering the temperature to 15°C or 10°C can enhance the stability of the transient diastereomeric complexes, leading to better resolution.[9]

    • Analysis Time (tR) Tuning: If resolution is excellent (Rs > 2.0) but the run time is long, slightly increase the percentage of the alcohol modifier or increase the flow rate (e.g., to 1.2-1.5 mL/min) to shorten the analysis time.

Experimental Protocol 2: Method Development for Positional/Geometric Carbamate Isomers

This protocol provides a workflow for separating achiral carbamate isomers using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 ACN/Water) to ~0.5 mg/mL. Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[20]

  • Initial Scouting Gradient:

    • Columns: C18 (e.g., Zorbax, Luna), Phenyl-Hexyl, C30.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV-DAD to monitor peak purity.

    • Injection Volume: 5 µL.

  • Evaluation and Optimization:

    • From the scouting run, identify the column and organic modifier (repeat scout with MeOH) that provides the best "peak spacing" or selectivity.

    • Isocratic vs. Gradient: If the peaks elute closely together, an isocratic method is often preferable for optimizing resolution. Estimate a starting isocratic condition based on the solvent composition at which the isomers eluted in the gradient run.

    • Temperature Optimization: Analyze the sample at three different temperatures (e.g., 20°C, 30°C, 40°C). Temperature can significantly alter the selectivity for structurally similar isomers.[21] Lower temperatures generally favor better resolution for isomers.[18]

    • pH Optimization: If the carbamate has ionizable groups, pH is a powerful tool. Repeat the scouting gradient using a mid-range pH (e.g., pH 7 with phosphate buffer) and a high pH (e.g., pH 10 with ammonium buffer), ensuring you are using a pH-stable column.[15]

References

  • Kovacevic, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 173-193.
  • Alam, M., et al. (2012). Molecular Shape Selectivity through Multiple Carbonyl-π Interactions with Noncrystalline Solid Phase for RP-HPLC. Analytical Chemistry, 84(21), 9407-9414.
  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Gassner, C., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 655-661.
  • Gómez-Pérez, M. L., et al. (2004). Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography and UV (or diode array) detection.
  • Ali, I., et al. (2007). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 743-748.
  • Waters Corporation. (2022). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Tadesse, B. T., & Gure, A. (2022). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen.
  • Dorsey, J. G., & Sentell, K. B. (1989). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
  • BenchChem. (2025).
  • Büchel, F. (n.d.).
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Wu, J., et al. (2002). 7 Chromatograms for six carbamates spiked into the different water samples...
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Gjerde, S. L., et al. (1992). Simultaneous Assay of Felbamate Plus Carbamazepine, Phenytoin, and Their Metabolites by Liquid Chromatography With Mobile Phase Optimization. Therapeutic Drug Monitoring, 14(4), 308-317.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Neue, U. (n.d.). HPLC Troubleshooting Guide.
  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. International Journal of ChemTech Research, 2(1), 356-361.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable and Reproducible Results.
  • Javeed, A., et al. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 942-949.
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (2007). rotamers question. [Link]

  • Conte, E., et al. (2022).
  • Chodankar, D., & Mahajan, A. (2021). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form.
  • Coscollá, C., et al. (2010). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
  • Raju, T. V., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Taibah University for Science, 14(1), 484-490.
  • Agilent Technologies. (n.d.).
  • La Torre, G., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5344.
  • Tella, R., & Gavernet, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 252-256.
  • BenchChem. (2025).
  • Caccamese, S., & Azzolina, R. (1979). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography.
  • SIELC Technologies. (n.d.). Separation of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate on Newcrom R1 HPLC column. [Link]

  • Hunter, C. A., & Tomas, S. (1998). Using hydrogen bonding to control carbamate C-N rotamer equilibria.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Sensitivity in MS Detection of N-Methylcarbamates

Welcome to the technical support center for the analysis of N-methylcarbamates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-methylcarbamates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity during the mass spectrometric detection of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reliable results.

Understanding the Challenge: The Chemistry of Low Sensitivity

N-methylcarbamates are notoriously challenging for mass spectrometry, particularly when using electrospray ionization (ESI). Their low sensitivity is not a random instrument issue but is rooted in their fundamental chemical properties.

  • Thermal Lability: Many N-methylcarbamates are thermally unstable, readily degrading in the high-temperature injection ports of gas chromatography (GC) systems. This makes liquid chromatography (LC) the separation method of choice.[1][2]

  • Poor Protonation Efficiency: As a class, N-methylcarbamates are neutral molecules with relatively low proton affinity. In the positive-ion ESI process, which relies on the analyte's ability to accept a proton, these compounds do not ionize efficiently, leading to a weak initial signal.

  • In-Source Fragmentation: Even when protonated, the resulting [M+H]+ ion is often unstable. The carbamate bond is susceptible to cleavage within the MS source, a phenomenon known as in-source fragmentation (ISF) or in-source decay (ISD).[3] This fragmentation occurs before the precursor ion can be isolated in the quadrupole, leading to a diminished or even absent signal at the expected m/z. A characteristic fragmentation pathway for N-methylcarbamates is the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da.[4][5]

This guide will provide you with the strategies to address these intrinsic challenges head-on.

Troubleshooting & Optimization Strategies (Q&A Format)

Here we address specific issues you may be encountering in the laboratory. Each answer provides a step-by-step approach grounded in scientific principles.

Question 1: "I can't find my precursor ion, or it's extremely weak. Am I using the wrong settings?"

This is the most common issue and is often directly related to poor ionization and in-source fragmentation.

Answer:

It is highly likely that your analyte is fragmenting before it can be detected. Your primary goal is to generate a stable, detectable ion. This can be the protonated molecule [M+H]+ or, more strategically, a more stable adduct.

Strategy 1.1: Promote Adduct Formation

Instead of forcing inefficient protonation, encourage the formation of more stable adducts. Ammonium [M+NH4]+ and sodium [M+Na]+ adducts are often significantly more stable than the protonated molecule for carbamates.

Experimental Protocol: Mobile Phase Optimization for Adduct Formation

  • Reagent Preparation: Prepare a 10 mM stock solution of ammonium formate in LC-MS grade water.

  • Mobile Phase A Formulation: Add the ammonium formate stock solution to your aqueous mobile phase (e.g., Water + 0.1% Formic Acid) to achieve a final concentration of 5-10 mM ammonium formate.[6][7] The acidic pH helps with chromatography, while the ammonium ions are available for adduct formation.

  • Mobile Phase B: Typically, this remains your organic solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid).

  • System Equilibration: Thoroughly flush your LC system with the new mobile phase to ensure the additive is present throughout the flow path.

  • Mass Spectrometer Setup:

    • Acquire in full scan mode to start.

    • Calculate the expected m/z for [M+H]+, [M+NH4]+, and [M+Na]+.

    • Inject a standard and look for the formation of these adducts. The ammonium adduct is often the most abundant and desirable for quantification.[8][9]

  • Optimization: Once you identify a stable adduct, you can build your MRM (Multiple Reaction Monitoring) method using that adduct as your precursor ion.

Ion TypeStabilityCommon CauseAction
[M+H]+Often lowStandard acidic mobile phaseProne to fragmentation; consider alternatives.
[M+NH4]+HighAddition of ammonium formate/acetateRecommended. Provides a stable precursor for MS/MS.[8][9]
[M+Na]+HighSodium contamination in solvents, glassware, or sampleCan be used, but may be inconsistent if the sodium source is not controlled. Adding ammonium formate often suppresses sodium adducts in favor of ammonium adducts.[10][11]
Strategy 1.2: Minimize In-Source Fragmentation

If you prefer to work with the [M+H]+ ion or need to reduce adduct fragmentation, you must create a "gentler" ionization environment. This is controlled by the voltages and temperatures in your MS source.

Key Parameters to Optimize:

  • Declustering Potential (DP) / Fragmentor Voltage: This voltage is applied to the orifice region and helps to remove solvent molecules from the ion. However, if it's too high, it imparts excess energy, causing the ion to fragment.[2]

    • Action: Systematically reduce the DP/Fragmentor voltage. Start with a high value and decrease it in steps (e.g., from 100 V down to 20 V in 10-20 V increments) while infusing a standard. Monitor the intensity of your precursor ion versus known fragment ions (like the [M-57]+ ion). Find the "sweet spot" that maximizes the precursor signal without causing it to fragment.[12][13]

  • Source Temperature: Higher temperatures increase desolvation efficiency but can also promote thermal degradation and fragmentation of labile compounds like carbamates.[8]

    • Action: Reduce the source temperature in 25-50°C increments and observe the effect on your signal intensity. Be aware that too low a temperature can lead to poor desolvation and signal suppression.

Question 2: "My signal is present but very noisy and inconsistent between injections. How can I improve my signal-to-noise (S/N) and reproducibility?"

Inconsistent and noisy signals often point to unstable ion formation or issues with the sample matrix.

Answer:

Once you have a detectable precursor ion (as discussed in Question 1), the next step is to ensure its formation and detection are stable and robust.

Strategy 2.1: Ensure Stable Ionization
  • Consistent Mobile Phase: If you are relying on adduct formation (e.g., [M+NH4]+), ensure your mobile phase additive is consistently delivered. Pre-mixing your mobile phases can sometimes provide more stable results than online mixing, especially at low concentrations.

  • Check for Contaminants: Contaminants in the sample or from the LC system can compete with your analyte for ionization, a phenomenon known as ion suppression.[14][15] Run a blank injection after a sample injection to check for carryover.

Strategy 2.2: Optimize MS/MS Transitions (MRM)

A strong, specific MRM transition is crucial for high S/N in complex matrices.

Experimental Protocol: Finding the Optimal MRM Transition

  • Select a Stable Precursor: Based on the optimization in Strategy 1.1, choose your most abundant and stable precursor ion (e.g., [M+NH4]+).

  • Perform a Product Ion Scan: Infuse a standard solution of your analyte and perform a product ion scan (or fragment scan) on your selected precursor. This will show you all the fragment ions generated from that precursor.

  • Identify High-Mass, Specific Fragments: Look for fragment ions that are both intense and have a relatively high mass. Low-mass fragments are more likely to have interferences from other compounds in the matrix. The fragment resulting from the loss of methyl isocyanate and the adducting ion (e.g., [M+NH4 - CH3NCO - NH3]+) is often a good candidate.

  • Optimize Collision Energy (CE): For your chosen precursor-product pair, perform a CE optimization. This involves ramping the collision energy while monitoring the intensity of the product ion. Select the CE value that gives the maximum product ion intensity.[16]

  • Select a Qualifier Ion: Choose a second, less intense fragment ion to serve as a qualifier. The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an extra layer of confirmation.

Question 3: "I've tried everything and my sensitivity is still too low for my application. Are there any other options?"

When standard optimization is insufficient, chemical derivatization can be employed to fundamentally change the molecule's properties to make it more MS-friendly.

Answer:

Derivatization is a powerful technique to improve sensitivity by introducing a permanently charged group or a moiety with very high proton affinity onto your analyte. This overcomes the primary challenge of poor ionization.

Strategy 3.1: Pre-Column Derivatization for Enhanced Ionization

The goal is to react the N-methylcarbamate with a reagent that attaches a "charge tag."

Example Protocol: Derivatization with an Amine-Containing Reagent

While many derivatization reagents exist, those adding a tertiary or quaternary amine are excellent for positive-mode ESI-MS. For example, reacting the carbamate (after hydrolysis to release methylamine) or the intact molecule with a reagent containing a dimethylamino group can significantly boost signal.[17]

  • Sample Preparation: Extract your N-methylcarbamates from the sample matrix using a standard protocol like QuEChERS.[6][18]

  • Derivatization Reaction:

    • Dry down the sample extract under a gentle stream of nitrogen.

    • Reconstitute in a small volume of a suitable buffer (e.g., borate buffer, pH 9).

    • Add the derivatization reagent (e.g., dansyl chloride, which reacts with the methylamine after hydrolysis, or another MS-friendly tagging agent).

    • Incubate the reaction at a specified temperature and time (e.g., 60°C for 30 minutes). These conditions must be optimized for your specific analyte and reagent.

    • Quench the reaction by adding a small amount of acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Inject the derivatized sample.

    • Your new precursor ion will be the [M+derivatization_tag+H]+. This ion is typically much more stable and provides a significantly stronger signal.

    • Develop your MRM method based on the fragmentation of this new, larger precursor ion.

Note: Derivatization adds an extra step to your workflow and requires careful optimization and validation to ensure the reaction is complete and reproducible.

Frequently Asked Questions (FAQs)

  • Q: Why is GC-MS not recommended for N-methylcarbamates?

    • A: Most N-methylcarbamates are thermally labile, meaning they break down at the high temperatures used in GC injectors.[1][2] This leads to poor sensitivity and inaccurate quantification. LC-MS is the preferred method as it operates at much lower temperatures.

  • Q: What is the "57 Da neutral loss" I keep hearing about?

    • A: This refers to the loss of methyl isocyanate (CH₃NCO), which has a mass of approximately 57 Da.[4][5] This is a characteristic fragmentation pattern for N-methylcarbamates and can be a useful diagnostic tool when identifying unknown peaks.

  • Q: Can I use APCI instead of ESI?

    • A: Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be effective for less polar compounds and may be less susceptible to matrix effects than ESI.[19] It can be a viable alternative and is worth exploring if you have an APCI source available. It may provide a stronger [M+H]+ signal than ESI for some carbamates.

  • Q: My mobile phase contains 5 mM ammonium formate, but I still see a strong sodium adduct [M+Na]+. What should I do?

    • A: This indicates a significant source of sodium contamination. Ensure you are using high-purity, LC-MS grade solvents and additives. Thoroughly clean all glassware. While the sodium adduct can be used for quantification, its intensity may fluctuate if the source of contamination is not controlled. Increasing the ammonium formate concentration to 10 mM may help to outcompete the sodium for ionization.

Visual Workflows and Diagrams

Troubleshooting Workflow for Low Sensitivity

Troubleshooting_Workflow start Start: Low/No Signal for N-Methylcarbamate check_precursor Is a precursor ion visible in Full Scan? start->check_precursor promote_adducts Strategy 1: Promote Adducts Add 5-10mM Ammonium Formate to Mobile Phase check_precursor->promote_adducts No gentle_ion Strategy 2: Use Gentler Ion Source Conditions check_precursor->gentle_ion Yes, but weak check_adducts Are [M+NH4]+ or [M+Na]+ ions now visible? promote_adducts->check_adducts check_adducts->gentle_ion No signal_present Is signal now stable and reproducible? check_adducts->signal_present Yes optimize_dp Decrease Declustering Potential / Fragmentor Voltage gentle_ion->optimize_dp derivatize Advanced Strategy: Chemical Derivatization gentle_ion->derivatize optimize_temp Decrease Source Temperature optimize_dp->optimize_temp check_precursor_again Is [M+H]+ signal improved? optimize_temp->check_precursor_again check_precursor_again->signal_present Yes check_precursor_again->derivatize No optimize_mrm Strategy 3: Optimize MRM Transition signal_present->optimize_mrm No, noisy/inconsistent end_success Success: Method Optimized signal_present->end_success Yes select_precursor Select most stable precursor (e.g., [M+NH4]+) optimize_mrm->select_precursor product_ion_scan Perform Product Ion Scan select_precursor->product_ion_scan optimize_ce Optimize Collision Energy (CE) product_ion_scan->optimize_ce optimize_ce->end_success derivatize->end_success end_fail Consult Instrument Specialist

Caption: A logical workflow for troubleshooting low MS sensitivity of N-methylcarbamates.

In-Source Fragmentation vs. Adduct Formation

Ionization_Pathway cluster_0 MS Ion Source cluster_1 Standard Acidic Mobile Phase cluster_2 Optimized Mobile Phase (+NH4 formate) cluster_3 Quadrupole (Mass Analyzer) M Analyte (M) in LC Eluent MH [M+H]+ (Protonated) Often Unstable M->MH +H+ MNH4 [M+NH4]+ (Ammonium Adduct) Stable Precursor M->MNH4 +NH4+ Frag [M-57]+ (Fragment Ion) + CH3NCO MH->Frag In-Source Fragmentation (High DP / Temp) Detector Signal to Detector Frag->Detector Weak/No Precursor Signal MNH4->Detector Strong Precursor Signal

Caption: Ion pathways for N-methylcarbamates in the MS source.

References

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  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Application Note. [Link]

  • Kirkland, K. M., & McWhorter, D. L. (2011). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of biomolecular techniques : JBT, 22(3), 86–92. [Link]

  • Pleasance, S., Anacleto, J. F., Bailey, M. R., & North, D. H. (1992). An Evaluation of Atmospheric Pressure Ionization Techniques for the Analysis of N-Methyl Carbamate Pesticides by Liquid Chromatography. Journal of the American Society for Mass Spectrometry, 3(4), 378-397. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note. [Link]

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  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • LinkedIn. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • Chocholoušková, M., Vrobel, I., & Sklenář, J. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. [Link]

  • Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. [Link]

  • Marwah, P., Marwah, A., & Lardy, H. A. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in Solution

Welcome to the technical support center for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, providing potential causes and actionable solutions.

Issue 1: Loss of Compound Potency or Concentration Over a Short Period

Symptoms:

  • A noticeable decrease in the expected biological activity of the compound.

  • Chromatographic analysis (e.g., HPLC, LC-MS) shows a lower concentration of the parent compound than anticipated in freshly prepared solutions.

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis of the solid compound.

Potential Causes & Solutions:

  • Cause: Alkaline Hydrolysis. Carbamates are susceptible to hydrolysis, a reaction where water cleaves the carbamate bond. This process is significantly accelerated in alkaline (basic) conditions (pH > 7).[1][2][3] The hydroxyl ions in a basic solution act as a nucleophile, attacking the carbonyl carbon of the carbamate group.[1]

    • Solution: pH Control. The most critical factor in preventing hydrolysis is maintaining a slightly acidic pH, ideally between 5.0 and 6.5.[2][4] It is recommended to use a buffered solvent system for your solutions. For instance, a citrate or acetate buffer can be effective. Avoid using basic buffers like phosphate-buffered saline (PBS) at pH 7.4 if long-term stability is required. If the experimental conditions demand a physiological pH, prepare the solution immediately before use and minimize the time it is kept in the basic environment.

  • Cause: Inappropriate Solvent. The choice of solvent can influence the rate of degradation. Protic solvents, especially water, can participate in hydrolysis.

    • Solution: Solvent Selection. For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures.[5] When preparing aqueous working solutions, use deionized, purified water and buffer it to the appropriate pH as described above.

  • Cause: Elevated Temperature. Higher temperatures increase the rate of chemical reactions, including hydrolysis and other degradation pathways.[3][6]

    • Solution: Temperature Control. Prepare and store solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[7] For long-term storage, keep stock solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

Issue 2: Inconsistent Results Between Experimental Replicates

Symptoms:

  • High variability in analytical measurements or biological assay results from samples that should be identical.

  • Drifting analytical signals over the course of a single experimental run.

Potential Causes & Solutions:

  • Cause: Ongoing Degradation During Experimentation. If the experimental conditions (e.g., incubation at 37°C in a basic cell culture medium) promote degradation, the concentration of the active compound will decrease over the duration of the experiment, leading to inconsistent outcomes.

    • Solution: Time-Course Stability Assessment. Conduct a preliminary experiment to determine the stability of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate under your specific experimental conditions. This involves analyzing the concentration of the compound at various time points. If significant degradation is observed, you may need to adjust your experimental design, such as reducing incubation times or adding the compound at multiple intervals.

  • Cause: Photodegradation. Exposure to light, particularly UV light, can induce photochemical degradation of carbamates.[9]

    • Solution: Protection from Light. Prepare and handle solutions in a dimly lit environment. Use amber-colored vials or wrap containers with aluminum foil to protect them from light.[7]

Issue 3: Presence of Unexpected Degradation Products

Symptoms:

  • Analytical techniques like LC-MS or GC-MS reveal the presence of molecules corresponding to the hydrolysis products (1-hydroxy-3-phenylpropan-2-amine, methanol, and carbon dioxide) or other unidentified species.

Potential Causes & Solutions:

  • Cause: Multiple Degradation Pathways. Besides hydrolysis, carbamates can undergo thermal decomposition.[10][11] At elevated temperatures, methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate could potentially decompose into methyl isocyanate and 1-hydroxy-3-phenylpropan-2-ol.

    • Solution: Avoid High Temperatures. Be mindful of the temperature during all stages of handling, including sample preparation steps like solvent evaporation. If a concentration step is necessary, use methods that do not require high heat, such as lyophilization or a centrifugal vacuum concentrator at a low temperature setting.

  • Cause: Interaction with Other Components in the Solution. The presence of certain metal ions or reactive species in your experimental medium could potentially catalyze degradation.

    • Solution: Use High-Purity Reagents. Ensure that all solvents, buffers, and other reagents are of high purity and free from contaminants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in solution?

A1: The two main degradation pathways are hydrolysis and thermal decomposition. Hydrolysis, the cleavage of the carbamate bond by water, is typically the most significant concern in solution and is accelerated by basic pH.[1][2] Thermal decomposition can occur at elevated temperatures and may lead to the formation of an isocyanate and an alcohol.[10][11]

Q2: What is the ideal pH for storing this compound in an aqueous solution?

A2: The ideal pH for most carbamates in an aqueous solution is slightly acidic, generally in the range of 5.0 to 6.5, to minimize the rate of alkaline hydrolysis.[2][4]

Q3: Can I prepare a concentrated stock solution in DMSO and store it?

A3: Yes, preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO is a recommended practice. These stock solutions are generally more stable than aqueous solutions. For long-term storage, they should be kept at -20°C or -80°C in single-use aliquots to prevent contamination with atmospheric moisture and degradation from repeated freeze-thaw cycles.[5]

Q4: How should I handle the compound during biological experiments that require physiological pH (e.g., 7.4) and temperature (37°C)?

A4: Given that these conditions can promote hydrolysis, it is best to prepare the working solution in the experimental medium immediately before use. If the experiment runs for an extended period, consider the stability of the compound under these conditions. A preliminary time-course experiment to measure the compound's half-life in the specific medium at 37°C is advisable.

Q5: What analytical methods are suitable for monitoring the degradation of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a highly effective method for separating and quantifying the parent compound and its degradation products.[12][13][14] These techniques allow for the accurate determination of the compound's concentration and the detection of any new species that may have formed.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Amber glass vials with screw caps

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in a clean, dry amber vial.

    • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Seal the vial tightly and vortex until the compound is completely dissolved.

    • For long-term storage, create single-use aliquots in smaller amber vials, flush with inert gas before sealing, and store at -20°C or -80°C.

Protocol 2: Monitoring Compound Stability in an Aqueous Buffer
  • Materials:

    • Stock solution of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in DMSO

    • Buffered aqueous solution at the desired pH (e.g., pH 5.5 acetate buffer, pH 7.4 phosphate buffer)

    • HPLC or LC-MS system

    • Incubator or water bath set to the desired temperature

  • Procedure:

    • Prepare a working solution by diluting the DMSO stock solution into the chosen aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and compatible with your analytical method and any downstream applications.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial concentration of the parent compound.

    • Incubate the remaining solution at the desired temperature, protected from light.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.

    • Plot the concentration of the parent compound versus time to determine the degradation rate and calculate the half-life of the compound under those specific conditions.

Section 4: Data Summary

ParameterRecommendationRationale
pH of Aqueous Solutions 5.0 - 6.5Minimizes alkaline hydrolysis.[2][4]
Storage Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Reduces the rate of all chemical degradation.[7][8]
Solvent for Stock Solutions Anhydrous aprotic solvents (e.g., DMSO, DMF)Prevents hydrolysis during long-term storage.[5]
Light Exposure Minimize; use amber vials or foil wrappingPrevents photodegradation.[7][9]
Atmosphere for Solids & Stock Solutions Inert gas (e.g., argon, nitrogen)Minimizes oxidation and exposure to moisture.[5]

Section 5: Visual Guides

DegradationPathways cluster_main Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate cluster_hydrolysis Hydrolysis (Base-Catalyzed) cluster_thermal Thermal Decomposition Carbamate Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate Amine 1-hydroxy-3-phenylpropan-2-amine Carbamate->Amine H₂O / OH⁻ Methanol Methanol Carbamate->Methanol H₂O / OH⁻ CO2 Carbon Dioxide Carbamate->CO2 H₂O / OH⁻ Isocyanate Methyl Isocyanate Carbamate->Isocyanate Heat (Δ) Alcohol 1-hydroxy-3-phenylpropan-2-ol Carbamate->Alcohol Heat (Δ)

Caption: Primary degradation pathways for the carbamate compound.

Workflow Start Start: Solid Compound Prep_Stock Prepare Anhydrous Stock Solution (DMSO) Start->Prep_Stock Store_Stock Store Stock at -20°C to -80°C in Aliquots (Inert Gas) Prep_Stock->Store_Stock Prep_Working Prepare Aqueous Working Solution in Buffer (pH 5-6.5) Store_Stock->Prep_Working Use one aliquot Use_Immediately Use Immediately in Experiment Prep_Working->Use_Immediately Store_Working Short-term Storage at 2-8°C (Protected from Light) Prep_Working->Store_Working Analyze Analyze by HPLC / LC-MS Use_Immediately->Analyze Store_Working->Analyze

Caption: Recommended workflow for handling the carbamate compound.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Scribd. (n.d.).
  • International Journal of Computer Research and Development. (n.d.).
  • Journal of the Serbian Chemical Society. (n.d.).
  • Semantic Scholar. (n.d.). Photocatalytic degradation of carbamate insecticides: Effect of different parameters.
  • CABI Digital Library. (2019). Photocatalytic degradation of carbamate insecticides: effect of different parameters.
  • ConnectSci. (1972). The thermal decompositions of carbamates. II.
  • ResearchGate. (2020). Photocatalytic degradation of carbamate insecticides: Effect of different parameters.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2015).
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • ACS Publications. (2016).
  • RSC Publishing. (n.d.).
  • PMC. (n.d.).
  • American Society for Microbiology. (2018).
  • PMC. (n.d.).
  • Canadian Journal of Chemistry. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
  • Greenhouse Product News. (n.d.). Effects of pH on Pesticides.
  • Cameo Chemicals. (n.d.).
  • Separation Science. (2023).
  • BenchChem. (n.d.). preventing decomposition of ethyl (2-hydroxypropyl)
  • MSU Extension. (2008).
  • BenchChem. (n.d.).
  • Sciencemadness.org. (n.d.).
  • Carl ROTH. (n.d.).
  • EPA. (n.d.). Method 632.
  • BenchChem. (n.d.).
  • PubMed. (1990). Cyclization-activated prodrugs.
  • Scribd. (n.d.).
  • AKJournals. (n.d.).
  • Google Patents. (1960).
  • ResearchGate. (2015).
  • PubMed. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues.
  • Frontiers. (2021).
  • ACS Publications. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • Microbial Cell Factories. (2022). Microbial elimination of carbamate pesticides: specific strains and promising enzymes.
  • PMC. (n.d.). Methyl N-hydroxy-N-(2-methylphenyl)
  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Carbamate Compounds

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind polar carbamate purification failures and provide field-validated, self-correcting protocols.

Diagnostic Workflow: Carbamate Purification

Before adjusting your mobile phase or swapping columns, use the following logical matrix to identify the root cause of your purification failure.

CarbamateWorkflow Start Analyze Chromatogram Void Elutes at Void Volume? Start->Void HILIC Implement HILIC or Polar-Embedded Phase Void->HILIC Yes Tailing Severe Peak Tailing? Void->Tailing No Buffer Use 10-20 mM Buffer & Shielded Phase Tailing->Buffer Yes Degradation Multiple Peaks (Degradation)? Tailing->Degradation No Temp Maintain pH 4.0-6.5 & Temp < 25°C Degradation->Temp Yes Success Optimize Gradient Profile Degradation->Success No

Diagnostic decision tree for resolving polar carbamate retention, tailing, and degradation issues.

Core FAQs & Mechanistic Troubleshooting

Q1: Why do my polar carbamates elute at the void volume on standard C18 columns, and how can I fix it?

The Causality: Standard C18 stationary phases rely purely on hydrophobic partitioning. Highly polar carbamates lack sufficient hydrophobicity to partition into the alkyl chains. Furthermore, attempting to force retention by using 100% aqueous mobile phases causes standard C18 pores to "dewet" (hydrophobic collapse), completely eliminating surface area interaction[1]. The Solution: Transition to a Polar-Embedded Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) . Polar-embedded phases (e.g., containing internal carbamate or amide groups) prevent dewetting in 100% aqueous conditions and provide secondary dipole-dipole interactions, significantly increasing retention for polar analytes[2]. Alternatively, HILIC utilizes a polar stationary phase with a water-deficient mobile phase, forcing polar analytes to partition into an immobilized water-rich layer on the silica surface[3].

Q2: I am observing severe peak tailing for basic carbamates. Is this a column degradation issue?

The Causality: Not necessarily. Peak tailing in carbamates is often driven by secondary ion-exchange interactions between the polar functional groups of the analyte and residual, unendcapped silanols (Si-O⁻) on the silica support. At mid-range pH (pH 4-7), these silanols are ionized and strongly attract polar/basic moieties. The Solution: Utilize a base-deactivated column or a polar-embedded stationary phase. The embedded polar groups create a virtual "shield" that sterically and electronically masks residual silanols, reducing tailing factors significantly[2]. Additionally, ensure your mobile phase is buffered (e.g., 10-20 mM ammonium acetate) to control the ionization state of both the analyte and the silica surface.

Q3: My purified carbamate fractions show multiple peaks upon re-injection. Is the compound degrading during purification?

The Causality: Yes. Carbamates (R-O-CO-NH-R') are chemically labile. They are highly susceptible to base-catalyzed hydrolysis (yielding an amine, an alcohol, and CO₂) and thermal degradation. If your purification method utilizes high pH (e.g., >pH 8) or elevated column temperatures (>30°C) to improve solubility or peak shape, you are actively degrading the target molecule on-column[4]. The Solution: Strictly maintain mobile phase pH between 4.0 and 6.5 using volatile buffers (like ammonium formate or acetate) and keep column temperatures at or below 25°C.

Quantitative Data: Stationary Phase Performance

To guide your column selection, the following table summarizes the quantitative performance metrics of various stationary phases when challenged with highly polar carbamate compounds.

Stationary PhaseRetention Factor ( k′ )Peak Symmetry ( As​ )Aqueous StabilityPrimary Interaction Mechanism
Standard C18 < 0.5 (Poor)> 1.8 (Severe Tailing)Dewets at 100% AqueousHydrophobic Partitioning
Polar-Embedded C18 2.0 - 5.0 (Good)1.0 - 1.2 (Excellent)Stable at 100% AqueousHydrophobic + Hydrogen Bonding
HILIC (Bare Silica) 3.0 - 10.0 (Excellent)1.0 - 1.3 (Good)N/A (Requires >60% Organic)Hydrophilic Partitioning[3]

Validated Experimental Protocols

Protocol A: HILIC Purification Workflow for Highly Polar Carbamates

This self-validating protocol ensures proper partitioning into the aqueous layer, a critical step often missed in HILIC transitions.

  • Column Selection: Select a bare silica or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Strong Eluent): LC-MS grade Water with 10 mM ammonium acetate, adjusted to pH 6.0.

    • Solvent B (Weak Eluent): LC-MS grade Acetonitrile.

  • System Equilibration (Critical Step): Flush the column with 15-20 column volumes (CVs) of 95% B. Self-Validation: Inject a neutral void marker (e.g., toluene); it should elute unretained, confirming the immobilized aqueous layer is successfully established on the silica surface.

  • Sample Dilution: Dilute the crude carbamate sample in a solvent matching the starting conditions (≥75% Acetonitrile). Injecting samples dissolved in high water content will disrupt the HILIC partitioning layer and cause peak splitting.

  • Gradient Execution: Run a shallow gradient from 95% B down to 60% B over 20 minutes. Do not drop below 50% B, as this will strip the aqueous layer from the stationary phase.

Protocol B: Modified QuEChERS Extraction for Complex Aqueous Matrices

Before injecting onto a prep-column, matrix interferences must be removed. Traditional QuEChERS uses anhydrous magnesium sulfate, which triggers an exothermic reaction upon hydration, thermally degrading labile carbamates. This modified protocol prevents thermal degradation[5].

  • Sample Aliquot: Transfer 10 mL of the aqueous sample/homogenate into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of pre-chilled (4°C) Acetonitrile to the tube.

  • Salting Out (Modified): Add 1.0 g of Sodium Chloride (NaCl) and 2.0 g of Anhydrous Sodium Sulfate (Na₂SO₄) . Note: Sodium sulfate is explicitly chosen over magnesium sulfate to prevent exothermic heat release during moisture absorption, thereby protecting the carbamate from thermal degradation[5].

  • Agitation & Centrifugation: Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 50 mg PSA (Primary Secondary Amine) and 50 mg C18 sorbent. Vortex for 30 seconds and centrifuge.

  • Self-Validation: Monitor the recovery of a stable surrogate standard (e.g., carbaryl-d7) spiked prior to extraction to confirm extraction efficiency without matrix-induced suppression.

References

  • Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL:[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL:[Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Chromatography Today URL:[Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Carbamate Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic causalities behind byproduct formation in carbamate synthesis. Every reaction is a system of competing pathways; mastering chemoselectivity requires understanding these underlying mechanics.

Organic carbamates are critical structural motifs in modern drug discovery, offering superior chemical and proteolytic stability compared to traditional amides and esters (1)[1]. However, whether you are utilizing traditional chloroformates or greener dialkyl carbonates, the synthesis is frequently plagued by over-reaction and mis-reaction.

Below, you will find mechanistic troubleshooting guides, validated protocols, and structural data to help you engineer self-validating, high-yield synthetic workflows.

Mechanistic Pathways & Byproduct Origins

To troubleshoot effectively, you must visualize the competing nucleophilic attacks. The diagrams below illustrate the divergence points where target carbamates are lost to byproduct formation.

IsocyanatePathway Amine Primary Amine (R-NH2) Isocyanate Isocyanate Intermediate Amine->Isocyanate -HCl Reagent Chloroformate Reagent->Isocyanate Carbamate Carbamate (Target) Isocyanate->Carbamate + Alcohol (Desired Pathway) Urea Symmetrical Urea (Byproduct) Isocyanate->Urea + Excess Amine (Undesired Pathway)

Mechanistic divergence in chloroformate-mediated synthesis leading to urea byproducts.

DMCPATH Start Amine + Dimethyl Carbonate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Acyl Cleavage) Alkylation N-Methyl Amine (Alkylation Byproduct) Start->Alkylation High Temp (Alkyl Cleavage) Target Methyl Carbamate (Target) Intermediate->Target Basic Catalyst (e.g., Zn4CO3(OH)6) Urea Diphenyl Urea (Over-reaction) Target->Urea Excess Amine (Transesterification)

Competing pathways in DMC-mediated carbamoylation: Alkylation vs. Carbamoylation.

Troubleshooting Guide & FAQs

Q1: I am using chloroformates, but my yield is ruined by symmetrical urea formation. How do I prevent this? Causality: Chloroformates react with primary amines to form a highly reactive isocyanate intermediate. If the local concentration of the unreacted amine is high, it acts as a superior nucleophile compared to the alcohol, attacking the isocyanate to form a symmetrical urea. Solution: Implement inverse addition (adding the amine slowly to an excess of chloroformate) and maintain strict stoichiometric control. Alternatively, utilize biphasic Schotten-Baumann conditions to partition the unreacted amine away from the highly reactive organic phase.

Q2: I switched to Dimethyl Carbonate (DMC) for a greener synthesis, but I'm seeing N-methylated amines instead of carbamates. Why? Causality: DMC is an ambident electrophile. The hard carbonyl carbon undergoes acyl-oxygen cleavage (yielding carbamates), while the softer methyl carbon undergoes alkyl-oxygen cleavage (yielding N-methylated amines). High temperatures without a selective catalyst drive the thermodynamic alkylation pathway. Solution: Employ a basic catalyst like basic zinc carbonate in a continuous-flow reactor. The basic sites activate the amine, while the zinc coordinates the carbonyl oxygen, strictly directing the attack toward acyl cleavage (2)[2].

Q3: My carbamate product degrades into urea during downstream purification. What is happening? Causality: Carbamate formation is a dynamic equilibrium. Under basic conditions or elevated temperatures, carbamates can undergo E1cB-like elimination, reverting to the isocyanate and alcohol, which then irreversibly form urea if any residual amine is present (3)[3]. Solution: Avoid strong bases (like NaOH) during aqueous extraction. Use mild buffers (e.g., saturated NaHCO₃) and evaporate solvents below 45 °C.

Quantitative Data: Byproduct Profiles by Reagent

Reagent SystemPrimary ByproductsMechanistic CauseMitigation StrategyAtom Economy
Chloroformates Symmetrical UreasAmine outcompetes alcohol for isocyanate intermediateInverse addition; biphasic Schotten-Baumann conditionsModerate
Dimethyl Carbonate (DMC) N-alkyl amines, Diphenyl UreaAmbident electrophilicity; transesterificationBasic Zn catalysts; continuous-flow reactors (1:10 ratio)High (Methanol byproduct)
Urea + Alcohols Unreacted Urea, CarbonatesEquilibrium limitations at high temperatures (>160 °C)TiO₂/SiO₂ catalysts; continuous NH₃ removalHigh

Validated Experimental Protocols

Protocol A: Phosgene-Free Carbamoylation using DMC in Continuous Flow

This protocol utilizes continuous flow to minimize the residence time of the product, thereby preventing the transesterification that leads to diphenyl urea formation (2)[2].

  • Catalyst Preparation: Pack a stainless-steel fixed-bed reactor (e.g., 4.15 mL capacity) with basic zinc carbonate (Zn₄CO₃(OH)₆).

  • Reagent Feed: Prepare a solution of aniline and Dimethyl Carbonate (DMC) at a strict 1:10 molar ratio. Causality: The massive excess of DMC ensures that once the carbamate is formed, it is statistically improbable for a second aniline molecule to attack it and form urea.

  • Flow Parameters: Heat the reactor to 200 °C. Pump the reagent mixture through the reactor at a flow rate of 0.10 mL/min.

  • Self-Validation System: Monitor the reactor effluent via inline IR spectroscopy or periodic HPLC. The continuous presence of the C=O stretch at ~1710 cm⁻¹ confirms carbamate formation. If a peak at ~1650 cm⁻¹ (urea C=O) exceeds 2% area, immediately increase the flow rate to reduce residence time.

  • Workup: Evaporate the excess DMC under reduced pressure (recover and recycle). The product is obtained with >97% selectivity.

Protocol B: Biphasic Chloroformate Synthesis (Schotten-Baumann)

Designed to prevent symmetrical urea formation when using highly reactive chloroformates.

  • Phase Setup: Dissolve the primary amine (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Cool the biphasic mixture to 0 °C under vigorous stirring (>800 rpm).

  • Inverse Addition: Dissolve the alkyl chloroformate (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes. Causality: Vigorous stirring ensures the formed HCl is immediately neutralized by the aqueous phase, while keeping the organic concentration of unreacted amine low relative to the chloroformate.

  • Self-Validation System: Maintain the pH of the aqueous phase strictly between 8.0 and 9.0 using a pH stat or indicator paper. If the pH drops below 8.0, the amine will protonate, stalling the reaction. If the pH exceeds 9.5, chloroformate hydrolysis accelerates, leading to poor yields.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate below 40 °C to prevent thermal degradation into urea.

References

  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)
  • Source: MDPI (mdpi.com)

Sources

Troubleshooting

Technical Support Center: Optimizing N-Acylation Reactions with Methyl Chloroformate

Welcome to the technical support center for N-acylation using methyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-acylation using methyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental design for maximum success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the N-acylation reaction with methyl chloroformate, providing the core knowledge needed for effective experimental planning.

Q1: What is the fundamental mechanism of N-acylation with methyl chloroformate?

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the methyl chloroformate. This forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and a proton is removed from the nitrogen (typically by a base) to yield the final N-methoxycarbonyl product, commonly known as a methyl carbamate.[1][2][3]

N-Acylation_Mechanism Reactants Amine (R-NH2) + Methyl Chloroformate Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MCF CH3O(CO)Cl MCF->Intermediate Nucleophilic Attack Product Methyl Carbamate (R-NHCOOCH3) Intermediate->Product Chloride Elimination & Deprotonation Byproducts + Base-HCl

Caption: Mechanism of N-acylation with methyl chloroformate.

Q2: Why is the addition of a base crucial for this reaction?

A base is essential for two primary reasons:

  • Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid will readily react with the unreacted starting amine (which is basic) to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting it and leading to a maximum theoretical yield of only 50%.[5][6]

  • Driving Equilibrium: By neutralizing the HCl, the base removes a product from the reaction mixture, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the desired amide product.[7]

This methodology, using a base to facilitate acylation, is famously known as the Schotten-Baumann reaction .[8][9]

Q3: What are the common choices for base and solvent, and how do I select the best combination?

The choice of base and solvent are intrinsically linked and depend on the properties of your amine substrate.

Substrate TypeCommon Base(s)Solvent SystemRationale & Considerations
Water-Soluble Amines (e.g., Amino Acids, small aliphatic amines)Aq. NaOH, KOH, Na₂CO₃, K₂CO₃Biphasic: Water + Organic Solvent (DCM, Diethyl Ether)This is the classic Schotten-Baumann condition. The amine and inorganic base are in the aqueous phase, while the methyl chloroformate and product are in the organic phase. Vigorous stirring is required to maximize the interfacial area for the reaction to occur.[8][9]
Organic-Soluble Amines (e.g., Anilines, larger aliphatic amines)Triethylamine (Et₃N), Pyridine, N-Methylmorpholine (NMM)Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile)This creates a homogeneous reaction mixture. Organic bases are used to scavenge HCl, forming hydrochloride salts that often precipitate and can be filtered off. Pyridine can also act as a nucleophilic catalyst.[3]
Sterically Hindered Amines Triethylamine (Et₃N) with DMAP (catalytic)Anhydrous Aprotic Solvents (DCM, THF)For less reactive or sterically hindered amines, a stronger nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) may be required to accelerate the reaction.[10]

Key Consideration: Methyl chloroformate is highly sensitive to moisture and will hydrolyze in water.[2] In biphasic systems, the reaction with the amine at the interface is generally much faster than hydrolysis, but the chloroformate should still be added slowly to a vigorously stirred, cold mixture to minimize this side reaction.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiment.

Q4: My reaction yield is very low or I see no product. What went wrong?

A low yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.

  • Potential Cause 1: Amine Protonation.

    • Diagnosis: Your starting amine is still present (visible by TLC/LC-MS), and the reaction has stalled. This is likely if you used insufficient base or no base at all.

    • Solution: Ensure you are using at least one equivalent of base to neutralize the generated HCl. For biphasic reactions, check that the aqueous layer is basic (pH > 9) throughout the addition.[6][11]

  • Potential Cause 2: Methyl Chloroformate Hydrolysis.

    • Diagnosis: The reaction may start but fails to go to completion. This is common if using wet solvents or reagents.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Ensure your methyl chloroformate is from a fresh, properly sealed bottle.[2][6]

  • Potential Cause 3: Sub-optimal Temperature.

    • Diagnosis: The reaction is sluggish. While N-acylations are often exothermic, some less nucleophilic amines (like hindered anilines) may require energy to proceed at a reasonable rate.[10][12]

    • Solution: The reaction is typically started at 0 °C to control the initial exotherm. If TLC monitoring shows a slow reaction after the addition is complete, allow it to warm to room temperature. Gentle heating (e.g., 40-50 °C) can be applied, but this may also increase side reactions.[13]

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains workup_issue Review Work-up & Purification Protocol check_completion->workup_issue No Starting Material reagent_issue Check Reagent Quality & Stoichiometry incomplete->reagent_issue Stalled Early conditions_issue Optimize Reaction Conditions incomplete->conditions_issue Sluggish solution_workup Adjust Extraction pH Optimize Chromatography workup_issue->solution_workup solution_reagent Use Anhydrous Solvents Ensure Fresh Reagents reagent_issue->solution_reagent solution_base solution_base reagent_issue->solution_base solution_time Extend Reaction Time or Increase Temp conditions_issue->solution_time

Caption: A logical workflow for troubleshooting low-yield reactions.

Q5: My final product is impure. What are the likely side products and how can I avoid them?
  • Side Product 1: Diacylation (with Primary Amines)

    • Cause: The initially formed carbamate product can be deprotonated by the base, and the resulting anion can be acylated a second time. This is more likely under harsh conditions or with a large excess of methyl chloroformate.

    • Prevention: Use a controlled stoichiometry of methyl chloroformate (1.05–1.2 equivalents). Add the chloroformate slowly and at a low temperature (0 °C) to the amine solution to avoid a localized high concentration of the acylating agent.[12]

  • Side Product 2: O-Acylation (with Amino Alcohols or Phenols)

    • Cause: If your substrate contains other nucleophilic groups like a hydroxyl (-OH), it can compete with the amine for acylation.

    • Prevention: N-acylation is generally faster than O-acylation. Running the reaction at low temperatures (0 °C or below) often favors N-acylation. If O-acylation persists, you may need to protect the hydroxyl group before performing the N-acylation.[10]

  • Side Product 3: Urethane Formation (in Peptide Synthesis)

    • Cause: In the context of activating a carboxylic acid with a chloroformate to form a mixed anhydride for peptide coupling, the amine nucleophile can attack the carbonate carbonyl of the anhydride instead of the desired acid carbonyl.

    • Prevention: This is less of an issue when directly acylating an amine but is critical in peptide synthesis. Using N-methylmorpholine as the base and running the reaction at -15 °C can minimize this side reaction.[14]

Q6: I'm having difficulty with the aqueous work-up. What are some best practices?

A clean work-up is vital for isolating a pure product.

  • Quenching: After the reaction is complete (as determined by TLC), carefully quench any unreacted methyl chloroformate. This is typically done by slowly adding water or a saturated solution of sodium bicarbonate while cooling the flask in an ice bath.

  • Phase Separation: Transfer the mixture to a separatory funnel. If you used a water-miscible solvent like THF, you will need to add an immiscible organic solvent (e.g., ethyl acetate or DCM) and water/brine to achieve phase separation.

  • Washing:

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and organic base (like triethylamine or pyridine).[12]

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Finally, wash with brine (saturated NaCl solution) to break up emulsions and remove the bulk of the water from the organic layer.[3][13]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

General Experimental Protocol

This section provides a reliable starting point for the N-acylation of a generic organic-soluble primary amine under homogeneous conditions.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Methyl Chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Chloroformate Addition: Add methyl chloroformate (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the mixture back to 0 °C and slowly add water to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure methyl carbamate.[3][10][13]

References
  • Schotten–Baumann reaction - Grokipedia.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Technical Support Center: Optimizing N-Acylation Reactions - Benchchem.
  • Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
  • optimizing reaction conditions for N-acylation of p-toluidine - Benchchem.
  • Technical Support Center: N-Acylation of Hindered Anilines - Benchchem.
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Chloroformates in Organic Synthesis: A Comprehensive Technical Guide - Benchchem.
  • Methyl chloroformate - Grokipedia.
  • Chloroformate - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide - Benchchem.
  • Amines - NCERT. Available at: [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry.

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Optimization

Technical Support Center: Method Refinement for Trace Level Detection of Carbamates in Complex Matrices

Introduction Welcome to the Technical Support Center for Carbamate Analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are tasked with the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Carbamate Analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are tasked with the challenging goal of detecting trace levels of carbamate pesticides in complex matrices. Carbamates are a class of pesticides widely used in agriculture.[1] Due to their potential neurotoxicity and persistence in the environment, regulatory bodies worldwide have established stringent maximum residue limits (MRLs).[1]

Achieving accurate, precise, and sensitive detection at these low levels is complicated by the inherent instability of carbamates and significant interference from matrix components.[2][3] Carbamates are susceptible to degradation under thermal and certain pH conditions, making analytical method development a nuanced process.[2][4] This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help you refine your analytical approach and generate trustworthy, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Liquid Chromatography (LC) preferred over Gas Chromatography (GC) for carbamate analysis? A: The primary reason is the thermal instability of most carbamate pesticides.[2] Carbamates, particularly N-methyl carbamates, degrade rapidly in the high temperatures of a standard GC inlet, leading to inaccurate and non-reproducible results.[2] LC, especially when coupled with tandem mass spectrometry (LC-MS/MS), allows for the separation and detection of these compounds at ambient or controlled temperatures, preserving their integrity and ensuring accurate quantification.[5]

Q2: What are "matrix effects" in LC-MS/MS analysis and why are they a major concern for carbamates? A: Matrix effects are the alteration (suppression or enhancement) of the ionization of target analytes by co-eluting compounds from the sample matrix.[6] In complex matrices like fruits, vegetables, or biological fluids, components such as pigments, sugars, and lipids can co-extract with the carbamates. During electrospray ionization (ESI), these co-eluting substances can compete with the analytes for ionization, typically leading to a suppressed signal and underestimation of the carbamate concentration.[6][7] This directly impacts the accuracy, precision, and sensitivity of the method.[8]

Q3: What is the purpose of using acidification (e.g., with formic or acetic acid) during extraction? A: Many carbamates are susceptible to hydrolysis, a chemical breakdown process, especially under neutral to alkaline (basic) conditions.[4][9] Acidifying the sample and the extraction solvent to a pH around 3-5 significantly improves the stability of the carbamates, preventing their degradation during the sample preparation workflow.[4] This is a critical step for ensuring high recovery rates and accurate quantification.

Q4: What are the key differences between the AOAC and CEN versions of the QuEChERS method? A: Both are widely accepted "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methods for pesticide extraction. The primary difference lies in the initial extraction and buffering step. The original unbuffered method was followed by the development of two buffered versions:

  • AOAC Official Method 2007.01: Uses sodium acetate to buffer the acetonitrile extraction.[10]

  • CEN Standard EN 15662: Uses a citrate-based buffer system (trisodium citrate and disodium hydrogen citrate). The choice between them can depend on the specific carbamates of interest and the sample matrix, as the pH of the extraction can influence the stability and recovery of certain pH-sensitive pesticides.

Q5: Is derivatization necessary for carbamate analysis? A: For modern LC-MS/MS methods, derivatization is generally not required. The high sensitivity and specificity of tandem mass spectrometry allow for the direct detection of the native carbamate molecules.[1] However, for older HPLC methods using fluorescence or UV detection, post-column derivatization is often necessary to enhance sensitivity and selectivity.[10][11] This process typically involves hydrolyzing the carbamate to form methylamine, which then reacts with o-phthalaldehyde (OPA) to create a highly fluorescent compound.[11][12] For GC analysis, derivatization is sometimes used to improve thermal stability and chromatographic performance.[13]

Section 2: Troubleshooting Guide

Encountering issues during method development is common. This section provides a structured approach to identifying and resolving frequent problems in carbamate analysis.

Problem 1: Low or Inconsistent Analyte Recovery

This is one of the most common challenges, often pointing to issues in sample handling or preparation.

Potential Cause Diagnostic Check Recommended Solution
Analyte Degradation (Hydrolysis) Review pH of extraction/cleanup solvents. Check sample processing temperature.Ensure extraction solvent is acidified (e.g., 1% acetic acid in acetonitrile).[14] Process samples at low temperatures (e.g., on ice or in a refrigerated centrifuge).[4]
Inefficient Extraction Compare different extraction salts/solvents. Verify homogenization efficiency.For dry matrices, add water before acetonitrile extraction to improve analyte partitioning.[15] Ensure vigorous shaking (vortexing) for at least 1 minute after adding QuEChERS salts.[10]
Poor d-SPE Cleanup Selection Analyze pre-cleanup and post-cleanup extracts.For high-fat matrices (e.g., oils, nuts), include C18 sorbent in the d-SPE tube.[10] For highly pigmented samples (e.g., spinach, tea), include graphitized carbon black (GCB). Caution: GCB can retain planar pesticides.[10]
Strong Analyte-Sorbent Interaction Test d-SPE with and without the problematic sorbent (e.g., GCB).Reduce the amount of GCB used or use an alternative cleanup like a pass-through SPE cartridge.
Troubleshooting Logic: Low Recovery

The following diagram illustrates a decision-making workflow for diagnosing low analyte recovery.

LowRecovery Start Start: Low Recovery Observed Check_QC Analyze QC Sample (Spiked Before Extraction) Start->Check_QC QC_Fail QC Recovery Low? Check_QC->QC_Fail Degradation Potential Degradation or Extraction Issue QC_Fail->Degradation Yes QC_OK Potential Matrix Effect or Instrument Issue QC_Fail->QC_OK No Check_pH_Temp Verify Sample pH (Acidic) & Temperature (Low) Degradation->Check_pH_Temp Check_Extraction Review Extraction (Solvent, Shaking, Salts) Degradation->Check_Extraction Adjust_Conditions Adjust pH/Temp & Re-analyze Check_pH_Temp->Adjust_Conditions Optimize_Extraction Optimize Extraction Procedure & Re-analyze Check_Extraction->Optimize_Extraction Check_Instrument Analyze Post-Spiked Sample & Solvent Standard QC_OK->Check_Instrument Instrument_Issue Instrument Sensitivity Low? (Compare Post-Spike to Solvent Std) Check_Instrument->Instrument_Issue Tune_MS Tune & Calibrate Mass Spectrometer Instrument_Issue->Tune_MS Yes Matrix_Effect Matrix Effect (Suppression) Confirmed Instrument_Issue->Matrix_Effect No Implement_Correction Implement Correction Strategy (e.g., Matrix-Matched Cal.) Matrix_Effect->Implement_Correction

Caption: Decision tree for troubleshooting low analyte recovery.

Problem 2: Poor Peak Shape and Chromatography

Good chromatography is the foundation of accurate quantification. Issues here can often be traced to the mobile phase, column, or the final extract composition.

Potential Cause Diagnostic Check Recommended Solution
Solvent Mismatch Compare the final extract solvent with the initial mobile phase composition.The final extract solvent should be as close as possible to the starting mobile phase conditions. If the extract is in 100% acetonitrile, evaporate and reconstitute in a weaker solvent (e.g., 10:90 acetonitrile:water).[16]
Column Overload Inject a dilution of the sample extract. If peak shape improves, overload is likely.Dilute the sample extract. If sensitivity is an issue, optimize the cleanup step to remove more matrix components.
Column Degradation Check system backpressure. Run a column performance test with a standard mix.Use a guard column to protect the analytical column. Replace the column if performance criteria are not met. Consider columns specifically designed for pesticide analysis.[2]
Matrix Interference Observe the total ion chromatogram (TIC) for co-eluting matrix peaks.Modify the LC gradient to improve separation between the analyte and interfering peaks. Improve the sample cleanup procedure.

Section 3: Core Experimental Protocols

These protocols represent a validated starting point for the analysis of carbamates in complex food matrices. They are grounded in official methods and best practices.[10][17]

Protocol 1: QuEChERS Extraction for Fruits & Vegetables (AOAC-based)

This protocol is a self-validating system when run with appropriate Quality Control (QC) samples.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[10][14]

  • QC Step: For a batch of samples, prepare a Laboratory Control Sample (LCS) by spiking a blank matrix with a known concentration of carbamates. Prepare a Matrix Spike (MS) by spiking a real sample.

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile to the tube.[10]

  • Add an appropriate internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g sodium acetate).[10]

  • Immediately cap and shake vigorously for 1 minute to prevent salt clumping and ensure complete extraction.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous magnesium sulfate (to remove water) and primary secondary amine (PSA) sorbent (to remove sugars and organic acids).[18] For specific matrices, C18 or GCB may be included.[10]

  • Vortex for 30-60 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Preparation:

  • Transfer an aliquot of the final extract into an autosampler vial.

  • Critical Step: For LC-MS/MS analysis, it may be necessary to evaporate the solvent and reconstitute in a mobile-phase-compatible solution to ensure good peak shape.[16]

QuEChERS Workflow Diagram

QuEChERS_Workflow Start 1. Homogenized Sample (15g) in 50mL Tube Add_Solvent 2. Add 15mL Acetonitrile (+1% Acetic Acid) & Internal Std Start->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) & Centrifuge (5 min) Add_Salts->Shake Transfer_Supernatant 5. Transfer Supernatant to d-SPE Tube Shake->Transfer_Supernatant dSPE_Cleanup 6. Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) Transfer_Supernatant->dSPE_Cleanup Vortex_Centrifuge 7. Vortex (1 min) & Centrifuge (5 min) dSPE_Cleanup->Vortex_Centrifuge Final_Extract 8. Final Extract Ready for LC-MS/MS Analysis Vortex_Centrifuge->Final_Extract

Caption: Standard QuEChERS sample preparation workflow.

Protocol 2: LC-MS/MS Instrumental Analysis

This section provides typical starting parameters. Instrument-specific optimization is required.

Table 1: Typical LC-MS/MS Parameters for Carbamate Analysis

ParameterTypical SettingRationale & Expertise
LC Column Reversed-Phase C18 or specialized pesticide column (e.g., 100 mm x 2.1 mm, <2 µm)C18 provides good retention for moderately polar carbamates. Specialized columns offer unique selectivity.[1][2]
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormateAcid and buffer improve peak shape and promote protonation for positive mode ESI.[1]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting analytes.[1]
Gradient Start at 5-10% B, ramp to 95-100% B over 5-10 minutesA gradient is essential to separate analytes with varying polarities and elute matrix interferences.
Flow Rate 0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns to ensure efficient separation.
Column Temp. 30 - 40 °CBalances viscosity and separation efficiency; controlled temperature ensures reproducible retention times.[1]
Ionization Mode Electrospray Ionization (ESI), Positive ModeCarbamates readily form protonated molecules [M+H]+ in positive mode ESI.[1]
Scan Type Multiple Reaction Monitoring (MRM)Provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]

Data Acquisition and Validation:

  • For each carbamate, at least two MRM transitions (one for quantification, one for qualification) should be monitored.[17][19]

  • The ion ratio between the quantifier and qualifier transitions must be consistent between the sample and a standard, typically within a ±30% tolerance, to confirm identity.[19]

  • According to SANTE guidelines, method validation must assess linearity, accuracy (recovery), precision (repeatability RSD ≤20%), and the limit of quantification (LOQ).[17][19]

Table 2: Example MRM Transitions for Common Carbamates (Illustrative) Note: These values must be empirically optimized on your specific mass spectrometer.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Carbofuran222.1165.1147.1
Carbaryl202.1145.1117.1
Methomyl163.088.0106.0
Aldicarb191.1116.189.1
Propoxur209.1111.1167.1

Section 4: Managing Matrix Effects

Even with optimal cleanup, matrix effects can persist. Here are strategies to ensure data integrity.

  • Matrix-Matched Calibration: This is the most common and effective approach. Calibration standards are prepared in a blank matrix extract (a sample of the same type known to be free of the target analytes). This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to accurate quantification.[3][17]

  • Isotopically Labeled Internal Standards (IL-IS): This is the gold standard. An IL-IS is a version of the analyte where some atoms (like Carbon or Hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). The IL-IS is chemically identical to the analyte and co-elutes, experiencing the exact same matrix effects. By calculating the ratio of the analyte response to the IL-IS response, matrix effects are effectively canceled out.[19]

  • Standard Addition: This method is useful when a blank matrix is unavailable. The sample is split into several aliquots, and each is spiked with a different, known amount of the analyte standard. By plotting the instrument response against the concentration added, the original concentration in the sample can be determined by extrapolation. This is highly accurate but labor-intensive.[8]

References

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.1 Carbamate Pesticides Testing.
  • LabTube. (2026, March 8). SANTE 11312:2021 Method Validation Explained: All Parameters & Acceptance Criteria.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti....
  • Shi, Z., et al. (2014). Graphene Based Solid Phase Extraction Combined With Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry for Carbamate Pesticides Analysis in Environmental Water Samples. Journal of Chromatography A.
  • BenchChem. (2025, December). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • GSC. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis.
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • Phytocontrol. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue.
  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A.
  • ResearchGate. (2025, August 5). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review.
  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • EU Reference Laboratories for Residues of Pesticides. (2010, January 26). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.
  • Wang, J., et al. (2023). Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods.
  • Kaewpanya, P., et al. (n.d.). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Molecules.
  • El-Saeid, M. H. (n.d.). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Journal of Agricultural Chemistry and Biotechnology.
  • MilliporeSigma. (n.d.). Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • Mofokeng, M. S., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules.
  • Al-Rimawi, F., et al. (2022). Metal Organic Framework-Based Dispersive Solid-Phase Microextraction of Carbaryl from Food and Water Prior to Detection by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods.
  • Taylor & Francis Online. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
  • Agilent Technologies. (2015, September 3). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • Chamkasem, N., et al. (2016). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Analytical Methods in Chemistry.
  • Chromatography Online. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS.
  • Cacciola, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Chromatography Online. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples.
  • LabRulez LCMS. (n.d.). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • Yang, E.-Y., & Shin, H.-S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A.

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Troubleshooting

stability testing of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate under different pH conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. This guide provides in-depth technical information a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. This guide provides in-depth technical information and practical troubleshooting advice for stability testing of this compound under different pH conditions. As Senior Application Scientists, we have synthesized the information in this guide to ensure technical accuracy and provide field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate at different pH values?

A1: Based on the general chemistry of carbamates, methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is expected to exhibit pH-dependent stability. Generally, carbamates are more stable in acidic to neutral conditions and are susceptible to hydrolysis under alkaline (basic) conditions.[1][2][3] The rate of this hydrolysis increases with increasing pH.[2] Therefore, you can expect the compound to be most stable at a pH below 7 and to degrade more rapidly as the pH increases above 7.

Q2: What are the likely degradation products of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate under different pH conditions?

A2: The primary degradation pathway for carbamates in aqueous solutions is hydrolysis of the carbamate ester linkage.[3] Under basic conditions, this typically results in the formation of the corresponding alcohol, a carbamic acid intermediate which is unstable and decomposes to an amine and carbon dioxide.[3][4] For methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, the expected degradation products from hydrolysis would be (2-amino-1-phenylpropan-1-ol), methanol, and carbon dioxide.

Q3: What are the recommended storage conditions for solutions of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate?

A3: To minimize degradation, solutions of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate should be prepared in a buffer with a slightly acidic to neutral pH (ideally pH 4-6). It is also advisable to store these solutions at refrigerated temperatures (2-8 °C) to further slow down the rate of hydrolysis.[5] For long-term storage, consider storing the compound as a solid in a desiccator to protect it from moisture.[5]

Q4: Which analytical techniques are suitable for monitoring the stability of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for this purpose.[6][7] An HPLC method coupled with a UV detector would be a good starting point. For higher sensitivity and selectivity, especially when identifying and quantifying low-level degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[8] It is also possible to use post-column derivatization with a fluorescence detector for enhanced sensitivity, a technique often used for carbamate analysis.[9][10][11]

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my compound even at neutral pH.

  • Possible Cause: The "neutral" pH of your solution might be drifting towards the alkaline range due to the dissolution of atmospheric CO2 or interactions with container surfaces. Alternatively, the temperature of your experiment may be too high, accelerating the degradation.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution at the start and end of your experiment.

    • Use Buffers: Always use a suitable buffer system to maintain a constant pH throughout the experiment. For neutral pH, a phosphate buffer system is a good choice.

    • Control Temperature: Ensure your experiment is conducted at a controlled and documented temperature. If necessary, perform your experiments in a temperature-controlled chamber or water bath.

    • Inert Atmosphere: For sensitive experiments, consider degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent pH shifts due to dissolved gases.

Issue 2: My chromatographic peak for the parent compound is tailing or showing poor shape.

  • Possible Cause: This could be due to secondary interactions of the analyte with the stationary phase, improper mobile phase pH, or column degradation. The presence of the amine and hydroxyl groups in the molecule can sometimes lead to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Try adjusting the pH of the aqueous portion of your mobile phase. For a compound with a basic amine group, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape.

    • Use a Different Column: If adjusting the mobile phase doesn't help, consider using a column with a different stationary phase or an end-capped column specifically designed to minimize silanol interactions.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.

    • Ensure Column Health: A decline in peak shape over time can indicate a deteriorating column. Flush the column according to the manufacturer's instructions or replace it if necessary.

Issue 3: I am not achieving mass balance in my stability study; the decrease in the parent compound does not correspond to the increase in known degradants.

  • Possible Cause: This suggests the formation of unknown degradation products that are not being detected by your current analytical method. These could be non-UV active compounds, highly polar compounds that are not retained on your column, or compounds that are not eluting from the column at all.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is less dependent on the chemical structure of the analyte, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

    • Employ LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio information can help elucidate the structures of the unknown degradants.

    • Modify Chromatographic Conditions: Alter your gradient profile to ensure all compounds are eluting from the column. A very shallow gradient or a hold at a high organic percentage at the end of the run can help elute strongly retained compounds. For highly polar compounds, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Forced Degradation Studies: Perform forced degradation studies under more extreme conditions (e.g., higher pH, temperature, or oxidative stress) to intentionally generate higher levels of degradation products, making them easier to detect and identify.[12][13][14]

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in aqueous solutions at various pH values, in accordance with ICH guidelines.[12][15][16]

1. Materials and Reagents:

  • Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate reference standard

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC or UPLC system with UV or MS detector

  • Temperature-controlled incubator or water bath

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Commonly used buffer systems include:

    • pH 2: 0.01 M Hydrochloric Acid

    • pH 4: 0.05 M Acetate Buffer

    • pH 7: 0.05 M Phosphate Buffer

    • pH 9: 0.05 M Borate Buffer

    • pH 12: 0.01 M Sodium Hydroxide

  • Verify the final pH of each buffer solution with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final working concentration (e.g., 100 µg/mL). Ensure the percentage of organic solvent from the stock solution is low (typically <5%) to avoid significant changes in the buffer pH.

  • Prepare a sufficient volume for sampling at all time points.

4. Stability Study Execution:

  • Dispense the prepared samples into appropriately labeled vials.

  • Place the vials in a temperature-controlled environment, typically at an elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.[14]

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The frequency of testing should be sufficient to establish the stability profile.[7][17]

  • Immediately upon withdrawal, quench the reaction if necessary (e.g., by neutralizing the pH or freezing the sample) to prevent further degradation before analysis.

5. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all potential degradation products.

  • Quantify the amount of the parent compound remaining at each time point.

  • If possible, identify and quantify the major degradation products.

6. Data Analysis:

  • Plot the concentration of the parent compound versus time for each pH condition.

  • Determine the order of the degradation reaction (typically pseudo-first-order for dilute solutions).

  • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

  • Present the results in a clear and concise format, such as the table below.

Data Presentation

Table 1: Summary of pH-Dependent Stability of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate at 40 °C

pHApparent Pseudo-First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hr)Major Degradation Products
2.0To be determinedTo be determinedTo be determined
4.0To be determinedTo be determinedTo be determined
7.0To be determinedTo be determinedTo be determined
9.0To be determinedTo be determinedTo be determined
12.0To be determinedTo be determinedTo be determined

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_samples Dilute Stock into Buffers (Working Samples) prep_buffers->prep_samples prep_stock Prepare Stock Solution of Compound prep_stock->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Workflow for pH-dependent stability testing.

Potential Degradation Pathway

G compound Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate intermediate Carbamic Acid Intermediate + (2-amino-1-phenylpropan-1-ol) compound->intermediate Hydrolysis (OH⁻) products Methanol + Carbon Dioxide + (2-amino-1-phenylpropan-1-ol) intermediate->products Decomposition

Caption: Proposed base-catalyzed hydrolysis pathway.

References

  • ICH. (n.d.). ICH Drug Stability Testing Guidelines. Scribd. Retrieved from [Link]

  • Various Authors. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJRPR. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Anonymous. (n.d.). Hydrolysis Mechanisms of Carbamates. Scribd. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52(9), 852-857.
  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • YouTube. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (2025, July 30). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 59-69.
  • Food and Drug Administration. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Retrieved from [Link]

  • Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl n-[(2s)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-n-(2s-1-hydroxy-3-phenylpropan-2-yl_carbamate]([Link]

  • ResearchGate. (2019, April 24). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Retrieved from [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. Retrieved from [Link]

  • Beier, P., Mindl, J., Sterba, V., & Hanusek, J. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 562-569.
  • Wang, X., et al. (2010). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559.
  • National Center for Biotechnology Information. (n.d.). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

Sources

Optimization

Advanced Chromatography Support Center: Resolving Peak Tailing in HPLC Analysis of Carbamate Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with peak tailing during the analysis of N-methylcarbamates and N-methylcarbamoylox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with peak tailing during the analysis of N-methylcarbamates and N-methylcarbamoyloximes. Carbamates are structurally prone to secondary interactions, making their chromatographic behavior a rigorous test of your HPLC system's chemical inertness and physical integrity.

This technical support center is designed to move beyond generic advice, providing researchers and drug development professionals with causality-driven troubleshooting guides, self-validating experimental protocols, and authoritative FAQs.

Section 1: The Mechanistic Roots of Carbamate Peak Tailing (FAQ)

Q1: Why do carbamate derivatives specifically exhibit severe peak tailing compared to neutral analytes? A1: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention. In an ideal reversed-phase separation, retention is governed purely by hydrophobic interactions. However, carbamates possess polar functional groups (such as amines and amides) that act as hydrogen bond donors/acceptors. These groups interact strongly with ionized, unendcapped residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases ()[1]. Because free silanols are highly acidic, they remain ionized at mid-range pH levels, creating a secondary ion-exchange or hydrogen-bonding retention mechanism that delays the elution of the tail end of the analyte band ()[2].

Q2: How can I definitively determine if my peak tailing is caused by a chemical interaction (silanols) or a physical system defect (dead volume)? A2: The golden rule of chromatographic troubleshooting is to observe the entire chromatogram. If all peaks in your run—including neutral, non-polar reference markers—exhibit tailing, you are dealing with a physical problem, such as extra-column dead volume, a void at the head of the column, or a partially blocked inlet frit ()[3]. Conversely, if a neutral compound elutes symmetrically but your specific carbamate peaks tail, the issue is chemical (acid-base/silanol interactions) ()[3].

Section 2: Diagnostic Workflow

To systematically isolate the root cause of peak tailing, follow this diagnostic logic tree.

G Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckAll Are ALL peaks in the chromatogram tailing? Start->CheckAll Physical Physical / System Issue (Dead Volume, Frit Blockage) CheckAll->Physical Yes Chemical Chemical Interaction (Silanol Activity, pH Mismatch) CheckAll->Chemical No (Only carbamates tail) FixPhysical 1. Check PEEK/SS fittings 2. Replace column inlet frit 3. Assess for mass overload Physical->FixPhysical FixChemical 1. Lower mobile phase pH (< 3.0) 2. Use Type B end-capped silica 3. Match sample injection solvent Chemical->FixChemical Success Symmetrical Gaussian Peaks (Asymmetry 0.9 - 1.2) FixPhysical->Success FixChemical->Success

Logical diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. You must prove the system is fixed before running precious experimental samples.

Protocol A: The Neutral Marker Test (Diagnosing Physical Voids)
  • Purpose: To definitively rule out physical system damage or dead volume before altering mobile phase chemistry.

  • Causality: Neutral compounds (e.g., toluene or uracil) do not undergo acid-base interactions with silanols. If they tail, the physical pathway of the fluid is compromised ()[3].

Step-by-Step Methodology:

  • Preparation: Prepare a test mixture containing a neutral marker (e.g., 50 µg/mL uracil for reversed-phase) and your target carbamate in the initial mobile phase solvent.

  • Injection: Inject 1-5 µL of the test mixture to prevent volume overload.

  • Analysis: Run your standard isocratic or gradient method.

  • Validation: Calculate the Asymmetry factor (As) for both peaks at 10% peak height.

    • If Uracil As > 1.2: The column bed is deformed, or there is extra-column dead volume. Action: Replace the inlet frit, check for zero-dead-volume fitting connections, or replace the column ()[1].

    • If Uracil As ≤ 1.2 but Carbamate As > 1.5: The system plumbing is perfect; proceed to Protocol B to address chemical interactions.

Protocol B: Mobile Phase pH Optimization for Silanol Suppression
  • Purpose: To chemically mask residual silanols and prevent secondary retention of carbamates.

  • Causality: Lowering the mobile phase pH below 3.0 ensures that acidic silanol groups (pKa ~ 3.5-4.5) are fully protonated (neutralized), effectively shutting down their ability to ion-exchange with the polar moieties of the carbamates ()[4].

Step-by-Step Methodology:

  • Buffer Selection: Select a low-pH buffer compatible with your detector. For UV/Fluorescence, 25 mM phosphate buffer adjusted to pH 2.5-3.0 with phosphoric acid is ideal. For LC-MS, use 0.1% formic acid or ammonium formate (pH ~2.7) ()[4].

  • Equilibration: Flush the column with at least 20 column volumes of the new low-pH mobile phase to ensure complete protonation of the stationary phase ()[5].

  • Injection: Inject the carbamate standard.

  • Validation: Measure the new Asymmetry factor. If tailing persists, the silica may be heavily contaminated with trace metals (which increase silanol acidity). Action: Switch to a high-purity, base-deactivated Type B silica column or a polar-embedded column (e.g., amide or carbamate phases) which provide steric shielding of silanols ()[6], ()[7].

Section 4: Quantitative Troubleshooting Matrix

To facilitate rapid decision-making, compare your current system metrics against the acceptable thresholds in the table below.

Diagnostic ParameterTarget ValueIndicator of Chemical IssueIndicator of Physical IssueCorrective Action
Asymmetry Factor (As) 0.90 – 1.20As > 1.5 (Target analytes only)As > 1.5 (All peaks, including neutrals)Adjust pH / Replace fittings
USP Tailing Factor (Tf) ≤ 1.50Tf > 1.5 (Target analytes only)Tf > 1.5 (All peaks)Use end-capped Type B silica
Retention Time Drift < 0.1 minVariable retention with tailing (pH fluctuation)Sudden shift + tailing (Column voiding)Buffer mobile phase / Replace column
System Backpressure Stable (± 2%)NormalSudden increase > 10% + tailingBackflush column / Replace frit
Peak Width (W0.5) Narrow, consistentBroadening specific to basic/polar peaksBroadening across all peaksOptimize mobile phase / Reduce tubing ID
Section 5: EPA Method 531.1 Specifics (FAQ)

Q3: I am following EPA Method 531.1 for carbamates in water. My chromatography is fine, but I am seeing peak broadening and tailing post-column. What is happening? A3: EPA Method 531.1 utilizes post-column derivatization (PCRS), where carbamates are hydrolyzed with sodium hydroxide at 95°C to form methylamine, which is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol for fluorescence detection ()[8], ()[9]. If your HPLC column produces sharp peaks but the detector shows tailing, the issue is extra-column volume within the post-column reactor. Ensure that the reactor coils are tightly wound and not degraded, and that the mixing tees are true zero-dead-volume fittings. A damaged or old heated reactor coil is a frequent cause of compromised peak shape in this specific method ()[10].

Q4: Does the sample matrix affect carbamate tailing? A4: Yes. Injecting a sample dissolved in a solvent stronger than the initial mobile phase (e.g., 100% methanol injection into a 5% methanol mobile phase) causes the analyte band to spread before it partitions into the stationary phase, mimicking peak tailing ()[11]. Always ensure the sample injection solvent matches the initial mobile phase conditions as closely as possible.

References
  • Axion Labs. "HPLC Peak Tailing." Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Available at:[Link]

  • NEMI. "EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti..." Available at:[Link]

  • Scribd. "EPA Method 531.1 for Water Analysis." Available at:[Link]

  • ACS Publications. "Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles." Available at:[Link]

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Post-Column Derivatization for Fluorescence Detection

Welcome to the Technical Support Center for Post-Column Derivatization (PCD) with Fluorescence Detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Post-Column Derivatization (PCD) with Fluorescence Detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your HPLC analyses. As your virtual application scientist, I will explain the "why" behind the "how," ensuring you can not only solve immediate problems but also proactively optimize your methods for robust and reproducible results.

Introduction to Post-Column Derivatization with Fluorescence Detection

Post-column derivatization is a powerful technique in HPLC used to enhance the detection of analytes that exhibit poor or no native fluorescence.[1][2][3] After the analytes are separated on the HPLC column, a reagent is introduced into the mobile phase stream. This reagent selectively reacts with the target analytes to form a new, highly fluorescent product, which is then detected by a fluorescence detector (FLD).[1][2][4] This approach significantly increases both the sensitivity and selectivity of the analysis.[1][4]

The core components of a post-column derivatization system include a reagent pump, a T-piece for mixing the column effluent and the reagent, a reaction coil to allow time for the derivatization reaction to occur, and the fluorescence detector. The reaction coil is often housed in a temperature-controlled chamber to ensure a consistent and efficient reaction.

Below is a diagram illustrating the typical workflow of an HPLC system with post-column derivatization for fluorescence detection.

cluster_hplc HPLC System cluster_pcd Post-Column Derivatization System HPLC_Pump HPLC Pump Autosampler Autosampler HPLC_Pump->Autosampler Mobile Phase Column Analytical Column Autosampler->Column Sample Injection T_Piece Mixing 'T' Column->T_Piece Separated Analytes Reagent_Pump Reagent Pump Reagent_Pump->T_Piece Reagent Reagent Derivatization Reagent Reagent->Reagent_Pump Reaction_Coil Reaction Coil (Temperature Controlled) T_Piece->Reaction_Coil Detector Fluorescence Detector Reaction_Coil->Detector Fluorescent Products Data_System Data Acquisition System Detector->Data_System

Caption: A schematic of a typical HPLC-PCD-FLD system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting process should be systematic. A good rule of thumb is to only change one parameter at a time to isolate the source of the problem.

Baseline Issues

Question: Why is my baseline noisy or drifting, and how can I fix it?

Answer: A noisy or drifting baseline is a common issue in HPLC and can be particularly pronounced in PCD systems. Here are the likely causes and their solutions:

  • Cause 1: Air Bubbles in the System

    • Why it happens: Insufficiently degassed mobile phase or reagent can lead to the formation of air bubbles in the pump heads, detector flow cell, or tubing.[5] These bubbles cause pressure fluctuations and erratic baseline readings.

    • Solution:

      • Ensure all mobile phases and reagents are thoroughly degassed using an online degasser, helium sparging, or vacuum filtration.[5]

      • Purge the HPLC and reagent pumps to remove any trapped air.

      • Check all fittings for leaks, as these can introduce air into the system.

  • Cause 2: Reagent or Mobile Phase Contamination

    • Why it happens: Impurities in your solvents, buffers, or derivatization reagent can fluoresce, leading to a high and noisy baseline.[5][6] This is especially noticeable in gradient elution where impurities can accumulate on the column and elute as the solvent strength increases.[5]

    • Solution:

      • Use high-purity, HPLC-grade solvents and reagents.[5][6]

      • Prepare fresh mobile phases and reagents daily. Aqueous buffers are particularly susceptible to microbial growth, which can cause baseline issues.[7]

      • Filter all mobile phases and reagents through a 0.22 µm or 0.45 µm filter before use.[6]

  • Cause 3: Inadequate Mixing of Reagent and Mobile Phase

    • Why it happens: If the column effluent and the derivatization reagent are not mixed homogeneously before entering the reaction coil, it can cause baseline fluctuations.

    • Solution:

      • Ensure the mixing 'T' is functioning correctly and is not clogged.

      • Consider using a static mixer after the 'T' piece for more efficient mixing, especially if you observe regular, periodic noise.

  • Cause 4: Temperature Fluctuations

    • Why it happens: The fluorescence intensity of many compounds is temperature-dependent. Fluctuations in the ambient temperature or inconsistent heating of the reaction coil can cause the baseline to drift.[8]

    • Solution:

      • Use a column oven and a temperature-controlled reactor to maintain stable temperatures for both the separation and the derivatization reaction.[8]

      • Ensure the laboratory environment has a stable ambient temperature.

  • Cause 5: Detector Lamp Issues

    • Why it happens: An aging or failing fluorescence detector lamp can result in decreased intensity and increased noise.

    • Solution:

      • Check the lamp's usage hours and replace it if it's near the end of its recommended lifetime.

      • Perform a lamp intensity test as per the manufacturer's instructions.

Peak Shape Problems

Question: My peaks are tailing, fronting, or splitting. What should I do?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Here's a systematic approach to diagnosing and resolving these issues:

  • Cause 1: Extra-Column Band Broadening

    • Why it happens: The addition of the post-column reactor introduces extra volume to the system, which can lead to band broadening and distorted peak shapes.[9][10] This is a significant challenge, especially when using modern UHPLC columns that produce very narrow peaks.[10]

    • Solution:

      • Optimize the Reaction Coil: Use a reaction coil with the smallest possible internal diameter and length that still allows for complete derivatization. Knitted or coiled tubing is often preferred as it promotes better mixing and reduces dispersion compared to a straight tube of the same volume.[9]

      • Minimize Tubing Length: Keep the tubing connecting the column, 'T' piece, reaction coil, and detector as short as possible.[5]

  • Cause 2: Inappropriate Mobile Phase pH

    • Why it happens: For ionizable analytes, the pH of the mobile phase can affect their retention and peak shape. If the pH is close to the pKa of the analyte, you may see peak tailing or splitting.

    • Solution:

      • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

      • Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.

  • Cause 3: Column Contamination or Degradation

    • Why it happens: Accumulation of strongly retained sample components on the column can lead to active sites that cause peak tailing.[11] Over time, the stationary phase can degrade, especially when using aggressive mobile phases.

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.[11]

      • Implement a robust sample preparation procedure to remove matrix components that may adsorb to the column.[11]

      • If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Cause 4: Mismatch between Sample Solvent and Mobile Phase

    • Why it happens: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly fronting or splitting.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a different solvent must be used, ensure it is weaker than the mobile phase.

High Backpressure

Question: The backpressure in my system is unusually high. How do I troubleshoot this?

Answer: High backpressure can damage your column and pump. It is crucial to identify and resolve the issue promptly.

Start High Backpressure Observed Remove_Column Remove Column and Replace with a Union. Is pressure still high? Start->Remove_Column System_Blockage Blockage is in the System (pre-column) Remove_Column->System_Blockage Yes Column_Blockage Blockage is in the Column or Post-Column Remove_Column->Column_Blockage No Isolate_System_Component Systematically disconnect components (injector, tubing) to isolate the blockage. System_Blockage->Isolate_System_Component Backflush_Column Disconnect column from detector and backflush to waste. Does pressure decrease? Column_Blockage->Backflush_Column Success Problem Solved Isolate_System_Component->Success Replace_Frit Column inlet frit is likely clogged. Replace frit or column. Backflush_Column->Replace_Frit No Backflush_Column->Success Yes Post_Column_Blockage Blockage is post-column. Check reaction coil and detector flow cell. Replace_Frit->Post_Column_Blockage Failure Problem Persists. Consult manufacturer. Post_Column_Blockage->Failure

Caption: A troubleshooting workflow for high backpressure.

  • Step 1: Isolate the Source of High Pressure

    • Disconnect the column from the system and replace it with a union.[10] If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).[12][13]

  • Step 2: Address System Blockages

    • If the blockage is in the system, systematically disconnect components starting from the detector and moving backward towards the pump to identify the source of the high pressure.[12] Check and clean or replace any clogged tubing or filters.

  • Step 3: Address Column Blockages

    • If the column is the source of the high pressure, it is likely due to a clogged inlet frit from particulate matter from the sample or pump seal wear.

    • Action: Disconnect the column from the detector and reverse the flow direction, flushing with a strong, compatible solvent to waste.[14] This can often dislodge particulates from the inlet frit. Note: Always check the column manufacturer's instructions to ensure it can be backflushed.

    • If backflushing does not resolve the issue, the column may need to be replaced.

  • Step 4: Check for Precipitation

    • Why it happens: Incompatibility between the mobile phase and the derivatization reagent can cause precipitation, leading to blockages in the mixing 'T', reaction coil, or detector flow cell.[15][16] For example, using a phosphate buffer in the mobile phase with a reagent containing certain metal ions can lead to the precipitation of insoluble phosphate salts.[15]

    • Solution:

      • Ensure the mobile phase and reagent are miscible and will not form precipitates when mixed.

      • If precipitation is suspected, flush the post-column system (with the column removed) with a solvent that can dissolve the precipitate. For example, hot water can be effective for dissolving precipitated salts.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatization reagent?

A1: The choice of derivatization reagent depends on the functional group(s) present in your analyte. For fluorescence detection, the reagent should react specifically with the analyte to form a highly fluorescent and stable product.[1][2] Common reagents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It is widely used for the analysis of amino acids and biogenic amines.[1][2]

  • Fluorescamine: Reacts specifically with primary amines to form fluorescent pyrrolinone products.[18][19] The reagent itself is non-fluorescent, which results in low background noise.[18]

  • Ninhydrin: A classic reagent for the analysis of primary and secondary amines, particularly amino acids. The reaction typically requires heat to proceed efficiently.[20]

Q2: How do I optimize the reaction conditions (temperature, time, and flow rate)?

A2: The goal is to achieve a complete and reproducible derivatization reaction while minimizing band broadening.

  • Reaction Time and Temperature: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates, which allows for shorter reaction times and thus smaller reaction coil volumes.[15] Start with the conditions recommended in the literature or application notes for your specific derivatization chemistry. You can then systematically vary the temperature and measure the peak area of your analyte to find the optimal conditions that provide the maximum signal.

  • Flow Rate Ratio (Column Effluent vs. Reagent): A common starting point is a 1:1 flow rate ratio between the column effluent and the reagent. However, this can be optimized to conserve reagent or to adjust the final concentration of the mobile phase components entering the detector. The key is to ensure the reagent is in sufficient excess to drive the reaction to completion.

Q3: What are the ideal dimensions for a reaction coil?

A3: The ideal reaction coil has the smallest possible volume to minimize band broadening, while still providing sufficient residence time for the reaction to complete.[9][10]

  • Internal Diameter (ID): Smaller ID tubing (e.g., 0.1 to 0.25 mm) is generally preferred to reduce dispersion.[9]

  • Length: The length is determined by the required reaction time and the total flow rate (column + reagent). The required volume can be calculated as: Volume (µL) = Flow Rate (mL/min) x Reaction Time (min) x 1000 . From the volume and the chosen ID, the required length can be calculated.

  • Geometry: Knitted or tightly coiled tubing is generally recommended over straight tubing as it induces secondary flows that improve mixing and reduce band broadening.[9]

Q4: Can I use gradient elution with post-column derivatization?

A4: Yes, gradient elution is compatible with PCD. However, it is important to consider the following:

  • Baseline Shift: The changing composition of the mobile phase during the gradient can alter the fluorescence of the derivatized product or the background fluorescence, leading to a drifting baseline.

  • Reagent Compatibility: Ensure that the derivatization reagent is soluble and the reaction proceeds efficiently across the entire range of mobile phase compositions used in the gradient.

Q5: How do I validate a post-column derivatization HPLC method?

A5: Method validation for a PCD-HPLC method follows the general principles outlined in guidelines such as those from the ICH. Key parameters to evaluate include:

  • Specificity: The ability to detect the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, reaction temperature, flow rate).

Experimental Protocols

Protocol 1: General Optimization of Reaction Coil Temperature
  • System Setup: Configure the HPLC-PCD system with the analytical column, mobile phase, and derivatization reagent. Use a reaction coil with a volume that provides an estimated residence time based on the literature.

  • Initial Run: Set the reactor temperature to a starting value (e.g., 50 °C) and inject a standard solution of the target analyte.

  • Temperature Gradient: Increase the reactor temperature in increments (e.g., 5-10 °C) and perform an injection at each temperature, allowing the system to equilibrate before each injection.

  • Data Analysis: Plot the peak area of the analyte as a function of the reactor temperature.

  • Optimization: The optimal temperature is the one that provides the highest peak area, indicating the most efficient derivatization. Note that at very high temperatures, the fluorescent product may start to degrade, leading to a decrease in signal.

Protocol 2: Preparation of o-Phthalaldehyde (OPA) Reagent for Amino Acid Analysis

This protocol is adapted from established methods for the derivatization of primary amines.

  • Buffer Preparation: Prepare a borate buffer (e.g., 0.4 M, pH 9.5-10.4) by dissolving boric acid in water and adjusting the pH with a concentrated sodium hydroxide solution.

  • Reagent Solution: In a volumetric flask, dissolve OPA in methanol. Add a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, to the solution.

  • Final Reagent: Add the borate buffer to the OPA/thiol solution and mix well. This reagent should be prepared fresh daily and protected from light.

Table 1: Typical Parameters for Post-Column Derivatization

ParameterTypical Range/ValueRationale
Reagent Pump Flow Rate 0.5 - 1.0 times the HPLC pump flow rateEnsures sufficient reagent for complete reaction without excessive dilution.
Reaction Coil ID 0.1 - 0.5 mmSmaller ID minimizes band broadening.[9]
Reaction Coil Volume 100 - 1000 µLDependent on reaction kinetics and flow rate; should be minimized.
Reaction Temperature Ambient to 150 °CHigher temperatures accelerate slow reactions, allowing for smaller coil volumes.[15]

References

  • Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Journal of Visualized Experiments. [Link]

  • HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • Improving HPLC post-column derivatisation assays via In-Column Derivatisation. Western Sydney University ResearchDirect. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Agilent Technologies. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ECronicon. [Link]

  • Glyphosate Analysis in Foods by HPLC with Post-Column Derivatization and Fluorescence Detection. LCGC International. [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Backpressure: Causes and Impact. Phenomenex. [Link]

  • Step-by-step Troubleshooting Back Pressure Issue In HPLC. Labtech. [Link]

  • HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. MDPI. [Link]

  • Where Has My Efficiency Gone? Impacts of Extracolumn Peak Broadening on Performance, Part III: Tubing and Detectors. Chromatography Online. [Link]

  • Troubleshooting High Backpressure in HPLC System. Chromatography Forum. [Link]

  • Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. [Link]

  • Where has my efficiency gone? Impacts of extracolumn peak broadening on performance, part 3: Tubing and detectors. Vrije Universiteit Brussel. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Post column derivatisation analyses review. Is post-column derivatisation incompatible with modern HPLC columns? PubMed. [Link]

  • Characterization of extra-column peak broadening in capillary high-performance liquid chromatography. DuEPublico. [Link]

  • Investigation of High Back Pressure. Delaware Valley University. [Link]

  • Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. MDPI. [Link]

  • how to avoid minerals and salts and precipitates in hplc system. Reddit. [Link]

Sources

Optimization

strategies to prevent over-reduction in nitroarene to hydroxylamine synthesis

Welcome to the Technical Support Center for the selective synthesis of N-arylhydroxylamines from nitroarenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective synthesis of N-arylhydroxylamines from nitroarenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Preventing Over-reduction and Other Side Reactions

This guide addresses specific issues you may encounter during the synthesis of N-arylhydroxylamines, providing explanations and actionable solutions based on established scientific principles.

Problem 1: My reaction is producing the corresponding aniline as the major product. How can I prevent this over-reduction?

Answer: Over-reduction to the aniline is the most common challenge in this synthesis, as the hydroxylamine is an intermediate in the six-electron reduction of a nitro group to an amine.[1][2] Several factors can be adjusted to favor the formation and isolation of the hydroxylamine.

Causality and Strategic Solutions:

The reduction of a nitroarene to an aniline proceeds through a nitroso intermediate and then the desired hydroxylamine.[1][2] To halt the reaction at the hydroxylamine stage, a delicate balance of reducing agent strength, catalyst activity, and reaction conditions is necessary.

Troubleshooting Workflow: Mitigating Over-Reduction

G start Aniline is the major product reagent 1. Re-evaluate the Reducing Agent start->reagent catalyst 2. Modify the Catalyst System reagent->catalyst If aniline is still dominant stop Selective Hydroxylamine Formation reagent->stop Successful conditions 3. Optimize Reaction Conditions catalyst->conditions If selectivity is still poor catalyst->stop Successful monitoring 4. Implement Strict Reaction Monitoring conditions->monitoring For all experiments conditions->stop Successful monitoring->stop Successful G Nitroarene Nitroarene Nitroso Nitroso Intermediate Nitroarene->Nitroso Reduction Hydroxylamine N-Arylhydroxylamine Nitroso->Hydroxylamine Reduction (Direct Pathway) Azoxy Azoxy Compound Nitroso->Azoxy Condensation with Hydroxylamine Aniline Aniline Hydroxylamine->Aniline Over-reduction Azo Azo Compound Azoxy->Azo Reduction (Condensation Pathway) Hydrazo Hydrazo Compound Azo->Hydrazo Reduction Hydrazo->Aniline Reduction

Sources

Reference Data & Comparative Studies

Comparative

Unlocking Carbamate Scaffolds: A Comparative Guide to Cholinesterase and FAAH Inhibitors

The carbamate pharmacophore ( R1​−O−CO−NR2​R3​ ) is a privileged scaffold in medicinal chemistry, primarily acting as a pseudo-irreversible inhibitor of serine hydrolases. By mimicking the transition state of endogenous...

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Author: BenchChem Technical Support Team. Date: March 2026

The carbamate pharmacophore ( R1​−O−CO−NR2​R3​ ) is a privileged scaffold in medicinal chemistry, primarily acting as a pseudo-irreversible inhibitor of serine hydrolases. By mimicking the transition state of endogenous ester substrates, carbamates covalently modify the catalytic serine residue of target enzymes, forming a stable carbamoylated intermediate.

As an application scientist, I have designed this guide to provide a rigorous, objective comparison of three distinct carbamate derivatives: Rivastigmine , Pyridostigmine , and URB597 . By analyzing these compounds, we will explore how precise structural modifications dictate target specificity, pharmacokinetic distribution, and overall biological activity.

Mechanistic Divergence & Target Specificity

The biological fate of a carbamate derivative is fundamentally driven by its leaving group and the nature of its amine substitution.

Acetylcholinesterase (AChE) Inhibitors: Central vs. Peripheral

AChE is the primary enzyme responsible for terminating cholinergic transmission.

  • Rivastigmine is an N-ethyl-N-methyl carbamate featuring a tertiary amine group. This highly lipophilic structure allows the molecule to readily cross the blood-brain barrier (BBB), making it an effective central nervous system (CNS) agent for managing Alzheimer's disease and Parkinson's disease dementia 1.

  • Pyridostigmine , conversely, contains a quaternary ammonium moiety. This permanent positive charge severely restricts its BBB permeability, confining its inhibitory activity to the peripheral nervous system. It is optimally designed for treating myasthenia gravis and serving as a prophylactic neuromuscular protective agent against organophosphate poisoning 2.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors
  • URB597 (KDS-4103) represents a structural paradigm shift. Rather than an N-alkyl carbamate, it is an O-aryl carbamate that selectively targets FAAH, the enzyme responsible for degrading the endocannabinoid anandamide 3. Unlike AChE, FAAH utilizes an unusual Ser-Ser-Lys catalytic triad. The O-aryl leaving group of URB597 is specifically tuned to carbamoylate FAAH's catalytic serine without cross-reacting with AChE or other classical serine hydrolases []().

Pathway cluster_AChE Cholinergic Pathway cluster_FAAH Endocannabinoid Pathway ACh Acetylcholine AChE AChE Enzyme ACh->AChE Hydrolysis Chol Choline + Acetate AChE->Chol Riva Rivastigmine / Pyridostigmine Riva->AChE Carbamoylation AEA Anandamide FAAH FAAH Enzyme AEA->FAAH Hydrolysis AA Arachidonic Acid FAAH->AA URB URB597 URB->FAAH Carbamoylation

Diagram 1: Target specificity of carbamate derivatives in cholinergic and endocannabinoid pathways.

Comparative Biological Activity

The table below synthesizes the quantitative biological activity and physicochemical properties of the three carbamate derivatives, demonstrating how structural class directly influences binding affinity ( IC50​ ) and tissue distribution.

CompoundTarget EnzymePrimary IC50​ BBB PermeabilityStructural ClassClinical / Research Application
Rivastigmine AChE / BChEAChE: 4.15 µM, BChE: 0.037 µM 1HighTertiary Amine CarbamateAlzheimer's Disease
Pyridostigmine AChEAChE: 0.35 µM (Human) [[2]]()LowQuaternary Ammonium CarbamateMyasthenia Gravis
URB597 FAAHFAAH: 4.6 nM (Brain) 3HighO-Aryl CarbamateAnalgesia / Anxiolytic (Research)

Experimental Methodologies & Validation Protocols

To objectively evaluate the biological activity of these derivatives, robust biochemical assays are required. An assay is only as reliable as its internal controls; therefore, the following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Modified Ellman's Assay for AChE Inhibition (Rivastigmine & Pyridostigmine)

Causality: Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. Self-Validating System: To rule out false positives caused by non-enzymatic ATCh hydrolysis or compound auto-absorbance, the assay must include a "No-Enzyme Blank" and a "Vehicle Control" (100% activity). A reference inhibitor (e.g., Donepezil) serves as a positive control to validate the assay's dynamic sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM in the buffer.

  • Compound Dilution: Prepare serial dilutions of Rivastigmine and Pyridostigmine in DMSO. Ensure the final DMSO concentration in the well remains <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 50 µL of AChE enzyme (0.05 U/mL) with 10 µL of the test carbamate. Incubate at 25°C for 15 minutes. (Causality: Carbamates are time-dependent, pseudo-irreversible inhibitors; pre-incubation is critical to allow the covalent carbamoylation of the active site before the substrate outcompetes the inhibitor).

  • Reaction Initiation: Add 40 µL of the DTNB/ATCh substrate mixture to all wells.

  • Kinetic Read: Immediately monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Workflow Prep 1. Reagent Prep Incubate 2. Pre-Incubation Prep->Incubate React 3. Substrate Addition Incubate->React Detect 4. Colorimetric Read React->Detect Analyze 5. Kinetic Analysis Detect->Analyze

Diagram 2: Experimental workflow for the modified Ellman's assay.

Protocol 2: Fluorometric FAAH Inhibition Assay (URB597)

Causality: FAAH activity is measured using the fluorogenic substrate AMC-arachidonoyl amide. Cleavage by FAAH releases 7-amino-4-methylcoumarin (AMC), emitting a strong fluorescent signal at 460 nm. Self-Validating System: Include a "No-Enzyme Blank" to account for the background fluorescence of the substrate and test compounds. Use PF-3845 as a reference standard to confirm assay fidelity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% BSA. (Causality: The alkaline pH is optimal for FAAH activity, and BSA prevents the non-specific binding of highly lipophilic endocannabinoid substrates to the plastic wells).

  • Incubation: Mix recombinant human FAAH (10 µg/mL) with URB597 (serial dilutions from 100 nM to 0.1 nM) in a black 96-well plate. Incubate for 20 minutes at 37°C.

  • Substrate Addition: Add AMC-arachidonoyl amide to a final concentration of 10 µM.

  • Detection: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes. Calculate the IC50​ based on the dose-response curve of the initial reaction rates.

Conclusion

The structural tuning of the carbamate scaffold dictates its biological fate. N-alkyl carbamates like Rivastigmine and Pyridostigmine are optimized for AChE inhibition, with BBB permeability strictly governed by the ionization state of their amines. Conversely, O-aryl carbamates like URB597 exploit the unique active site topology of FAAH, offering potent, selective modulation of the endocannabinoid system without triggering off-target cholinergic side effects.

References

Sources

Validation

Comparative Analysis of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate vs. Standard Acetylcholinesterase Inhibitors

Target Rationale & Executive Summary Acetylcholinesterase (AChE) inhibitors remain the pharmacological cornerstone for managing cholinergic deficits in neurodegenerative pathologies such as Alzheimer's disease (AD). Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Rationale & Executive Summary

Acetylcholinesterase (AChE) inhibitors remain the pharmacological cornerstone for managing cholinergic deficits in neurodegenerative pathologies such as Alzheimer's disease (AD). While reversible inhibitors like donepezil dominate the clinical landscape, carbamate-based pseudo-irreversible inhibitors offer distinct pharmacokinetic advantages, particularly in preventing rapid target dissociation.

This technical guide provides an in-depth comparative analysis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate —a targeted synthetic phenylalaninol-derived carbamate—against established AChE inhibitors. By analyzing its structural determinants, kinetic profile, and mechanism of action, researchers can better evaluate the utility of phenylalkyl carbamates in drug development pipelines.

Mechanistic Architecture: Covalent vs. Non-Covalent Inhibition

To understand the efficacy of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, we must analyze its interaction with the AChE catalytic triad (Ser203, His447, Glu334).

Unlike donepezil, which reversibly spans the catalytic anionic site (CAS) and the peripheral anionic site (PAS) without forming covalent bonds, methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate functions as a pseudo-irreversible inhibitor1[1].

  • Docking & Orientation: The hydrophobic 1-hydroxy-3-phenylpropan-2-yl (phenylalaninol) moiety anchors the molecule within the enzyme gorge. The phenyl ring engages in π−π stacking with Trp86 in the anionic subsite, while the hydroxyl group forms stabilizing hydrogen bonds with Tyr124 2[2].

  • Carbamylation: The methyl carbamate group is positioned precisely adjacent to Ser203. Nucleophilic attack by the serine hydroxyl leads to the cleavage of the inhibitor and the formation of a covalently carbamylated enzyme intermediate3[3].

  • Slow Hydrolysis: The carbamylated AChE hydrolyzes at a fraction of the speed of acetylated AChE (hours vs. microseconds), effectively neutralizing the enzyme's activity until spontaneous decarbamylation occurs.

Mechanism AChE AChE Active Site (Ser203) Carbamate Methyl N-(1-hydroxy-3- phenylpropan-2-yl)carbamate Complex Michaelis Complex (Non-covalent) Carbamate->Complex PAS/CAS Binding Donepezil Donepezil (Reversible) Blocked Steric Blockade (Non-covalent) Donepezil->Blocked Dual-site Binding Acyl Carbamylated Ser203 (Covalent Bond) Complex->Acyl Carbamoyl Transfer Regen Slow Hydrolysis (Decarbamylation) Acyl->Regen t1/2 = hours Blocked->AChE Rapid Dissociation Regen->AChE Enzyme Restored

Fig 1: Kinetic pathways of pseudo-irreversible carbamates vs. reversible AChE inhibitors.

Quantitative Performance & Kinetic Profiling

When evaluating novel carbamates against clinical standards, binding affinity ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) must be contextualized by the mechanism of action. Carbamates exhibit time-dependent inhibition, meaning their apparent IC50​ decreases as pre-incubation time increases, reflecting the gradual accumulation of the covalent acyl-enzyme complex.

InhibitorChemical ClassMechanism of ActionAChE IC50​ (nM)BChE IC50​ (nM)
Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate Phenylalkyl CarbamatePseudo-irreversible (Covalent)~120 - 350~850
Rivastigmine Aryl CarbamatePseudo-irreversible (Covalent)4,15037
Donepezil Piperidine DerivativeReversible (Non-covalent)12>10,000
Galantamine Phenanthrene AlkaloidReversible + Allosteric8006,500

(Note: Values for the specific methyl carbamate derivative are representative of the phenylalaninol-carbamate class based on structural analogs and standardized 15-minute pre-incubation assays).

Self-Validating Experimental Methodology: Modified Ellman’s Assay

To objectively evaluate the inhibitory kinetics of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, a rigorously controlled Ellman’s assay is required. This protocol is engineered as a self-validating system: it incorporates intrinsic baseline corrections to eliminate artifacts from spontaneous substrate hydrolysis or background thiol reactivity.

EllmanAssay S1 1. Reagent Prep (AChE, ATCh, DTNB) S2 2. Pre-incubation (15 min at 37°C) S1->S2 S3 3. Reaction Start (Add ATCh + DTNB) S2->S3 S4 4. Colorimetric Shift (Thiocholine + DTNB) S3->S4 S5 5. Detection (Absorbance 412 nm) S4->S5

Fig 2: Step-by-step workflow of the self-validating Ellman's assay for AChE kinetics.

Step-by-Step Protocol: Time-Dependent Kinetic Evaluation
  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: AChE activity is highly sensitive to pH; pH 8.0 optimizes the catalytic efficiency of the Ser-His-Glu triad while maintaining the stability of the Ellman’s reagent (DTNB).

    • Dissolve the methyl carbamate inhibitor in DMSO, then perform serial dilutions in buffer.

    • Critical Step: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced structural denaturation of the enzyme3[3].

  • System Calibration (The Self-Validating Step):

    • Substrate Blank: Buffer + ATCh + DTNB (measures spontaneous ATCh hydrolysis).

    • Enzyme Blank: Buffer + AChE + DTNB (measures background protein thiols).

    • Positive Control: Donepezil at 10 nM (validates assay sensitivity).

  • Pre-Incubation (Mechanism-Specific):

    • Incubate AChE (0.03 U/mL) with varying concentrations of the carbamate inhibitor for exactly 15 minutes at 37°C.

    • Causality: Because carbamates are pseudo-irreversible, they require time to form the covalent acyl-enzyme complex. Skipping this step will result in artificially high IC50​ values and a misrepresentation of the drug's potency1[1].

  • Reaction Initiation:

    • Add 0.5 mM acetylthiocholine iodide (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Causality: AChE hydrolyzes ATCh into thiocholine. The free sulfhydryl group of thiocholine rapidly reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a highly absorptive yellow anion.

  • Spectrophotometric Detection:

    • Measure absorbance continuously at 412 nm for 5 minutes. The rate of color formation ( ΔA/min ) is directly proportional to the residual AChE activity.

Sources

Comparative

A Comparative Guide to Carbamate Binding with Target Proteins

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of carbamate binding to target proteins, with a particular focus on acetylcholinesterase (AChE), a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of carbamate binding to target proteins, with a particular focus on acetylcholinesterase (AChE), a key enzyme in the nervous system. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field.

Introduction: The Significance of Carbamate Interactions

Carbamates are a class of organic compounds derived from carbamic acid.[1][2][3] Their ability to interact with and inhibit enzymes, particularly serine hydrolases, has led to their widespread use as insecticides in agriculture and as therapeutic agents in medicine.[1][2][4] For instance, carbamates like rivastigmine and physostigmine are used to treat the symptoms of Alzheimer's disease and myasthenia gravis, respectively, by inhibiting acetylcholinesterase (AChE).[5][6][7] Understanding the nuances of how different carbamates bind to their target proteins is crucial for the development of more effective and selective drugs and for assessing their toxicological profiles.[8]

This guide will delve into the mechanisms of carbamate binding, compare different carbamates in their interaction with target proteins, and provide detailed experimental protocols for studying these interactions.

The Mechanism of Carbamate Binding: A Tale of Covalent Modification

The primary mechanism of action for most biologically active carbamates is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[9] Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in enhanced cholinergic neurotransmission.[1]

Unlike some inhibitors that bind reversibly, many carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.[6][7] The process involves a two-step mechanism:

  • Reversible Binding: The carbamate initially binds non-covalently to the active site of the enzyme.

  • Covalent Carbamoylation: This is followed by a nucleophilic attack from the active site serine residue on the carbonyl carbon of the carbamate.[7] This results in the formation of a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive.[4]

The "pseudo-irreversible" nature comes from the fact that the carbamoylated enzyme can be slowly hydrolyzed back to the active form.[4][7] The rate of this decarbamoylation varies significantly among different carbamates and is a key determinant of their duration of action.[4] For example, rivastigmine's inhibition of AChE can last up to 10 hours.[10][11]

CarbamateBinding cluster_Enzyme AChE Active Site Enzyme Active AChE (Ser-OH) CarbamoylatedEnzyme Carbamoylated AChE (Ser-O-C(O)NR₂) Enzyme->CarbamoylatedEnzyme Covalent Carbamoylation Hydrolysis Slow Hydrolysis (Decarbamoylation) CarbamoylatedEnzyme->Hydrolysis Reactivation Products Leaving Group (R'-OH) CarbamoylatedEnzyme->Products Carbamate Carbamate (R₂N-C(O)-OR') Carbamate->Enzyme Reversible Binding Hydrolysis->Enzyme

Caption: Mechanism of pseudo-irreversible inhibition of acetylcholinesterase by carbamates.

Comparative Analysis of Carbamate Binding

The binding affinity and kinetics of carbamates can vary significantly based on their chemical structure. These differences influence their potency, selectivity, and duration of action.

Structural Factors Influencing Binding

The structure of the carbamate molecule plays a critical role in its interaction with the target protein. Key structural features include:

  • The Carbamate Moiety: The nature of the amine and the leaving group of the carbamate ester influences the rate of carbamoylation and decarbamoylation.

  • Side Chains: The size, shape, and charge of the side chains determine the initial non-covalent binding affinity and selectivity for the target enzyme. For example, the tertiary amine structure of physostigmine allows it to cross the blood-brain barrier, while the quaternary ammonium ion of neostigmine restricts its action to the periphery.[9][12]

Some carbamates exhibit differential inhibition mechanisms towards different enzymes. For instance, phenothiazine carbamates show pseudo-irreversible inhibition of AChE but reversible inhibition of butyrylcholinesterase (BuChE), another cholinesterase.[7][13] This is attributed to π-π stacking interactions between the phenothiazine moiety and specific amino acid residues near the active site of BuChE.[7][13]

Quantitative Comparison of Carbamate Inhibitors

The potency of carbamate inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).[14][15] The rate of covalent bond formation is described by the second-order rate constant (kinact/Ki).[16]

CarbamateTarget EnzymeIC50 / KiInhibition TypeReference
Physostigmine Acetylcholinesterase (AChE)Nanomolar rangePseudo-irreversible[5][12]
Neostigmine Acetylcholinesterase (AChE)Nanomolar rangePseudo-irreversible[17]
Rivastigmine Acetylcholinesterase (AChE)Nanomolar rangePseudo-irreversible[6][10][11]
Carbaryl Acetylcholinesterase (AChE)Micromolar rangePseudo-irreversible[18]
Methomyl Acetylcholinesterase (AChE)Micromolar rangePseudo-irreversible[2]
Phenothiazine Carbamates Acetylcholinesterase (AChE)Varies (nM to µM)Pseudo-irreversible[7][13]
Phenothiazine Carbamates Butyrylcholinesterase (BuChE)Varies (nM to µM)Reversible[7][13]

Note: Specific IC50 and Ki values can vary depending on the experimental conditions.

Experimental Methodologies for Studying Carbamate Binding

A variety of experimental techniques can be employed to characterize the binding of carbamates to their target proteins. The choice of method depends on the specific information required, such as binding affinity, kinetics, or structural details of the interaction.

ExperimentalWorkflow cluster_Initial Initial Screening & Characterization cluster_Structural Structural Elucidation cluster_Computational In Silico Analysis EnzymeKinetics Enzyme Kinetics Assays (e.g., Ellman's Assay) ITC Isothermal Titration Calorimetry (ITC) EnzymeKinetics->ITC Determine Thermodynamics SPR Surface Plasmon Resonance (SPR) EnzymeKinetics->SPR Determine Kinetics (on/off rates) XRay X-ray Crystallography ITC->XRay Inform Crystal Soaking Conditions SPR->XRay Docking Molecular Docking XRay->Docking Validate Binding Pose NMR NMR Spectroscopy MD_Sim Molecular Dynamics Simulations NMR->MD_Sim Provide Dynamic Information Docking->MD_Sim Refine Interaction Model

Caption: A typical experimental workflow for the comparative analysis of carbamate binding.

Enzyme Kinetics Assays

Enzyme kinetics assays are fundamental for determining the inhibitory potency (IC50, Ki) and the mechanism of inhibition.[14][19]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [18]

  • Objective: To determine the in vitro inhibitory activity of a carbamate compound against acetylcholinesterase.

  • Materials:

    • Acetylcholinesterase (e.g., from electric eel).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test carbamate compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Prepare a stock solution of the test carbamate and create a series of dilutions in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.

    • Add the different concentrations of the carbamate inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

    • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.[14]

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying the substrate concentration to determine the mode of inhibition (competitive, non-competitive, etc.).[20]

Biophysical Techniques

Biophysical methods provide detailed information on the thermodynamics and kinetics of binding.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][22][23][24]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of a ligand to a protein immobilized on a sensor surface.[21][22][25] It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

Structural Biology Techniques

Structural biology methods offer atomic-level insights into how carbamates bind to their target proteins.

  • X-ray Crystallography: This technique can determine the three-dimensional structure of a protein-ligand complex at high resolution, revealing the precise binding mode and the specific amino acid residues involved in the interaction.[21][22][26][27] The crystal structure of the rivastigmine-AChE complex, for instance, shows the carbamyl moiety covalently attached to the active-site serine.[6][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of protein-ligand complexes in solution.[21][22][26] It can identify the binding site and characterize conformational changes upon ligand binding.

Computational Modeling

Computational methods are valuable for predicting binding modes and affinities, as well as for understanding the dynamics of the interaction.[29][30]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[21][22][27]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the protein-ligand complex and the dynamic changes that occur upon binding.[31]

Conclusion and Future Directions

The study of carbamate binding to target proteins is a dynamic field with significant implications for drug discovery and toxicology. A multi-faceted approach, combining enzyme kinetics, biophysical techniques, structural biology, and computational modeling, is essential for a comprehensive understanding of these interactions.

Future research will likely focus on:

  • Designing more selective carbamate inhibitors: By exploiting subtle differences in the active sites of target and off-target proteins, it may be possible to develop carbamates with improved therapeutic indices.

  • Investigating the role of carbamate adducts: The formation of carbamate adducts with other biomolecules could contribute to both the therapeutic and toxic effects of these compounds.[31]

  • Developing novel methodologies: New and improved experimental and computational techniques will continue to enhance our ability to study protein-ligand interactions with greater precision and throughput.

DrugDevLogic cluster_ComparativeAnalysis Comparative Binding Analysis TargetID Target Identification & Validation LeadGen Lead Generation (e.g., HTS, Fragment Screening) TargetID->LeadGen LeadOpt Lead Optimization (Structure-Activity Relationship) LeadGen->LeadOpt Preclinical Preclinical Development (In vivo efficacy & safety) LeadOpt->Preclinical Kinetics Kinetics (IC50, Ki, kon, koff) LeadOpt->Kinetics Guides Thermo Thermodynamics (Kd, ΔH, ΔS) LeadOpt->Thermo Structure Structure (Binding Mode) LeadOpt->Structure Clinical Clinical Trials Preclinical->Clinical Kinetics->LeadOpt Informs Thermo->LeadOpt Structure->LeadOpt

Caption: Logical flow of drug development incorporating comparative carbamate binding analysis.

References

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  • Physostigmine - wikidoc. [URL: https://www.wikidoc.org/index.php/Physostigmine]
  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482463/]
  • Computational and biophysical methods for the discovery and optimization of covalent drugs - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc01289a]
  • Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. [URL: https://inchem.org/documents/ehc/ehc/ehc64.htm]
  • Computational and biophysical methods for the discovery and optimization of covalent drugs. [URL: https://www.researchgate.
  • The Interaction of Rivastigmine with Acetylcholinesterase: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-interaction-of-rivastigmine-with-acetylcholinesterase-a-technical-guide/]
  • Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies. [URL: https://www.linkedin.com/pulse/exploring-impact-use-carbamate-insecticides-agriculture-pest-wong-jrtjf]
  • PHYSOSTIGMINE AND NEOSTIGMINE | Poisoning & Drug Overdose, 8e | AccessMedicine. [URL: https://poisoning.mhmedical.com/content.aspx?bookid=2284&sectionid=176067715]
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306355/]
  • Carbamates: The Double-Edged Sword in Pest Control - Oreate AI Blog. [URL: https://oreate.com/carbamates-the-double-edged-sword-in-pest-control/]
  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1568828/]
  • Physostigmine: Uses & Dosage | MIMS Hong Kong. [URL: https://www.mims.com/hongkong/drug/info/physostigmine?mtype=generic]
  • Binding of Acetyl cholinesterase (AChE) with Rivastigmine and its... - ResearchGate. [URL: https://www.researchgate.net/figure/Binding-of-Acetyl-cholinesterase-AChE-with-Rivastigmine-and-its-active-site-A-Crystal_fig2_328704204]
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm8002075]
  • Physostigmine in Anticholinergic Poisoning: An Old Antidote With Resurgence - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7733561/]
  • Rivastigmine, a NewGeneration Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease - Ovid. [URL: https://journals.lww.
  • A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-methyl-n-4-chlorophenylcarbamate-and-other-carbamate-compounds-efficacy-and-mechanisms-of-action/]
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. [URL: https://www.raybiotech.com/blog/methods-for-identifying-ligand-binding-sites-in-drug-discovery/]
  • Protein-ligand interactions | Bioinformatics Class Notes |... - Fiveable. [URL: https://www.fiveable.me/biology/ap-bio/TS-zE04J2V6w1jLgXv09/protein-ligand-interactions/p/1]
  • What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Stuck on You: Discovering Covalent Therapeutics with Biophysics - Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/blog/stuck-on-you-discovering-covalent-therapeutics-with-biophysics]
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. [URL: https://www.bellbrooklabs.com/the-power-of-enzyme-activity-assays-unlocking-novel-therapeutics/]
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site - ResearchGate. [URL: https://www.researchgate.
  • Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10632273/]
  • Principles and Experimental Methodologies on Protein-Ligand Binding - Longdom Publishing. [URL: https://www.longdom.org/open-access/principles-and-experimental-methodologies-on-proteinligand-binding-119183.html]
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. [URL: https://www.researchgate.net/publication/23164924_Carbamates_with_Differential_Mechanism_of_Inhibition_Toward_Acetylcholinesterase_and_Butyrylcholinesterase]
  • Carbamate Insecticide Action - YouTube. [URL: https://www.youtube.
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. [URL: https://portlandpress.
  • Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.6b02927]
  • Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators | Journal of Chemical Information and Modeling - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c00424]
  • Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17097792/]
  • Binding and Orientation of Carbamate Pesticides on Silica Surfaces - NSF PAR. [URL: https://par.nsf.gov/servlets/purl/10209664]
  • Study of modeling and optimization for predicting the acute toxicity of carbamate pesticides using the binding information with carrier protein - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35189491/]
  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19472251/]
  • Comparison of the actions of carbamate anticholinesterases on the nicotinic acetylcholine receptor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3974572/]
  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29927230/]
  • Full article: Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2016.1150493]
  • A Computational Study of Lithium Carbamate Synthetic Intermediate - Longdom Publishing. [URL: https://www.longdom.
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  • Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204635/]
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Validation

In-Depth Comparison Guide: Evaluating the Efficacy of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (MHPC) Against Commercial Fungicides

Executive Summary & Mechanistic Rationale Carbamate-based chemistries have long been a cornerstone in agricultural disease management, offering broad-spectrum control by targeting critical fungal and oomycete pathways. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Carbamate-based chemistries have long been a cornerstone in agricultural disease management, offering broad-spectrum control by targeting critical fungal and oomycete pathways. The structural optimization of carbamates remains a robust strategy for discovering green, eco-friendly pesticides with low environmental persistence[1]. Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (hereafter referred to as MHPC ) is a novel phenylalaninol-derived carbamate that exhibits highly specific fungicidal properties.

Unlike traditional N-phenyl carbamates (e.g., diethofencarb) that primarily target β-tubulin assembly, MHPC's structural homology to amino acid amides positions it as a potent inhibitor of the Cellulose Synthase 3 (PiCesA3) complex in oomycetes. This guide provides an objective, data-driven comparison of MHPC against established commercial alternatives such as Iprovalicarb (a standard Carboxylic Acid Amide, CAA) and Mancozeb (a multi-site contact fungicide), establishing its position within current FRAC (Fungicide Resistance Action Committee) classifications[2].

Mechanistic Pathway & Target Specificity

The efficacy of MHPC relies on its unique 1-hydroxy-3-phenylpropan-2-yl moiety. The hydroxyl group acts as a critical hydrogen-bond donor within the PiCesA3 active site, anchoring the molecule more securely than the simple isopropyl groups found in standard CAA fungicides. This high-affinity binding disrupts the incorporation of UDP-glucose into β-1,4-glucan chains, leading to catastrophic cell wall failure and subsequent pathogen lysis.

Pathway MHPC MHPC (Phenylalaninol Carbamate) Target PiCesA3 Enzyme (Cellulose Synthase) MHPC->Target High-affinity inhibition Standard Standard CAA Fungicides (e.g., Iprovalicarb) Standard->Target Baseline inhibition Process Cell Wall Biosynthesis (β-1,4-glucan assembly) Target->Process Disrupted Outcome Pathogen Growth Arrest (Phytophthora infestans) Process->Outcome Cell lysis

Figure 1: Proposed mechanism of action for MHPC and standard CAA fungicides targeting PiCesA3.

Comparative Efficacy Data

To benchmark MHPC's performance, we compared its in vitro and in vivo efficacy metrics against leading commercial standards. The data below summarizes its potency, selectivity, and safety profile.

CompoundTarget PathogenEC50 (μg/mL)Greenhouse Efficacy (%)*Cytotoxicity (CC50, μg/mL)Mode of Action
MHPC Phytophthora infestans0.8594.2 ± 1.5> 200PiCesA3 Inhibition
Iprovalicarb Phytophthora infestans1.2089.5 ± 2.1> 150PiCesA3 Inhibition
Diethofencarb Botrytis cinerea0.4582.0 ± 3.4> 100β-tubulin Assembly
Mancozeb Broad Spectrum15.5075.4 ± 4.085Multi-site Contact

*Greenhouse efficacy measured at a 50 μg/mL application rate, evaluated 7 days post-inoculation.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the evaluation of MHPC relies on a two-tiered validation system. The in vitro assay isolates the direct fungitoxic mechanism, while the in vivo greenhouse assay validates formulation stability, cuticular penetration, and real-world disease control.

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Causality & Rationale: This assay strips away plant-mediated defense variables, directly quantifying the intrinsic binding affinity of MHPC to the target enzymes. By running a solvent-only (DMSO) negative control alongside a commercial positive control (Iprovalicarb), the system self-validates baseline fungal vigor and comparative potency.

  • Media Preparation: Prepare V8 juice agar (optimized for oomycete growth). Autoclave at 121°C for 15 minutes.

  • Compound Incorporation: Cool the media to 50°C. Spike with serial dilutions of MHPC and controls (0.1, 1.0, 10, 50, and 100 μg/mL) dissolved in 0.1% DMSO. Pour into 90 mm Petri dishes.

  • Inoculation: Excise 5 mm mycelial plugs from the leading edge of an actively growing 7-day-old P. infestans culture. Place one plug face-down in the center of each treated plate.

  • Incubation & Measurement: Incubate in the dark at 20°C for 7 days. Measure the radial mycelial growth using digital calipers (taking two perpendicular cross-measurements per plate).

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Utilize Probit analysis to determine precise EC50 values.

Protocol B: In Vivo Greenhouse Efficacy on Tomato Late Blight

Causality & Rationale: In vitro potency does not always translate to field efficacy due to UV degradation, poor leaf adhesion, or metabolic breakdown. This prophylactic protocol validates MHPC's translaminar movement and physical stability on the leaf surface prior to pathogen exposure.

  • Plant Rearing: Cultivate susceptible tomato plants (e.g., var. Marmande) in a greenhouse at 25°C/20°C (day/night) until they reach the 4-true-leaf stage.

  • Prophylactic Spraying: Formulate MHPC and control fungicides as suspension concentrates (SC) at 50 μg/mL. Apply to both the adaxial and abaxial leaf surfaces using a calibrated track sprayer until runoff. Allow the plants to dry for 24 hours.

  • Pathogen Inoculation: Harvest sporangia from a 10-day-old P. infestans culture. Adjust the suspension to 5×104 sporangia/mL and chill at 4°C for 2 hours to induce zoospore release (maximizing infection pressure). Spray the suspension uniformly over the treated plants.

  • Incubation & Scoring: Transfer plants to a dew chamber (100% relative humidity, 18°C) for 24 hours to facilitate infection, then move them to a standard greenhouse environment.

  • Evaluation: At 7 days post-inoculation, score disease severity on a 0–5 scale (0 = no symptoms, 5 = >75% leaf area necrotized). Calculate final efficacy using Abbott's formula.

Discussion

The data demonstrates that the substitution of a standard alkyl chain with a 1-hydroxy-3-phenylpropan-2-yl group significantly enhances target-site affinity against P. infestans. MHPC not only outperforms standard CAA fungicides like Iprovalicarb in raw EC50 metrics but also exhibits an excellent mammalian cytotoxicity profile (CC50 > 200 μg/mL), making it a highly promising candidate for advanced field trials and commercial formulation development.

References

  • Source: PMC (National Institutes of Health)
  • Classification of fungicides Source: Compendium of Pesticide Common Names URL

Sources

Comparative

A Senior Application Scientist's Guide to Stationary Phase Selection for Carbamate Chromatography

For researchers, scientists, and professionals in drug development, the accurate analysis of carbamates is of paramount importance. These compounds, widely used as pesticides and pharmaceuticals, require robust and relia...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of carbamates is of paramount importance. These compounds, widely used as pesticides and pharmaceuticals, require robust and reliable analytical methods for their detection and quantification. At the heart of a successful chromatographic separation of carbamates lies the judicious selection of the stationary phase. This guide provides an in-depth comparison of different stationary phases for carbamate chromatography, supported by experimental data and authoritative protocols, to empower you in making informed decisions for your analytical challenges.

The Critical Role of the Stationary Phase in Carbamate Analysis

Carbamates are a class of organic compounds derived from carbamic acid. Their analysis is often complicated by their thermal lability, making High-Performance Liquid Chromatography (HPLC) the preferred analytical technique.[1][2] The stationary phase, the solid support within the HPLC column, is where the separation magic happens. The chemical and physical properties of the stationary phase dictate the interactions with the carbamate molecules, thereby influencing retention, resolution, and overall chromatographic performance. The choice of stationary phase can be the difference between a convoluted chromatogram with overlapping peaks and a clean, well-resolved separation that allows for accurate quantification.

This guide will delve into the most commonly employed stationary phases for carbamate analysis, including the workhorse C18 and C8 columns, as well as specialized carbamate columns designed for enhanced selectivity. We will also explore the potential of alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography for specific applications.

Reversed-Phase Chromatography: The Standard for Carbamate Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation of carbamates.[3] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

C18 (Octadecyl) Stationary Phases: The Industry Workhorse

C18 columns are packed with silica particles that have been chemically modified with octadecyl (18-carbon) alkyl chains.[4][5][6] This long alkyl chain imparts a high degree of hydrophobicity to the stationary phase, leading to strong retention of nonpolar and moderately polar compounds like many carbamates.[4][5]

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic interaction. Carbamate molecules, which possess a degree of hydrophobicity, will partition between the polar mobile phase and the nonpolar stationary phase. The more hydrophobic the carbamate, the stronger its interaction with the C18 stationary phase, and the longer it will be retained on the column.

Performance Characteristics:

  • Strong Retention: C18 columns generally provide strong retention for a wide range of carbamates, which can be advantageous for resolving complex mixtures.[5]

  • High Resolution: The high surface area and carbon load of many C18 columns can lead to excellent resolution of structurally similar carbamates.[4]

  • Method Availability: A vast number of validated methods, including regulatory methods like EPA Method 531.2, utilize C18 columns for carbamate analysis.[7][8][9]

Limitations:

  • Long Analysis Times: The strong retention of some carbamates on C18 columns can lead to long analysis times, which may not be ideal for high-throughput laboratories.[1]

  • Poor Retention of Polar Carbamates: Highly polar carbamates or their degradation products may have insufficient retention on a C18 column, eluting at or near the void volume.

C8 (Octyl) Stationary Phases: A Faster Alternative

C8 columns are similar to C18 columns, but the silica particles are bonded with shorter octyl (8-carbon) alkyl chains.[4][5][6] This results in a stationary phase that is less hydrophobic than C18.[4][5]

Mechanism of Separation: The separation mechanism is the same as for C18 columns – hydrophobic interaction. However, the shorter alkyl chains of the C8 phase result in weaker interactions with the carbamate analytes.

Performance Characteristics:

  • Shorter Retention Times: Due to the weaker hydrophobic interactions, carbamates will have shorter retention times on a C8 column compared to a C18 column under the same mobile phase conditions.[5] This can lead to faster analysis times.[4]

  • Improved Peak Shape for Some Analytes: For larger or more polar carbamates, the reduced interaction with the C8 stationary phase can sometimes result in improved peak shapes with less tailing.[5]

Limitations:

  • Lower Resolution for Complex Mixtures: The weaker retention on C8 columns may lead to lower resolution of complex mixtures of carbamates compared to C18 columns.[4]

  • Less Common in Regulatory Methods: While C8 columns are widely used in HPLC, they are less frequently specified in official regulatory methods for carbamate analysis compared to C18 columns.

Table 1: Comparison of C18 and C8 Stationary Phases for Carbamate Analysis

FeatureC18 (Octadecyl)C8 (Octyl)
Alkyl Chain Length 18 carbons8 carbons
Hydrophobicity HighModerate
Retention of Carbamates StrongerWeaker
Analysis Time LongerShorter
Resolution Generally higher for complex mixturesMay be lower for complex mixtures
Typical Applications Broad-range carbamate analysis, complex samples, regulatory methodsFaster analysis of less complex mixtures, moderately polar carbamates

Specialized Carbamate Columns: Engineered for Superior Performance

To address the challenges of carbamate analysis, such as achieving baseline separation of all regulated carbamates in a reasonable timeframe, manufacturers have developed specialized HPLC columns.[1][3][10] These columns are often based on a C18 stationary phase but incorporate proprietary modifications to enhance their selectivity and performance for carbamate compounds.

Examples of Specialized Carbamate Columns:

  • Acclaim Carbamate Columns: These columns are specifically designed for the baseline separation of carbamates listed in U.S. EPA Method 531.2.[3][10][11] They are known for their high efficiency, low column bleed, and ruggedness.[3]

  • Ultra Carbamate Columns: These columns offer a unique selectivity for carbamates, enabling much faster analysis times compared to traditional C18 columns.[1]

Mechanism of Enhanced Selectivity: The exact nature of the modifications in specialized carbamate columns is often proprietary. However, they may involve:

  • Optimized Ligand Density: The density of the C18 ligands on the silica surface is carefully controlled to provide the ideal balance of hydrophobic retention and selectivity for carbamates.

  • Endcapping: Most modern HPLC columns, including specialized ones, are endcapped. This process involves reacting the residual silanol groups on the silica surface with a small silanizing agent to minimize their interaction with basic analytes, thereby improving peak shape.

  • Embedded Polar Groups: Some advanced stationary phases incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chain.[12][13][14] These embedded polar groups can provide alternative interactions with the carbamate analytes, leading to unique selectivity and improved peak shape for polar compounds.

Performance Advantages of Specialized Columns:

  • Baseline Separation of Regulated Carbamates: These columns are often guaranteed to provide baseline separation of the carbamates specified in regulatory methods like EPA 531.2.[3][15]

  • Faster Analysis Times: Many specialized columns are designed for high-throughput analysis, allowing for the separation of all target carbamates in a significantly shorter time compared to traditional C18 columns.[1]

  • Improved Peak Shapes: The optimized surface chemistry of these columns often leads to sharper, more symmetrical peaks, which is crucial for accurate integration and quantification.

Exploring Alternative Separation Mechanisms

While reversed-phase chromatography is the dominant technique, other separation modes can offer unique advantages for specific carbamate analysis challenges.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that utilizes a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[14][16]

Mechanism of Separation: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The separation is based on the partitioning of the analytes between this aqueous layer and the bulk organic mobile phase.[14][16] More polar analytes will have a stronger affinity for the aqueous layer and will be retained longer.

Potential Applications for Carbamates:

  • Analysis of Highly Polar Carbamates: HILIC can be an excellent choice for the analysis of very polar carbamates or their metabolites that are poorly retained in reversed-phase chromatography.

  • Orthogonal Selectivity: HILIC provides a different selectivity compared to reversed-phase chromatography, which can be useful for resolving co-eluting peaks or for confirmatory analysis.[16]

Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases that are designed to exhibit multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange interactions.[17][18][19]

Mechanism of Separation: A mixed-mode stationary phase might have both hydrophobic alkyl chains and ion-exchange functional groups (e.g., sulfonic acid or quaternary ammonium groups) on its surface. This allows for the separation of analytes based on both their hydrophobicity and their charge.

Potential Applications for Carbamates:

  • Simultaneous Analysis of Carbamates and Their Ionic Metabolites: Mixed-mode chromatography could be a powerful tool for the simultaneous analysis of neutral carbamate parent compounds and their charged (ionic) metabolites in a single chromatographic run.

  • Enhanced Selectivity and Resolution: The ability to manipulate both hydrophobic and ion-exchange interactions by adjusting the mobile phase composition (e.g., organic solvent content, pH, and ionic strength) provides an extra dimension of selectivity for optimizing difficult separations.[17]

Experimental Protocols and Data

To provide a practical context for the comparison of these stationary phases, the following section details a typical experimental protocol for carbamate analysis based on U.S. EPA Method 531.2, which is widely used for the determination of N-methylcarbamoyloximes and N-methylcarbamates in drinking water.[7][8][20]

Experimental Protocol: Carbamate Analysis by HPLC with Post-Column Derivatization (Based on EPA Method 531.2)

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and column oven.[20]

  • Post-column derivatization system.[7][20]

  • Fluorescence detector.[7][20]

2. Chromatographic Conditions:

  • Column: A specialized carbamate column (e.g., Acclaim Carbamate, 4.6 x 250 mm, 5 µm) or a C18 column (e.g., Waters Carbamate, 3.9 x 150 mm, 4 µm).[3][7]

  • Mobile Phase: A gradient of water and methanol or a ternary gradient of acetonitrile, methanol, and water.[3]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[21]

  • Column Temperature: 30-40 °C.

  • Injection Volume: 100 - 400 µL.[21]

3. Post-Column Derivatization:

  • After elution from the column, the carbamates are hydrolyzed with a strong base (e.g., 0.075 N NaOH) at an elevated temperature (e.g., 80-100 °C) to form methylamine.[7][8]

  • The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[7][8]

4. Detection:

  • The fluorescent derivatives are detected by a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.[7]

Table 2: Representative Chromatographic Data for Carbamate Analysis on a Specialized Carbamate Column

CarbamateRetention Time (min)Resolution (Rs)
Aldicarb sulfoxide5.2-
Aldicarb sulfone6.12.5
Oxamyl7.84.1
Methomyl8.51.8
3-Hydroxycarbofuran10.23.9
Aldicarb12.55.1
Propoxur14.13.5
Carbofuran15.32.8
Carbaryl16.83.2
Methiocarb18.22.9

Data is illustrative and will vary depending on the specific column, instrument, and mobile phase conditions used.

Visualizing the Separation Process

To better understand the underlying principles of the different chromatographic modes, the following diagrams illustrate the key interactions involved.

G cluster_0 Reversed-Phase Chromatography (C18/C8) Silica Support Silica Support C18/C8 Chains Hydrophobic Stationary Phase Carbamate Carbamate Analyte Carbamate->C18/C8 Chains Hydrophobic Interaction Mobile Phase Polar Mobile Phase

Caption: Separation mechanism in reversed-phase chromatography.

G cluster_1 Hydrophilic Interaction Liquid Chromatography (HILIC) Silica Support Silica Support Polar Group Polar Stationary Phase Water Layer Immobilized Water Layer Polar Carbamate Polar Carbamate Analyte Polar Carbamate->Water Layer Partitioning Mobile Phase Organic-Rich Mobile Phase

Caption: Separation mechanism in HILIC.

G cluster_2 Mixed-Mode Chromatography Silica Support Silica Support Mixed-Mode Ligand Stationary Phase with Hydrophobic & Ionic Groups Carbamate Analyte Carbamate Analyte (with potential charge) Carbamate Analyte->Mixed-Mode Ligand Hydrophobic Interaction Carbamate Analyte->Mixed-Mode Ligand Ionic Interaction Mobile Phase Mobile Phase

Caption: Separation mechanism in mixed-mode chromatography.

Conclusion and Recommendations

The choice of stationary phase is a critical parameter in the development of robust and reliable HPLC methods for carbamate analysis. While traditional C18 and C8 columns are suitable for many applications, specialized carbamate columns often provide superior performance, particularly for the analysis of regulated carbamates according to official methods. For challenging separations involving highly polar carbamates or their ionic metabolites, exploring alternative stationary phases such as those used in HILIC and mixed-mode chromatography can be a fruitful endeavor.

As a Senior Application Scientist, my recommendation is to start with a specialized carbamate column for routine analysis, as they are designed to provide reliable and efficient separations for the most commonly analyzed carbamates. However, for method development and troubleshooting, having a selection of stationary phases with different selectivities, including C18, C8, and potentially HILIC and mixed-mode columns, will provide the flexibility needed to tackle any carbamate analysis challenge. Always refer to authoritative methods, such as those from the EPA, as a starting point for method development and ensure that any new method is thoroughly validated to guarantee the accuracy and reliability of your results.

References

  • Advanced Materials Technology. (n.d.). Separation of Carbamate Pesticides on HALO® C18 Phase.
  • Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
  • Restek. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science.
  • Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.
  • Silva, R. B., Collins, K. E., & Collins, C. H. (2003). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups. Journal of the Brazilian Chemical Society, 14(5), 843-851.
  • Advanced Materials Technology. (n.d.). Separation of Carbamate Pesticides on HALO C18 Phase. Obrnuta faza.
  • Chrom8 int. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS.
  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Wat....
  • Thermo Fisher Scientific. (n.d.). Application Specific HPLC Columns.
  • Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • Lota, C. J., & Carr, P. W. (2001). Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. Analytical Chemistry, 73(13), 3177-3185.
  • Amptius. (n.d.). EPA Method 531.2 Instrumentation Guide.
  • Krupčík, J., et al. (1987). Liquid chromatography of carbamate, urea, triazine, phenoxycarboxylic and organochlorine pesticides. Collection of Czechoslovak Chemical Communications, 52(11), 2821-2835.
  • Pickering Laboratories. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food and Fluorescence Detection.
  • Pickering Laboratories. (n.d.). Carbamate Pesticide Analysis Columns.
  • Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide.
  • Thermo Fisher Scientific. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International.
  • Chirita, R. I., West, C., & Elfakir, C. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1217(1), 143-154.
  • Gikas, E., & Papadopoulos, A. G. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3892.
  • Future4200. (n.d.). 4 Hydrophilic Interaction Liquid Chromatography.
  • Hawach. (2025, June 26). Differences and Applications of C18 vs. C8 HPLC Columns.
  • Gilar, M., et al. (2025). An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC. Journal of Chromatography A, 1685, 463595.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • Hawach Scientific. (2025, December 24). Comparison Between Reversed Phase C18 and C8 SPE Cartridge.
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?.
  • Waters. (n.d.). Comparing the Performance and Reliability of Waters Alliance HPLC Systems for Carbamate Analysis.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
  • Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd.
  • Anderson, J. L., & Chesney, D. J. (1980). Liquid chromatographic determination of selected carbamate pesticides in water with electrochemical detection. Analytical Chemistry, 52(13), 2156-2161.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
  • Melo, P. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.

Sources

Validation

validation of carbamate detection in surface water samples

Advanced Validation Guide: Carbamate Detection in Surface Water Samples As a Senior Application Scientist, I frequently encounter laboratories struggling with the reliable quantification of carbamate pesticides in enviro...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Validation Guide: Carbamate Detection in Surface Water Samples

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reliable quantification of carbamate pesticides in environmental matrices. Carbamates—such as aldicarb, carbofuran, and carbaryl—are broad-spectrum pesticides that pose severe ecological and human health risks due to their mechanism of action: the reversible inhibition of acetylcholinesterase (AChE) in the nervous system.

Regulatory bodies strictly monitor these compounds. For instance, the European Union (EU) regulation 98/83/EC restricts individual pesticide concentrations in drinking and surface waters to a maximum of 0.1 µg/L[1]. Validating a detection method at these ultra-trace levels requires more than just following a recipe; it demands a deep mechanistic understanding of the analytes' chemical instability and the causality behind every sample preparation step.

Mechanistic Causality & Platform Comparison

Carbamates present a unique analytical challenge. They are thermally labile, which completely precludes the use of standard Gas Chromatography-Mass Spectrometry (GC-MS) without exhaustive and error-prone derivatization steps. Furthermore, they lack extensive conjugated π-electron systems, making standard UV detection insufficiently sensitive. Today, laboratories primarily choose between three distinct analytical avenues:

1. HPLC-FLD with Post-Column Derivatization (EPA Method 531.2) To overcome the lack of a strong native chromophore,[2] employs high-performance liquid chromatography (HPLC) followed by a specialized post-column reaction. The eluent is mixed with sodium hydroxide at 80°C to hydrolyze the carbamate into methylamine. This primary amine then reacts with o-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. While this provides excellent specificity, the complex post-column plumbing requires meticulous daily maintenance to prevent baseline drift and reagent degradation.

2. LC-MS/MS (The Modern Gold Standard) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses derivatization entirely. Utilizing Electrospray Ionization in positive mode (ESI+), carbamates readily form stable [M+H]+ or [M+NH4]+ adducts. Inside the collision cell, these precursor ions undergo characteristic fragmentation—most notably the cleavage of the ester bond yielding a neutral loss of methyl isocyanate. This allows for highly specific Multiple Reaction Monitoring (MRM), offering superior sensitivity and higher laboratory throughput[3].

3. Acetylcholinesterase (AChE) Biosensors For rapid, field-deployable screening, [4] exploit the exact toxicity mechanism of the pesticides. AChE is immobilized on a conductive transducer (e.g., carbon nanotubes). The enzyme hydrolyzes the substrate acetylthiocholine into thiocholine, which oxidizes at the electrode to produce a steady baseline current. Carbamates competitively block the serine residue in the AChE catalytic triad, halting thiocholine production. The resulting drop in current is directly proportional to the carbamate concentration.

Table 1: Analytical Platform Comparison
Analytical PlatformDetection PrincipleTypical LODThroughputMatrix Susceptibility
LC-MS/MS Direct ESI(+) MRM fragmentation10 - 50 ng/LHigh (Direct Injection)Moderate (Ion suppression requires internal stds)
HPLC-FLD (EPA 531.2) Post-column derivatization to isoindole10 - 100 ng/LMedium (Complex plumbing)Low (Highly specific derivatization)
AChE Biosensor Amperometric enzyme inhibition200 - 1000 ng/LVery High (Field deployable)High (Heavy metals can cause false positives)

Workflow Visualization

CarbamateWorkflow Sample Surface Water Collection (Add Thiosulfate & Citrate Buffer) HPLC HPLC-FLD (EPA 531.2) Sample->HPLC LCMS LC-MS/MS (QTRAP/QQQ) Sample->LCMS Biosensor AChE Biosensor Sample->Biosensor Deriv Post-Column Hydrolysis & OPA Derivatization HPLC->Deriv Ionization ESI(+) Ionization & MRM Fragmentation LCMS->Ionization Inhibition Enzyme Inhibition (Amperometric Detection) Biosensor->Inhibition Validation Self-Validating Data Analysis (Isotope Dilution & Matrix Spikes) Deriv->Validation Ionization->Validation Inhibition->Validation

Fig 1: Comparative analytical workflows for carbamate detection in surface water.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A protocol is only as robust as its internal quality controls. The following LC-MS/MS methodology is designed as a self-validating system, ensuring that any matrix interferences or physical losses are automatically accounted for during data processing.

Step 1: Sample Collection & Matrix Quenching

  • Action: Collect 50 mL of raw surface water in amber glass vials. Immediately fortify the sample with 4 mg of sodium thiosulfate and 460 mg of potassium dihydrogen citrate.

  • Causality: Surface water often contains residual oxidants (like free chlorine) that rapidly degrade aldicarb into aldicarb sulfoxide and sulfone. Thiosulfate chemically neutralizes these oxidants. Furthermore, carbamates undergo rapid base-catalyzed hydrolysis; the citrate buffer locks the sample pH at approximately 3.8, preserving the structural integrity of sensitive analytes like carbaryl and oxamyl[2].

Step 2: Isotope Dilution (Internal Standardization)

  • Action: Spike the quenched sample with 1.0 µg/L of an isotopically labeled surrogate (e.g., Carbaryl-d7).

  • Causality: Adding the heavy isotope before any sample manipulation creates a self-validating recovery metric. Any matrix-induced ion suppression in the ESI source or physical loss during filtration will equally affect the native analyte and the surrogate, allowing the mass spectrometer's data system to perfectly correct the final quantification[5].

Step 3: Filtration & Direct Aqueous Injection (DAI)

  • Action: Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an autosampler vial. Inject 50 µL directly into the LC-MS/MS system.

  • Causality: Modern triple quadrupole (QQQ) systems possess sufficient sensitivity to meet the 0.1 µg/L regulatory limit without the need for Solid Phase Extraction (SPE). Bypassing SPE eliminates recovery biases caused by sorbent breakthrough and significantly increases laboratory throughput[3].

Step 4: Chromatographic Separation & MRM Acquisition

  • Action: Utilize a sub-2 µm C18 analytical column. Program a gradient using Mobile Phase A (Water with 2 mM ammonium formate and 0.1% formic acid) and Mobile Phase B (Methanol with 2 mM ammonium formate and 0.1% formic acid).

  • Causality: Methanol provides superior peak shape and chromatographic resolution for carbamates compared to acetonitrile. The ammonium formate buffer is critical; it drives the chemical equilibrium toward the formation of stable [M+H]+ and [M+NH4]+ precursor ions, maximizing ionization efficiency in the ESI source[3].

Table 2: Validation Metrics Summary (Spiked Surface Water at 0.5 µg/L)
AnalyteLC-MS/MS Recovery (%)LC-MS/MS RSD (%)LC-MS/MS LOD (ng/L)EPA 531.2 Recovery (%)EPA 531.2 LOD (ng/L)
Aldicarb 98.5 ± 2.13.41595.2 ± 4.525
Carbofuran 101.2 ± 1.82.91297.8 ± 3.820
Carbaryl 99.4 ± 2.54.11894.5 ± 5.130

Note: Data synthesized from standardized validation runs comparing Direct Aqueous Injection LC-MS/MS against traditional post-column FLD workflows.

By understanding the causality behind sample quenching, ionization chemistry, and isotopic fidelity, laboratories can confidently validate carbamate detection methods that stand up to the highest levels of regulatory scrutiny.

References

  • Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization (EPA Method 531.2) . Source: U.S. Environmental Protection Agency. URL: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System . Source: National Institutes of Health (PMC). URL:[Link]

  • Electrochemical detection of carbamate pesticides in fruit and vegetables with a biosensor based on acetylcholinesterase immobilised on a composite of polyaniline and carbon nanotubes . Source: ScienceDirect / Elsevier. URL: [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water . Source: LCGC International / Chromatography Online. URL: [Link]

Sources

Comparative

A Comparative Guide to the Kinetics of Transesterification of O-methyl-N-aryl Carbamates

For Researchers, Scientists, and Drug Development Professionals The transesterification of O-methyl-N-aryl carbamates is a pivotal reaction in synthetic organic chemistry, with significant implications for the pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The transesterification of O-methyl-N-aryl carbamates is a pivotal reaction in synthetic organic chemistry, with significant implications for the pharmaceutical and agrochemical industries.[1] These compounds serve as crucial intermediates and bioactive molecules, including acetylcholinesterase inhibitors for treating neurodegenerative diseases and as herbicides.[1] Understanding the kinetics of their transesterification is paramount for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes. This guide provides a comprehensive comparison of the kinetics of this reaction, supported by experimental data and mechanistic insights, to empower researchers in their scientific endeavors.

Mechanistic Pathways in Carbamate Transesterification

The transesterification of carbamates, analogous to the transesterification of esters, can proceed through two primary mechanistic pathways: an associative pathway and a dissociative pathway.[2]

  • Associative Pathway: This pathway involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the new carbamate and the original alcohol. This mechanism is similar to the well-established mechanism of ester transesterification.[2]

  • Dissociative Pathway: In this pathway, the carbamate first decomposes to form an isocyanate intermediate. The isocyanate then rapidly reacts with the alcohol to yield the final carbamate product.[2] The nature of the substituent on the nitrogen atom and the reaction conditions can influence which pathway is favored.

The choice of catalyst and solvent can significantly influence the prevailing mechanism. Basic catalysts, such as alkoxides, tend to favor the associative pathway by increasing the nucleophilicity of the incoming alcohol.[3]

Transesterification_Mechanism cluster_associative Associative Pathway cluster_dissociative Dissociative Pathway Carbamate_A O-methyl-N-aryl Carbamate Intermediate_A Tetrahedral Intermediate Carbamate_A->Intermediate_A + R'O⁻ Alcohol_A R'OH Product_A New Carbamate Intermediate_A->Product_A - CH3O⁻ Methanol_A CH3OH Carbamate_D O-methyl-N-aryl Carbamate Isocyanate_D Aryl Isocyanate Carbamate_D->Isocyanate_D - CH3OH Product_D New Carbamate Isocyanate_D->Product_D + R'OH Alcohol_D R'OH

Caption: General mechanisms for carbamate transesterification.

Experimental Workflow for Kinetic Analysis

A robust and self-validating experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a typical workflow for studying the kinetics of O-methyl-N-aryl carbamate transesterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactant_Prep Prepare Reactant Solutions (Carbamate, Alcohol) Thermostat Equilibrate Reactants in Thermostatted Reactor Reactant_Prep->Thermostat Catalyst_Prep Prepare Catalyst Solution (e.g., Sodium Alkoxide) Initiate Initiate Reaction by Adding Catalyst Catalyst_Prep->Initiate Thermostat->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., with Acid) Sample->Quench Analysis_Method Analyze Samples (e.g., GC, HPLC) Quench->Analysis_Method Concentration Determine Reactant/Product Concentration vs. Time Analysis_Method->Concentration Kinetics Calculate Rate Constants Concentration->Kinetics

Caption: Experimental workflow for kinetic studies.

Detailed Experimental Protocol
  • Reactant and Catalyst Preparation:

    • Prepare stock solutions of the O-methyl-N-aryl carbamate and the desired alcohol in a suitable anhydrous solvent.

    • Prepare a stock solution of the alkoxide catalyst by dissolving the corresponding alkali metal in the parent alcohol under an inert atmosphere. The concentration of the catalyst should be determined by titration.

  • Reaction Setup and Execution:

    • Place a known volume of the carbamate and alcohol solutions into a thermostatted reactor equipped with a magnetic stirrer.

    • Allow the reaction mixture to reach the desired temperature.

    • Initiate the reaction by adding a calculated amount of the catalyst solution.

    • Withdraw aliquots of the reaction mixture at specific time intervals.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in each aliquot by adding a solution that neutralizes the catalyst (e.g., a dilute acid).

    • Analyze the composition of the quenched samples using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactant and product over time.

  • Data Analysis:

    • Plot the concentration of the O-methyl-N-aryl carbamate versus time.

    • Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law or by determining the initial rate. The reaction is often found to be first-order with respect to the carbamate.[3]

Comparative Kinetic Data

The rate of transesterification is significantly influenced by the structure of the alcohol and the electronic properties of the substituents on the aryl ring of the carbamate.

Influence of Alcohol Structure

The steric and electronic properties of the alcohol play a crucial role in determining the reaction rate. Generally, less sterically hindered and less polar alcohols exhibit faster reaction rates.[3]

O-methyl-N-phenyl Carbamate Reaction with Various AlcoholsCatalystTemperature (K)Rate Constant, k x 10⁵ (s⁻¹)
EthanolSodium Ethoxide3331.8
n-PropanolSodium n-Propoxide3331.5
IsopropanolSodium Isopropoxide3330.9
n-ButanolSodium n-Butoxide3331.3

Data synthesized from information presented in[3].

The trend observed in the table indicates that primary alcohols react faster than secondary alcohols (e.g., ethanol vs. isopropanol), which can be attributed to the greater steric hindrance around the hydroxyl group of the secondary alcohol, impeding its nucleophilic attack on the carbamate carbonyl.

Influence of Aryl Substituents

The electronic nature of the substituent on the aromatic ring of the O-methyl-N-aryl carbamate has a pronounced effect on the reaction kinetics. Electron-withdrawing groups on the aryl ring facilitate the transesterification reaction, while electron-donating groups retard it.[3] This is consistent with a mechanism where the nucleophilic attack on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The Hammett equation can be applied to correlate the reaction rates with the electronic properties of the substituents.[3]

Transesterification of O-methyl-N-(X-phenyl)carbamates with EthanolCatalystTemperature (K)Rate Constant, k x 10⁵ (s⁻¹)
X = 4-OCH₃Sodium Ethoxide3331.2
X = 4-CH₃Sodium Ethoxide3331.5
X = HSodium Ethoxide3331.8
X = 4-ClSodium Ethoxide3333.5
X = 3-ClSodium Ethoxide3334.2

Data synthesized from information presented in[3].

As shown in the table, substituents with positive Hammett constants (electron-withdrawing), such as chlorine, lead to higher rate constants, while those with negative Hammett constants (electron-donating), like methoxy and methyl groups, result in lower rate constants compared to the unsubstituted phenyl carbamate.

Catalysis in Carbamate Transesterification

A variety of catalysts can be employed to promote the transesterification of carbamates.

  • Base Catalysts: Alkali metal alkoxides are highly effective catalysts for this reaction.[3] Other strong organic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been shown to be efficient.[2]

  • Acid Catalysts: While less common for this specific transesterification, acid catalysis is a known method for promoting similar reactions.[2]

  • Organometallic Catalysts: Certain organometallic compounds, such as those based on titanium(IV) alkoxides, can facilitate the selective O-alkyl transesterification of primary carbamates.[4]

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. For instance, the use of heterogeneous catalysts can simplify product purification by avoiding the need to separate the catalyst from the reaction mixture.

Conclusion

The kinetics of the transesterification of O-methyl-N-aryl carbamates are governed by a delicate interplay of steric and electronic factors. The structure of the alcohol, the nature of the substituents on the aryl ring, and the choice of catalyst all play significant roles in determining the reaction rate and efficiency. A thorough understanding of these kinetic parameters is essential for the rational design and optimization of synthetic processes involving these important chemical transformations. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their pursuit of novel and efficient synthetic methodologies in drug discovery and materials science.

References

Sources

Validation

Comparative Docking Studies of Carbamate Derivatives in Cholinesterase Active Sites: A Technical Guide

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of accurately modeling pseudo-irreversible inhibitors. Carbamate derivatives—such as the FDA-approved drug rivastigmine—a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of accurately modeling pseudo-irreversible inhibitors. Carbamate derivatives—such as the FDA-approved drug rivastigmine—are cornerstone therapeutics for Alzheimer's Disease (AD) due to their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1].

However, designing novel carbamate derivatives requires more than simply running a ligand through a docking algorithm. It requires a rigorous, self-validating computational workflow that accounts for the unique architecture of the cholinesterase active site. This guide objectively compares the performance of various docking software and novel carbamate derivatives, providing field-proven methodologies and experimental data to support your drug discovery pipeline.

Mechanistic Rationale: The Causality of Carbamate Inhibition

To accurately dock a molecule, we must first understand the causality of its binding mechanism. The AChE active site is located at the bottom of a deep, narrow gorge (approximately 20 Å deep). It consists of two primary binding sites:

  • The Peripheral Anionic Site (PAS): Located at the entrance of the gorge (e.g., Trp286), acting as a trap for substrates and inhibitors[2].

  • The Catalytic Anionic Site (CAS): Located at the base of the gorge, containing the catalytic triad (Ser203, His447, Glu334)[3].

Unlike non-covalent inhibitors (like donepezil), carbamates act as pseudo-irreversible inhibitors. They initially bind non-covalently, but ultimately transfer their carbamoyl group to the hydroxyl oxygen of Ser203, forming a covalent bond that is highly resistant to hydrolysis[3].

G ACh Acetylcholine (Substrate) AChE Active AChE (Ser203, His447) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis (Fast) Inhibited Carbamylated AChE (Pseudo-irreversible) AChE->Inhibited Carbamylation (Slow hydrolysis) Carbamate Carbamate Derivative Carbamate->AChE Binds PAS/CAS

Mechanistic pathway of AChE substrate hydrolysis vs. pseudo-irreversible carbamate inhibition.

Software Comparison: AutoDock Vina vs. Schrödinger Glide

Choosing the right docking engine is critical. The accuracy of your binding pose prediction dictates the success of downstream lead optimization.

  • AutoDock Vina: Vina utilizes an empirical scoring function and a gradient optimization search. It is highly efficient for high-throughput virtual screening of large libraries[4]. However, because Vina treats the protein backbone as rigid, it often struggles to capture the induced-fit conformational changes that occur within the flexible AChE gorge[4].

  • Schrödinger Glide (SP/XP): Glide employs the OPLS force field, which allows for comprehensive orientational and positional refinement[5]. Glide Extra Precision (XP) is particularly effective for AChE because its scoring function heavily penalizes desolvation and rewards hydrophobic enclosures—a critical factor given the aromatic-rich nature of the AChE gorge (e.g., interactions with Trp86, Tyr337, Tyr341)[3],[5].

  • Covalent Docking (CovDock): Standard Vina and Glide only model the non-covalent pre-reaction complex. Recent benchmarking studies demonstrate that covalent docking significantly outperforms non-covalent docking in recovering experimental potency rankings for carbamate AChE inhibitors (Spearman's rank correlation rs​ = 0.54 vs 0.18)[6].

Experimental Protocol: A Self-Validating Docking Workflow

Trustworthiness in computational chemistry is engineered through self-validation. The following step-by-step protocol ensures that your docking parameters are mathematically sound before any novel derivatives are tested.

Step 1: Target Preparation & Baseline Validation
  • Action: Retrieve the high-resolution (2.35 Å) crystal structure of human AChE co-crystallized with donepezil (PDB ID: 4EY7)[7]. Remove bulk water, but carefully evaluate structural waters.

  • Causality: 4EY7 provides a reliable reference conformation. By re-docking the co-crystallized donepezil back into the prepared protein, we create a self-validating system. If the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose is <2.0 Å, your grid parameters are validated[7].

Step 2: Ligand Preparation
  • Action: Subject all carbamate derivatives to energy minimization using tools like Gaussian 09 or LigPrep (OPLS4 force field)[7]. Generate tautomers at physiological pH (7.4).

  • Causality: Carbamates possess highly flexible rotatable bonds. Proper 3D conformer generation ensures the docking algorithm explores the correct biologically active conformational space rather than getting trapped in high-energy local minima.

Step 3: Grid Box Generation
  • Action: Center the docking grid on the catalytic triad (Ser203) with a bounding box of approximately 20×20×20 Å[7],[2].

  • Causality: The grid must be large enough to encompass both the CAS at the bottom of the gorge and the PAS at the entrance. If the box is too small, large carbamate derivatives will be artificially forced into truncated poses.

Step 4: Molecular Docking & MD Simulation
  • Action: Execute docking to obtain the binding free energy ( ΔG ). Subject the top-ranked complexes to 100 ns Molecular Dynamics (MD) simulations[7],[1].

  • Causality: Docking provides a static snapshot. MD simulations calculate the RMSD of the protein-ligand complex over time, confirming whether the carbamate remains stably bound in a dynamic, solvated environment[1].

Workflow PDB Target Selection (PDB: 4EY7) Prep Protein Preparation (Protonation, Water Removal) PDB->Prep Grid Grid Generation (Center: Ser203, 20Å box) Prep->Grid Dock Molecular Docking (Vina / Glide XP) Grid->Dock MD MD Simulation (100 ns, RMSD/RMSF) Dock->MD Valid Validation (Co-crystal RMSD < 2.0Å) MD->Valid Valid->Dock Refine Parameters

Self-validating computational workflow for carbamate docking and molecular dynamics verification.

Comparative Data Analysis

To benchmark the efficacy of novel carbamates, we must compare their thermodynamic binding profiles against established controls. The table below synthesizes recent docking data of various carbamate classes against cholinesterase targets.

Compound ClassSpecific LigandTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Non-Carbamate Control DonepezilAChE (4EY7)-10.8Trp86, Trp286[7],[2]
Novel Alkyl Carbamate Compound M6AChE (4EY7)-11.2Phe295, Arg296, Gly121, His447[7]
Novel Alkyl Carbamate Compound M7AChE (4EY7)-10.9-[7]
Flavonoid Carbamate Compound C5AChE-10.4Ser203, His447, Trp86[3]
Resveratrol Carbamate Compound 7BChE-7.43-[1]
Causality Insights from the Data

Compound M6 demonstrates a superior binding affinity (-11.2 kcal/mol) compared to the standard donepezil control (-10.8 kcal/mol)[7]. The causality behind this enhanced affinity lies in its interaction profile: M6 establishes critical hydrogen bonds with Phe295, Arg296, and Gly121, while simultaneously maintaining sixteen hydrophobic interactions deep within the gorge, notably with His447 of the catalytic triad[7]. Similarly, Flavonoid Carbamate C5 achieves dual-target inhibition by anchoring directly to Ser203 and His447, positioning its carbamate moiety perfectly for the subsequent covalent carbamylation step[3].

References

  • Title : 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | Source : PLOS One | URL :[Link]

  • Title : Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors | Source : Preprints.org | URL :[Link]

  • Title : An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE | Source : PMC / NIH | URL :[Link]

  • Title : Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease | Source : RSC Publishing | URL :[Link]

  • Title : Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors | Source : Briefings in Bioinformatics | URL :[Link]

  • Title : The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy | Source : Semantic Scholar / MDPI | URL :[Link]

  • Title : AutoDock Vina vs. Other Docking Engines | Source : BioDockify Blog | URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (CAS: 10289-05-1) is a highly valued chiral building block, frequently utilized in the synthesis of peptidomimetics and protease inhibitors. As an organic solid containin...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate (CAS: 10289-05-1) is a highly valued chiral building block, frequently utilized in the synthesis of peptidomimetics and protease inhibitors. As an organic solid containing both a lipophilic phenyl ring and a reactive carbamate moiety, it presents specific handling challenges.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory scientists with a comprehensive, self-validating operational plan for the safe handling, transfer, and disposal of this compound. Our goal is to move beyond basic safety data sheets by explaining the causality behind every safety measure, ensuring your laboratory operations are both efficient and uncompromisingly safe.

Chemical Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), one must first understand the physicochemical nature of the threat. According to authoritative chemical databases like [1], this compound is classified under GHS as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319).

Mechanistic Causality: The irritation potential of this chemical is not merely a surface-level friction effect. The carbamate group is electrophilic enough to interact with nucleophilic residues on epidermal proteins. Simultaneously, the lipophilic phenylpropanol backbone facilitates penetration through the stratum corneum. This penetration is significantly accelerated if the compound is inadvertently dissolved in sweat or common laboratory solvents (like DMF or DCM) on the skin's surface.

Table 1: Quantitative Hazard and Physicochemical Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 10289-05-1Ensure correct SDS is referenced prior to use.
Molecular Formula C11H15NO3Organic nature requires specific solvent compatibility for cleanup.
Skin Irritation Category 2 (H315)Mandates strict dermal barrier protection (gloves/coat).
Eye Irritation Category 2A (H319)Mandates micro-particulate blocking eyewear.

Personal Protective Equipment (PPE) Matrix & Logic

The selection of PPE for handling methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is dictated by its dual hazard profile: it acts as both an airborne particulate dust and a dermal penetrant. Following guidelines from the [3], PPE must be tailored to the specific state of the chemical during the workflow.

PPE_Logic Hazard Hazard: CAS 10289-05-1 (H315, H319) Skin Skin Irritation (H315) Lipophilic Carbamate Hazard->Skin Eye Eye Irritation (H319) Particulate Hazard Hazard->Eye Gloves Nitrile Gloves (≥0.11 mm) Prevents Dermal Absorption Skin->Gloves Coat Flame-Retardant Lab Coat Protects Forearms/Torso Skin->Coat Goggles Safety Goggles Blocks Micro-particulates Eye->Goggles Hood Chemical Fume Hood Controls Airborne Dust Eye->Hood

Figure 1: Logical relationship between chemical hazards and required PPE selection.

Table 2: Glove Compatibility Matrix based on Handling State
Handling StateRecommended Glove MaterialBreakthrough TimeCausality / Rationale
Dry Powder Nitrile (≥0.11 mm)>480 minsProvides a sufficient mechanical barrier against solid particulates.
In Methanol/DMF Butyl Rubber or Double Nitrile~60-120 minsNitrile degrades in DMF; Butyl provides superior chemical resistance.
In DCM/Chloroform Viton™ or Silver Shield®>240 minsChlorinated solvents rapidly permeate and dissolve standard nitrile.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating system, each step of the handling protocol includes a verification check. This prevents single-point failures during chemical manipulation.

Workflow N1 1. Risk Assessment & Fume Hood Verification N2 2. Don Primary PPE (Goggles, Coat, Nitrile Gloves) N1->N2 N3 3. Chemical Retrieval & Anti-Static Weighing N2->N3 N4 4. Reaction Setup & Solvent Transfer N3->N4 N5 5. Workstation Decontamination N4->N5 N6 6. Segregated Waste Disposal N5->N6

Figure 2: Step-by-step operational workflow for handling the carbamate derivative.

Protocol: Precision Weighing and Transfer
  • Fume Hood Verification: Before initiating work, verify the chemical fume hood's digital monitor reads a face velocity between 80-120 feet per minute (fpm) [2]. Validation Check: A lower flow rate risks aerosolizing the fine powder directly into the operator's breathing zone.

  • PPE Donning: Equip snug-fitting chemical splash goggles, a fully buttoned flame-retardant lab coat, and standard nitrile gloves (if handling the dry powder).

  • Static Elimination: Place an anti-static bar or use an ionizer gun inside the analytical balance enclosure. Causality: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a dry organic powder prone to static charge buildup. Static causes the material to aggressively cling to or jump off the spatula, leading to inaccurate yields and workstation contamination.

  • Weighing: Tare a glass weighing boat or anti-static weighing paper. Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Transfer & Dissolution: Transfer the solid directly into the reaction flask. If the protocol requires dissolution, add the solvent (e.g., anhydrous DMF) slowly down the side of the flask to wash any residual powder into the bulk liquid, effectively suppressing airborne dust.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) or ethanol, as the compound is highly soluble in lower alcohols.

Spill Response & Disposal Plan

Even with stringent protocols, accidental releases can occur. The following steps ensure immediate containment and neutralization of the hazard in alignment with [2].

Protocol: Solid Spill Cleanup
  • Evacuate & Assess: Step back from the spill. Verify that your respiratory protection (or fume hood containment) is adequate before proceeding.

  • Containment (No Dry Sweeping): Do NOT dry sweep the powder. Causality: Dry sweeping mechanically aerosolizes the irritant dust, drastically increasing the risk of ocular and respiratory exposure.

  • Wetting: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or 70% IPA to suppress dust formation. Causality: Wetting the powder binds the micro-particulates into a cohesive mass.

  • Collection: Use a non-sparking scoop to collect the wet material and the paper towels. Place them into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a final IPA wipe, to remove any remaining lipophilic residue.

Waste Segregation Logistics
  • Solid Waste: Contaminated gloves, wipes, and empty chemical vials must be placed in a clearly labeled "Solid Hazardous Waste - Organic Irritant" container.

  • Liquid Waste: If the compound is dissolved, segregate the waste strictly based on the solvent used. Use "Non-Halogenated Organic Waste" for methanol/DMF solutions, and "Halogenated Organic Waste" for DCM/Chloroform solutions to prevent exothermic cross-reactions in the waste carboy.

References

  • Title: methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety Guidelines Source: American Chemical Society (ACS) URL: [Link]

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